molecular formula C22H22O10 B12374195 Oroxylin 7-O-glucoside

Oroxylin 7-O-glucoside

Katalognummer: B12374195
Molekulargewicht: 446.4 g/mol
InChI-Schlüssel: RQZJKRNQAPBBAP-IWLDQSELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oroxylin 7-O-glucoside is a useful research compound. Its molecular formula is C22H22O10 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H22O10

Molekulargewicht

446.4 g/mol

IUPAC-Name

5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI-Schlüssel

RQZJKRNQAPBBAP-IWLDQSELSA-N

Isomerische SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Kanonische SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside is a flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis. This document provides an in-depth technical overview of Oroxylin A 7-O-glucoside, consolidating its physicochemical properties, natural sources, and multifaceted biological activities. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented, alongside visualizations of key signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Oroxylin A 7-O-glucoside, a significant bioactive flavonoid, has garnered considerable attention for its therapeutic potential. Structurally, it is characterized by a flavone (B191248) backbone, Oroxylin A, conjugated to a glucose moiety at the 7-hydroxyl position.[1] Its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties, are primarily attributed to its ability to modulate various cellular signaling pathways. This guide aims to provide a detailed technical understanding of this promising natural compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Oroxylin A 7-O-glucoside is crucial for its study and application in drug development. The following tables summarize its key quantitative data.

Table 1: General and Physicochemical Properties of Oroxylin A 7-O-glucoside

PropertyValueReference
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.408 g/mol [1]
CAS Number 36948-77-3[2]
Solubility Soluble in DMSO (10 mM) and dimethyl formamide. Sparingly soluble in aqueous buffers.[2][3]

Table 2: Spectral Data of Oroxylin A 7-O-glucoside

Spectral DataValuesReference
¹H-NMR (DMSO-d₆) Anomeric proton of glucose: δ 4.98 (d, J = 7.2 Hz, H-1''); Aromatic protons: δ 6.82 (s, H-3), 7.48–7.72 (m, H-2', H-3', H-4', H-5', H-6'); Methoxy group: δ 3.89 (s, -OCH₃)[1]
¹³C-NMR (DMSO-d₆) Carbonyl (C-4): δ 182.1; Glucose carbons: δ 105.3 (C-1''), 78.2 (C-3''), 75.8 (C-5'')[1]
Mass Spectrometry (ESI-MS) [M + Na]⁺: m/z 469.1. Fragmentation (loss of glucose): m/z 307 (aglycone ion).[1]

Natural Sources and Isolation

Oroxylin A 7-O-glucoside is primarily isolated from the bark of Oroxylum indicum and the roots of Scutellaria baicalensis.[1]

Experimental Protocol: Extraction and Purification from Oroxylum indicum

This protocol outlines a general method for the extraction and purification of Oroxylin A 7-O-glucoside.

1. Plant Material Preparation:

  • Dry the bark of Oroxylum indicum at room temperature.

  • Pulverize the dried bark into a fine powder.[1]

2. Extraction:

  • Macerate the powdered bark with 80% methanol (B129727) (v/v) at a 1:10 solid-to-solvent ratio for 24 hours at room temperature.[1]

  • Repeat the extraction process three times to ensure maximum yield.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

  • Suspend the concentrated extract in distilled water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Oroxylin A 7-O-glucoside will predominantly be in the ethyl acetate fraction.[1]

4. Chromatographic Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under UV light.

  • Pool the fractions containing Oroxylin A 7-O-glucoside.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water and acetonitrile (B52724) gradient.[1]

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification cluster_analysis Analysis Dried_Bark Dried Oroxylum indicum Bark Powdered_Bark Powdered Bark Dried_Bark->Powdered_Bark Pulverize Maceration Maceration with 80% Methanol Powdered_Bark->Maceration Concentration Concentration Maceration->Concentration Partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate) Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Ethyl Acetate Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Structure_Elucidation Structure Elucidation (NMR, MS) Prep_HPLC->Structure_Elucidation Final_Product Pure Oroxylin A 7-O-glucoside Structure_Elucidation->Final_Product

Fig. 1: Experimental workflow for the isolation of Oroxylin A 7-O-glucoside.

Biological Activities and Signaling Pathways

Oroxylin A 7-O-glucoside exhibits a wide range of biological activities, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity

Oroxylin A 7-O-glucoside demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates to NFkappaB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Oroxylin_A_7_O_glucoside Oroxylin A 7-O-glucoside Oroxylin_A_7_O_glucoside->IKK inhibits NFkappaB_n->Proinflammatory_Genes

Fig. 2: Inhibition of the NF-κB signaling pathway by Oroxylin A 7-O-glucoside.
Anticancer Activity

The anticancer properties of Oroxylin A 7-O-glucoside have been demonstrated in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and oral cancer (HSC-3).[1][4] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][4] One of the key pathways it targets is the Notch signaling pathway, which is often dysregulated in cancer.

G cluster_nucleus Gene Transcription Hypoxia Hypoxia Notch_Receptor Notch Receptor Hypoxia->Notch_Receptor upregulates N1ICD N1ICD (Notch Intracellular Domain) Notch_Receptor->N1ICD cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor activates Nucleus Nucleus N1ICD->Nucleus translocates to N1ICD_n N1ICD Snail Snail EMT_Genes EMT-related Genes (E-cadherin↓, N-cadherin↑, Vimentin↑) Invasion_Migration Invasion & Migration EMT_Genes->Invasion_Migration Oroxylin_A_7_O_glucoside Oroxylin A 7-O-glucoside Oroxylin_A_7_O_glucoside->N1ICD inhibits translocation Snail_n Snail N1ICD_n->Snail_n binds to Snail_n->EMT_Genes

Fig. 3: Suppression of the Notch signaling pathway in cancer cells.
Neuroprotective Effects

Oroxylin A 7-O-glucoside has shown promise in protecting neuronal cells from oxidative stress and inflammation-induced damage, suggesting its potential in the management of neurodegenerative diseases.[1]

Experimental Protocols for Biological Activity

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

2. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Oroxylin A 7-O-glucoside for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of Oroxylin A 7-O-glucoside for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Collect the supernatant from the LPS-stimulated cells as described above.

  • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol: In Vitro Anticancer Assay (MCF-7 Breast Cancer Cells)

1. Cell Culture:

  • Maintain MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin (B600854) at 37°C in a 5% CO₂ incubator.

2. Cell Proliferation Assay (MTT Assay):

  • Perform the MTT assay as described in section 5.1.2 with MCF-7 cells.

3. Wound Healing Assay for Migration:

  • Grow MCF-7 cells to confluence in a 6-well plate.

  • Create a scratch in the cell monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of Oroxylin A 7-O-glucoside.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound closure area to quantify cell migration.

4. Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed MCF-7 cells in the upper chamber in serum-free medium containing Oroxylin A 7-O-glucoside.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface.

  • Count the number of invaded cells under a microscope.

Conclusion

Oroxylin A 7-O-glucoside is a natural flavonoid with significant therapeutic potential, underscored by its diverse biological activities. Its well-defined chemical structure and the growing body of evidence supporting its mechanisms of action make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore and harness the pharmacological benefits of this promising compound.

References

Biosynthesis of Oroxylin 7-O-glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Oroxylin 7-O-glucoside, a flavonoid of significant interest for its potential therapeutic properties. The pathway is primarily elucidated from studies on Scutellaria baicalensis, a medicinal plant rich in this and related compounds.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in specific methylation and glycosylation steps. The aglycone, Oroxylin A, is synthesized first and subsequently glycosylated to yield this compound.

The core of this pathway in Scutellaria species is a specialized branch of flavonoid synthesis that produces 4'-deoxyflavones. This pathway utilizes cinnamic acid rather than p-coumaric acid as a precursor, leading to the formation of a flavanone (B1672756) intermediate, pinocembrin (B1678385), which lacks a hydroxyl group at the 4' position of the B-ring.

The key enzymatic steps leading to this compound are:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to Cinnamoyl-CoA: Cinnamic acid is then activated to its CoA thioester, cinnamoyl-CoA, by a specific Cinnamate-CoA Ligase (CLL) .

  • Formation of Pinocembrin Chalcone (B49325): Chalcone Synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.

  • Isomerization to Pinocembrin: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, pinocembrin.

  • Formation of Chrysin: The flavone (B191248) backbone is created by Flavone Synthase (FNSII) , which introduces a double bond into the C-ring of pinocembrin to yield chrysin.

  • Hydroxylation to Baicalein (B1667712): Chrysin is hydroxylated at the C6 position by a specific Flavone 6-Hydroxylase (F6H) , a cytochrome P450 enzyme, to produce baicalein (5,6,7-trihydroxyflavone).

  • Methylation to Oroxylin A: The hydroxyl group at the C6 position of baicalein is methylated by an O-methyltransferase (OMT) , specifically a Phenylpropanoid and Flavonoid O-methyltransferase (PFOMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form Oroxylin A (5,7-dihydroxy-6-methoxyflavone)[1]. In S. baicalensis roots, SbPFOMT2 and SbPFOMT5 have been shown to efficiently O-methylate the C6 position of flavones to produce compounds like Oroxylin A[1].

  • Glycosylation to this compound: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of Oroxylin A. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the flavonoid aglycone. While the specific UGT responsible for this reaction on Oroxylin A in S. baicalensis has not been definitively isolated and characterized, studies have identified several UGTs in this plant that can glucosylate the 7-OH position of flavonoids[2][3].

It is important to note that in Scutellaria baicalensis, the 7-O-glucuronide of Oroxylin A (oroxyloside) is a more commonly reported metabolite than the 7-O-glucoside[4][5]. This suggests that UDP-glucuronosyltransferases (UGATs) are also highly active in the roots of this plant, catalyzing the transfer of glucuronic acid to the 7-OH position of flavonoids.

Oroxylin_7_O_glucoside_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA CLL PinChal Pinocembrin Chalcone CinCoA->PinChal CHS MalCoA 3x Malonyl-CoA MalCoA->PinChal Pin Pinocembrin PinChal->Pin CHI Chr Chrysin Pin->Chr FNSII Bai Baicalein Chr->Bai F6H OroA Oroxylin A Bai->OroA OMT Oro7G This compound OroA->Oro7G UGT SAM SAM SAH SAH SAM->SAH UDPGlc UDP-Glucose UDP UDP UDPGlc->UDP

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. Most studies focus on the more abundant related compounds like baicalin (B1667713) and wogonin, or the aglycone, Oroxylin A, and its glucuronide. The following tables summarize available data to provide context.

Table 1: Concentration of Oroxylin A and Oroxyloside in Scutellaria Species

SpeciesTissueCompoundConcentration (mg/g DW)Reference
Scutellaria baicalensisRootOroxylin A~0.5 - 1.5[6]
Oroxyloside~1.0 - 2.5[6]
Scutellaria laterifloraRootOroxylin ANot Detected[6]
OroxylosideNot Detected[6]
Scutellaria arenicolaRootOroxylin A~0.1 - 0.3[6]
Oroxyloside~0.2 - 0.5[6]
Scutellaria integrifoliaRootOroxylin A~0.1 - 0.2[6]
Oroxyloside~0.2 - 0.4[6]

Note: Oroxyloside is Oroxylin A 7-O-glucuronide. Data is estimated from graphical representations in the cited literature and is for comparative purposes.

Table 2: Kinetic Parameters of a Representative Flavonoid Glucosyltransferase

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Sugar DonorReference
VvGT1 (from Vitis vinifera)Quercetin31~0.08~0.0026UDP-Glucose
Kaempferol42~0.08~0.0019UDP-Glucose

Note: This data is for a flavonoid 3-O-glucosyltransferase and is provided as a representative example of flavonoid UGT kinetics. Kinetic data for a specific Oroxylin A 7-O-glucosyltransferase is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of the this compound biosynthetic pathway.

O-Methyltransferase (OMT) Activity Assay

This protocol is for the in vitro characterization of a flavonoid O-methyltransferase, such as the one converting baicalein to Oroxylin A.

Objective: To determine the catalytic activity and substrate specificity of a candidate OMT.

Materials:

  • Recombinant OMT enzyme (purified)

  • Baicalein (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Methanol (for quenching the reaction)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 100 µL:

    • 100 mM Tris-HCl (pH 7.5)

    • 0.5 mM Baicalein (dissolved in DMSO, final DMSO concentration < 1%)

    • 5 mM SAM

    • Purified recombinant OMT enzyme (e.g., 1-5 µg)

  • Negative Control: Prepare a control reaction by either omitting the enzyme or using a heat-inactivated enzyme (boiled for 10 minutes).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 to 12 hours. The optimal incubation time should be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by HPLC to identify and quantify the product, Oroxylin A.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 270 nm and 330 nm).

    • Quantification: Compare the peak area of the product with a standard curve of authentic Oroxylin A.

UDP-Glucosyltransferase (UGT) Activity Assay

This protocol describes the in vitro characterization of a flavonoid UGT that may catalyze the formation of this compound.

Objective: To determine the catalytic activity of a candidate UGT towards Oroxylin A.

Materials:

  • Recombinant UGT enzyme (purified)

  • Oroxylin A (substrate)

  • UDP-glucose (sugar donor)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Methanol (for quenching the reaction)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 50 µL:

    • 100 mM Tris-HCl (pH 7.5)

    • 0.2 mM Oroxylin A (dissolved in DMSO, final DMSO concentration < 1%)

    • 2.5 mM UDP-glucose

    • Purified recombinant UGT enzyme (e.g., 5-20 µg)

  • Negative Control: Prepare a control reaction by omitting the enzyme or using a heat-inactivated enzyme.

  • Incubation: Incubate the reaction mixtures at 30°C for 1 to 4 hours.

  • Reaction Quenching: Terminate the reaction by adding 100 µL of methanol.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes.

  • HPLC Analysis: Analyze the supernatant by HPLC to detect the formation of this compound.

    • Use the same HPLC conditions as described for the OMT assay. The product, this compound, will have a shorter retention time than the aglycone, Oroxylin A.

    • The identity of the product can be confirmed by LC-MS analysis.

Extraction and Quantification of Oroxylin A and this compound from Plant Material

This protocol outlines a general procedure for the extraction and analysis of Oroxylin A and its glucoside from plant tissues, such as the roots of Scutellaria baicalensis.

Objective: To extract and quantify the levels of Oroxylin A and this compound in plant samples.

Materials:

  • Freeze-dried and powdered plant tissue

  • 80% Methanol (extraction solvent)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of powdered plant tissue into a tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly and then sonicate for 30-60 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 12,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered extract into the HPLC system.

    • Use a gradient elution with a mobile phase of acetonitrile and water (containing 0.1% formic acid) on a C18 column.

    • Monitor the elution profile at appropriate wavelengths (e.g., 270 nm).

    • Identify the peaks corresponding to Oroxylin A and this compound by comparing their retention times with authentic standards.

    • Quantify the compounds by constructing a standard curve for each analyte. For more sensitive and specific quantification, an LC-MS/MS method can be developed.

Experimental_Workflow cluster_OMT OMT Activity Assay cluster_UGT UGT Activity Assay cluster_Extraction Plant Extraction & Analysis OMT_Mix Prepare Reaction Mix (Baicalein, SAM, Enzyme) OMT_Incubate Incubate at 37°C OMT_Mix->OMT_Incubate OMT_Quench Quench with Methanol OMT_Incubate->OMT_Quench OMT_HPLC HPLC Analysis (Quantify Oroxylin A) OMT_Quench->OMT_HPLC UGT_Mix Prepare Reaction Mix (Oroxylin A, UDP-Glc, Enzyme) UGT_Incubate Incubate at 30°C UGT_Mix->UGT_Incubate UGT_Quench Quench with Methanol UGT_Incubate->UGT_Quench UGT_HPLC HPLC Analysis (Detect this compound) UGT_Quench->UGT_HPLC Ext_Sample Powdered Plant Tissue Ext_Extract Extract with 80% Methanol (Sonication) Ext_Sample->Ext_Extract Ext_Centrifuge Centrifuge and Filter Ext_Extract->Ext_Centrifuge Ext_HPLC HPLC-UV/MS Analysis (Quantify Analytes) Ext_Centrifuge->Ext_HPLC

Caption: Experimental workflows for pathway characterization.

References

Chemical structure and physicochemical properties of Oroxylin 7-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a naturally occurring flavonoid glycoside found in several medicinal plants, most notably Oroxylum indicum and Scutellaria baicalensis.[1] As a derivative of the flavone (B191248) oroxylin A, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of Oroxylin A 7-O-glucoside.

Chemical Structure and Properties

Oroxylin A 7-O-glucoside consists of a flavone aglycone, oroxylin A (5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one), linked to a glucose molecule at the 7-hydroxyl position through a β-glycosidic bond.[1]

Systematic IUPAC Name: 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]

Chemical Structure:

Caption: Chemical structure of Oroxylin A 7-O-glucoside.
Physicochemical Properties

A summary of the key physicochemical properties of Oroxylin A 7-O-glucoside is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.40 g/mol [1][2]
Appearance Yellow powderN/A
Melting Point Not experimentally determinedN/A
Solubility 10 mM in DMSO[3]
Sparingly soluble in aqueous buffers[4] (for aglycone)
pKa Not experimentally determinedN/A
LogP (computed) 1.4 (for Oroxylin A-7-O-glucuronide)[5]

Experimental Protocols

Isolation and Purification from Plant Material

Oroxylin A 7-O-glucoside is typically isolated from the dried and powdered bark or roots of Oroxylum indicum or Scutellaria baicalensis. A general workflow for its extraction and purification is as follows:

G start Dried & Powdered Plant Material extraction Solvent Extraction (70-80% Methanol (B129727)/Ethanol) start->extraction partition Liquid-Liquid Partitioning (with Ethyl Acetate) extraction->partition aq_phase Aqueous Phase partition->aq_phase Polar impurities org_phase Organic Phase (Enriched with Oroxylin A 7-O-glucoside) partition->org_phase chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) org_phase->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Oroxylin A 7-O-glucoside hplc->pure_compound

Caption: General workflow for the isolation of Oroxylin A 7-O-glucoside.

Detailed Methodology:

  • Plant Material Preparation: The dried plant material (e.g., bark of Oroxylum indicum) is pulverized into a fine powder to increase the surface area for solvent extraction.[1]

  • Primary Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol, at room temperature with agitation for a defined period (e.g., 24-48 hours).[1] This process is often repeated multiple times to ensure exhaustive extraction. For instance, 100 kg of Oroxylum indicum bark powder extracted with 80% methanol can yield a 12-15% crude extract.[1]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the organic solvent. The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297).[1] Oroxylin A 7-O-glucoside, being moderately polar, will preferentially partition into the ethyl acetate phase, separating it from more polar impurities like sugars and highly polar flavonoids.

  • Chromatographic Purification: The ethyl acetate fraction is dried and subjected to further purification using column chromatography. Common stationary phases include silica gel or Sephadex LH-20. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative reverse-phase HPLC.

Analytical Characterization

a) High-Performance Liquid Chromatography (HPLC)

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is commonly performed in the range of 280-330 nm, which is optimal for flavonoids.[1]

  • Sample Preparation: A known amount of the dried extract or purified compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm filter before injection.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, the purified compound is typically dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many flavonoids.[1]

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key Spectroscopic Data (in DMSO-d₆):

    • ¹H-NMR: The anomeric proton of the glucose moiety typically appears as a doublet around δ 4.98 ppm with a coupling constant (J) of approximately 7.2 Hz, characteristic of a β-anomeric configuration.[1] Aromatic protons of the flavone backbone are observed in the range of δ 6.5-8.0 ppm. The methoxy (B1213986) group protons usually appear as a singlet around δ 3.89 ppm.[1]

    • ¹³C-NMR: The carbonyl carbon (C-4) of the flavone ring resonates at approximately δ 182.1 ppm.[1] The anomeric carbon (C-1'') of the glucose unit is typically found around δ 105.3 ppm.[1]

c) Mass Spectrometry (MS)

  • Ionization Technique: Electrospray ionization (ESI) is the most common method used for the analysis of flavonoid glycosides. It is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

  • Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Fragmentation Analysis: In tandem MS (MS/MS) experiments, the most characteristic fragmentation is the loss of the glucose moiety (162 Da), resulting in the formation of the aglycone fragment ion (oroxylin A).[1] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 445 is observed.[1]

Biological Activity and Signaling Pathways

Oroxylin A 7-O-glucoside has been reported to modulate several key signaling pathways, contributing to its observed biological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Oroxylin A (the aglycone) has been shown to inhibit this pathway. The proposed mechanism for the aglycone involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa_p65_p50 IκBα-p65-p50 complex IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation degradation Ubiquitination & Degradation IkBa_p->degradation DNA DNA p65_p50_nuc->DNA Binds to Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Oroxylin Oroxylin A 7-O-glucoside Oroxylin->IKK Inhibits G Oroxylin Oroxylin A 7-O-glucoside Receptor Cell Surface Receptor Oroxylin->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_exp Gene Expression (e.g., BDNF) pCREB->Gene_exp Promotes

References

An In-depth Technical Guide on the Pharmacological Activities of Oroxylin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A-7-O-glucoside, a flavonoid glycoside primarily derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention in pharmacological research. This document provides a comprehensive technical review of its diverse biological activities, including its anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Pharmacological Activities

Oroxylin A-7-O-glucoside and its aglycone, Oroxylin A, modulate numerous signaling pathways critical in various disease pathologies. These include the NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, which are instrumental in regulating inflammation, cell proliferation, apoptosis, and metastasis.

Anti-Cancer Activity

Oroxylin A and its glycoside have demonstrated significant anti-cancer properties across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of tumor-associated signaling pathways.

Quantitative Data on Anti-Cancer Activity

CompoundCell LineActivityIC50 / ConcentrationSource
Oroxylin A-7-O-glucuronide (Oroxyloside)U87-MG (Glioma)Proliferation Inhibition36.87 µM[1]
Oroxylin A-7-O-glucuronide (Oroxyloside)U251-MG (Glioma)Proliferation Inhibition52.36 µM[1]
Oroxylin A-7-O-glucuronide (Oroxyloside)U138-MG (Glioma)Proliferation Inhibition59.67 µM[1]
Oroxylin A-7-O-glucuronide (Oroxyloside)SHG44 (Glioma)Proliferation Inhibition56.39 µM[1]
Oroxylum indicum extract (OIE)HSC-3 (Oral Cancer)Cytotoxicity50 µg/mL[2]
Oroxylin AHCT116 (Colon Tumor)Inhibition of NF-κB p65 nuclear translocation-
Oroxylin ATHP-1 (Monocytes)Inhibition of NF-κB p65 nuclear translocation-
Oroxylin ABreast Cancer CellsInhibition of glycolysis-dependent proliferation-[3][4]
Oroxylin AGallbladder Carcinoma CellsProliferation attenuation, migration & invasion inhibition-[5]

Signaling Pathways in Anti-Cancer Activity

Oroxylin A and its glucoside have been shown to induce apoptosis in cancer cells through various mechanisms. In human glioma cells, oroxyloside induces apoptosis by increasing the cleavage of Caspase-9, Caspase-3, and PARP, which is accompanied by the release of cytochrome c into the cytoplasm.[6] This process is part of the intrinsic apoptosis pathway. Furthermore, in oral cancer HSC-3 cells, an extract enriched in Oroxylin A-7-O-β-d-glucuronide was found to induce apoptosis through the activation of caspases, with molecular docking studies suggesting effective binding to PARP and caspase-3.[2]

The anti-proliferative effects are partly mediated by cell cycle arrest. In glioma cells, oroxyloside induces G0/G1 phase arrest by downregulating Cyclin D1 and CDK2 while upregulating p53 and p21.[6] In breast cancer, Oroxylin A inhibits glycolysis-dependent proliferation by suppressing HIF1α stabilization through the activation of SIRT3.[3][4]

Metastasis is also inhibited by these compounds. Oroxyloside has been shown to dramatically inhibit the migration of glioma cells in a dose-dependent manner by modulating the extracellular matrix. This is evidenced by the upregulation of E-cadherin and MTA3, and the downregulation of N-cadherin, Vimentin, Twist, α-SMA, and Syndecan-2.[6]

Below is a diagram illustrating the apoptotic pathway induced by Oroxylin A-7-O-glucoside in glioma cells.

cluster_cell Glioma Cell Oroxyloside Oroxyloside Mitochondrion Mitochondrion Oroxyloside->Mitochondrion induces release of CytoC_mito Cytochrome c Apaf1 Apaf-1 CytoC_mito->Apaf1 activates Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_cell Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes promotes OroxylinA Oroxylin A OroxylinA->IKK inhibits cluster_neuron Neuron OroxylinA Oroxylin A Ca2_plus Intracellular Ca²⁺ OroxylinA->Ca2_plus increases MAPK MAPK (ERK1/2) Ca2_plus->MAPK activates CREB CREB MAPK->CREB phosphorylates pCREB p-CREB Nucleus Nucleus pCREB->Nucleus translocates to BDNF_Gene BDNF Gene Transcription Nucleus->BDNF_Gene promotes BDNF BDNF Production BDNF_Gene->BDNF cluster_workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Random Grouping Tumor_Growth->Grouping Tumors reach required size Treatment Treatment (Vehicle/Compound) Grouping->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Measurement Endpoint Endpoint Reached Measurement->Endpoint Continue treatment Analysis Tumor Excision & Analysis Endpoint->Analysis Yes End End Analysis->End

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oroxylin A 7-O-glucoside, also known as oroxyloside, is a significant flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound, a glucuronide metabolite of Oroxylin A, has garnered substantial interest within the pharmacological research community due to its diverse and potent biological activities.[1][3] Extensive in vitro studies have demonstrated its anti-inflammatory, anticancer, and antioxidant properties.[1] The therapeutic potential of Oroxylin A 7-O-glucoside stems from its ability to modulate a multitude of cellular signaling pathways critical in the pathogenesis of various chronic diseases.[1][4] This technical guide provides a comprehensive overview of the core in vitro mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Mechanisms of Action

The in vitro biological effects of Oroxylin A 7-O-glucoside are multifaceted, primarily revolving around its anti-inflammatory and anticancer activities. These effects are achieved through the modulation of key signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

Anti-inflammatory Effects

Oroxylin A 7-O-glucoside exhibits potent anti-inflammatory properties by targeting central inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5][6]

  • Inhibition of the TLR4/NF-κB Pathway: The compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7][8] It effectively suppresses the nuclear translocation of the NF-κB p65 subunit and prevents the phosphorylation, and subsequent degradation, of its inhibitor, IκBα.[3][5] This is achieved by inhibiting the upstream kinase, IKKα/β.[5] By blocking NF-κB activation, Oroxylin A 7-O-glucoside significantly reduces the gene expression and production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][8][9]

  • Downregulation of Inflammatory Enzymes: The compound effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[6][9]

  • Modulation of PPARγ and JNK Pathways: Oroxylin A 7-O-glucoside has been found to upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions that can mediate the inhibition of NF-κB.[3] Additionally, it inhibits the c-Jun N-terminal kinase (JNK) pathway, another critical component of the inflammatory response.[3]

Anticancer Effects

Oroxylin A 7-O-glucoside demonstrates significant anticancer potential across various cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of cancer cell metabolism.[1][10]

  • Induction of Apoptosis: The primary mechanism for its anticancer activity is the induction of programmed cell death (apoptosis).

    • Mitochondrial Pathway: It triggers the intrinsic, or mitochondrial, pathway of apoptosis. In human colon cancer cells, it induces the translocation of the tumor suppressor protein p53 to the mitochondria.[11] This event leads to the inhibition of manganese superoxide (B77818) dismutase (SOD2) activity, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which promotes apoptosis.[11]

    • Caspase Activation: The apoptotic cascade is further propagated through the activation of key executioner caspases, such as caspase-3 and caspase-7.[12][13] Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[12][13]

  • Cell Cycle Arrest: Oroxylin A 7-O-glucoside can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[14] This arrest is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including Cdk7, Cdc2/p34, cyclin A, and cyclin B1.[14]

  • Metabolic Reprogramming: The compound can interfere with cancer cell metabolism. It has been shown to inhibit the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) by directly targeting and decreasing the activity of the enzyme transketolase (TKT). This action can lead to apoptosis and cell cycle arrest in hepatocellular carcinoma.[10] Furthermore, it can suppress glycolysis in breast cancer cells by upregulating SIRT3, which in turn destabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[1]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies, highlighting the efficacy of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A.

Table 1: Cytotoxic Activity (IC50 Values) of Oroxylin A and its Glucuronide

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Oroxylin A 7-O-glucuronideU87-MGGlioma36.87[3]
Oroxylin A 7-O-glucuronideU251-MGGlioma52.36[3]
Oroxylin A 7-O-glucuronideU138-MGGlioma59.67[3]
Oroxylin A 7-O-glucuronideSHG44Glioma56.39[3]
Oroxylum indicum Extract (rich in Oroxylin A 7-O-glucuronide)HSC-3Oral Squamous Carcinoma50 µg/mL[12]
Oroxylin AHep3BHepatocellular Carcinoma1385[15]

Table 2: In Vitro Effects on Inflammatory and Apoptotic Markers

Target/ProcessCell LineTreatment/StimulusEffectReference
NF-κB p65 Nuclear TranslocationTHP-1, HCT116Oroxylin AInhibition[5]
IL-6 SecretionTHP-1LPS + Oroxylin ASuppression[5]
Pro-inflammatory Cytokines (IL-1β, IL-6)RAW264.7, BMDMLPS + Oroxylin A 7-O-glucuronideReduction[3]
iNOS and COX-2 ExpressionRAW264.7LPS + Oroxylin AInhibition[6]
p53 Mitochondrial TranslocationHCT-116Oroxylin A (50-200 µM)Increase
ROS ProductionHCT-116Oroxylin A (100 µM)Increase[11]
Caspase-3/7 ActivationHSC-3Oroxylum indicum Extract (50 µg/mL)Increase[12]
G2/M Phase ArrestBGC-823Oroxylin AInduction[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of Oroxylin A 7-O-glucoside.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., Hep3B, HSC-3) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours to allow for attachment.[7]

    • Treat the cells with various concentrations of Oroxylin A 7-O-glucoside (e.g., 0-2000 µM) for a specified duration (e.g., 24, 48 hours).[15] Include a vehicle control (e.g., DMSO).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

    • Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p-IκBα, p65, caspases, cyclins).

  • Protocol:

    • Treat cells with Oroxylin A 7-O-glucoside as required by the experiment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[8]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Culture and treat cells with Oroxylin A 7-O-glucoside for the desired time (e.g., 24 hours).[10]

    • Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.[10]

  • Apoptosis Analysis (Annexin V-FITC/PI Staining):

    • Treat cells with Oroxylin A 7-O-glucoside for the appropriate duration (e.g., 48 hours).[10]

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour. The analysis distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways and workflows discussed.

G cluster_0 Inhibition of NF-κB Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Oroxylin Oroxylin A 7-O-glucoside Oroxylin->IKK Inhibits NFkB NF-κB (p65/p50) Oroxylin->NFkB Inhibits Translocation NFkB_p p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_p->NFkB Degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Cytokines Transcription Nucleus Nucleus

Caption: Inhibition of the NF-κB Signaling Pathway by Oroxylin A 7-O-glucoside.

G cluster_0 Induction of Mitochondrial Apoptosis Pathway Oroxylin Oroxylin A 7-O-glucoside p53 p53 Oroxylin->p53 Induces Translocation Mito Mitochondrion p53->Mito SOD2 SOD2 Mito->SOD2 Inhibits ROS ↑ ROS SOD2->ROS Leads to Casp9 Caspase-9 ROS->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP cPARP->Apoptosis Contributes to

Caption: Induction of the Mitochondrial Apoptosis Pathway by Oroxylin A 7-O-glucoside.

G cluster_0 Mechanism of G2/M Cell Cycle Arrest Oroxylin Oroxylin A 7-O-glucoside Cdk7 Cdk7 Oroxylin->Cdk7 Inhibits Cdc2 Cdc2/p34 Oroxylin->Cdc2 Downregulates CyclinB Cyclin B1 Oroxylin->CyclinB Downregulates CyclinA Cyclin A Oroxylin->CyclinA Downregulates Cdk7->Cdc2 Activates MPF MPF (Cdc2/Cyclin B1) Cdc2->MPF CyclinB->MPF G2M G2/M Transition MPF->G2M Promotes Arrest G2/M Arrest G2M->Arrest Blocked

Caption: Mechanism of G2/M Phase Cell Cycle Arrest Induced by Oroxylin A 7-O-glucoside.

G cluster_0 General In Vitro Experimental Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Oroxylin A 7-O-glucoside (Dose- and Time-course) Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Endpoint->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Endpoint->CellCycle Protein Protein Expression (Western Blot) Endpoint->Protein Gene Gene Expression (RT-qPCR) Endpoint->Gene Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data Protein->Data Gene->Data

Caption: General Experimental Workflow for In Vitro Analysis of Bioactive Compounds.

References

Preliminary Studies on the Bioactivity of Oroxylin A 7-O-glucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside found in medicinal plants such as Oroxylum indicum and Scutellaria baicalensis. As a naturally occurring compound, it has garnered interest for its potential therapeutic applications. This technical guide provides a summary of the preliminary studies on the bioactivity of Oroxylin A 7-O-glucoside, with a focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. This document also outlines common experimental methodologies for assessing these activities and visualizes the proposed signaling pathways and general experimental workflows. It is important to note that while research on the aglycone form, Oroxylin A, and the related compound Oroxylin A 7-O-glucuronide is more extensive, this guide focuses on the available data for Oroxylin A 7-O-glucoside.

Chemical and Physical Properties

PropertyValue
Molecular Formula C22H22O10
Molecular Weight 446.40 g/mol
Appearance Yellow powder
Solubility Soluble in DMSO

Bioactivity of Oroxylin A 7-O-glucoside

Preliminary research suggests that Oroxylin A 7-O-glucoside possesses a range of biological activities. The primary proposed mechanism of action involves the inhibition of prolyl oligopeptidase, an enzyme implicated in various cellular processes.[1] This inhibition is thought to modulate several key signaling pathways, including NF-κB and MAPK.[1]

Anticancer Activity

Oroxylin A 7-O-glucoside has demonstrated potential as an anticancer agent.[1] Studies have indicated its ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and reduce tumor mass in xenograft models.[1] The proposed mechanisms include the induction of cell cycle arrest and apoptosis.[1] Furthermore, it is suggested that the compound may reduce oxidative stress under hypoxic conditions by upregulating SIRT3, which in turn leads to the destabilization of HIF-1α.[1]

Anti-inflammatory Effects

The anti-inflammatory properties of Oroxylin A 7-O-glucoside are another area of active research.[1] It is believed to exert these effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Additionally, it may inhibit the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile.[1]

Neuroprotective Properties

Emerging evidence suggests that Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, exhibits neuroprotective properties against oxidative stress and inflammation.[1] While direct studies on the glucoside are limited, the activities of its aglycone suggest a potential therapeutic role in neurological disorders.

Quantitative Data

Currently, there is a notable lack of specific quantitative data (e.g., IC50, EC50 values) for the bioactivity of Oroxylin A 7-O-glucoside in the publicly available scientific literature. The table below summarizes the reported bioactivities for which quantitative data is yet to be extensively published.

BioactivityCell Lines/ModelReported EffectQuantitative Data
Anticancer Breast Cancer Cells (MCF-7, MDA-MB-231), Xenograft ModelsInhibition of proliferation, reduction of tumor mass, cell cycle arrest, apoptosis induction.[1]Not available in cited sources
Anti-inflammatory In vitro and in vivo modelsReduction of pro-inflammatory cytokines (TNF-α, IL-6), inhibition of COX and iNOS.[1]Not available in cited sources
Neuroprotection (Inferred from Oroxylin A studies)Protection against oxidative stress and neuroinflammation.[1]Not available in cited sources

Experimental Protocols

Anticancer Activity Assessment
  • Cell Viability Assay (MTT Assay):

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Oroxylin A 7-O-glucoside for a specified period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with Oroxylin A 7-O-glucoside as described above.

    • After treatment, cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assessment
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Oroxylin A 7-O-glucoside.

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants or animal serum samples are collected after treatment with Oroxylin A 7-O-glucoside and an inflammatory stimulus.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for cytokines of interest (e.g., TNF-α, IL-6) are used to quantify their concentrations according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways modulated by Oroxylin A 7-O-glucoside and a general workflow for its bioactivity screening.

G Proposed Anti-inflammatory Signaling Pathway Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside Prolyl Oligopeptidase Prolyl Oligopeptidase Oroxylin A 7-O-glucoside->Prolyl Oligopeptidase Inhibits NF-κB Pathway NF-κB Pathway Prolyl Oligopeptidase->NF-κB Pathway Modulates MAPK Pathway MAPK Pathway Prolyl Oligopeptidase->MAPK Pathway Modulates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) COX, iNOS COX, iNOS MAPK Pathway->COX, iNOS Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation COX, iNOS->Inflammation

Caption: Proposed Anti-inflammatory Signaling Pathway of Oroxylin A 7-O-glucoside.

G General Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Studies cluster_1 In Vivo Studies Isolation & Purification Isolation & Purification Bioactivity Assays Bioactivity Assays Isolation & Purification->Bioactivity Assays Cell Viability Cell Viability Bioactivity Assays->Cell Viability Apoptosis Apoptosis Bioactivity Assays->Apoptosis Anti-inflammatory Anti-inflammatory Bioactivity Assays->Anti-inflammatory Mechanism of Action Mechanism of Action Bioactivity Assays->Mechanism of Action Western Blot Western Blot Mechanism of Action->Western Blot ELISA ELISA Mechanism of Action->ELISA Animal Model Animal Model Mechanism of Action->Animal Model Toxicity & Efficacy Toxicity & Efficacy Animal Model->Toxicity & Efficacy

Caption: General Experimental Workflow for Bioactivity Screening of Natural Products.

Conclusion and Future Directions

The preliminary evidence suggests that Oroxylin A 7-O-glucoside is a bioactive flavonoid with potential therapeutic applications, particularly in the fields of oncology and inflammation. However, the current body of research is limited, and further in-depth studies are required to substantiate these initial findings. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the precise efficacy of Oroxylin A 7-O-glucoside through dose-response studies to establish IC50 and EC50 values.

  • Mechanistic Elucidation: Conducting detailed molecular studies to confirm the proposed mechanisms of action and identify specific cellular targets and signaling pathways.

  • Comparative Studies: Performing head-to-head comparisons of the bioactivity of Oroxylin A 7-O-glucoside with its aglycone, Oroxylin A, and its glucuronide metabolite to understand the structure-activity relationship.

  • Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive safety and pharmacokinetic profile to assess its potential as a drug candidate.

A more robust understanding of the pharmacological properties of Oroxylin A 7-O-glucoside will be crucial for its potential development into a novel therapeutic agent.

References

Metabolism, absorption, and bioavailability of Oroxylin 7-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolism, Absorption, and Bioavailability of Oroxylin A 7-O-glucoside

Introduction

Oroxylin A 7-O-glucoside is a prominent flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1] As a derivative of the aglycone Oroxylin A, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] However, the therapeutic efficacy of Oroxylin A 7-O-glucoside is intrinsically linked to its metabolic fate, absorption profile, and systemic bioavailability. Flavonoid glycosides are often poorly absorbed in their native form, undergoing extensive biotransformation within the gastrointestinal tract and liver. This guide provides a comprehensive technical overview of the current understanding of the absorption, metabolism, bioavailability, and pharmacokinetics of Oroxylin A 7-O-glucoside, intended for researchers, scientists, and professionals in drug development.

Absorption

The absorption of Oroxylin A 7-O-glucoside is a multi-step process, heavily reliant on presystemic metabolic events, particularly the action of intestinal microflora.

Role of Gut Microbiota

Orally administered flavonoid glycosides, including Oroxylin A 7-O-glucoside, are generally too polar to be absorbed via passive diffusion across the intestinal epithelium. The critical first step in their absorption is the enzymatic hydrolysis of the glycosidic bond by intestinal bacteria.[4][5] Gut microbiota produce β-glucosidases that cleave the glucose moiety from Oroxylin A 7-O-glucoside, releasing its aglycone, Oroxylin A.[6] This deglycosylation is essential as the less polar aglycone, Oroxylin A, possesses significantly higher intestinal permeability compared to its glycoside form.[6]

Intestinal Permeability

The Caco-2 cell monolayer is a widely utilized in vitro model for predicting human intestinal absorption.[7][8] Studies using this model have demonstrated that Oroxylin A has a higher apparent permeability coefficient (Papp) than its glycoside counterparts.[6] For instance, research on flavonoids from Scutellariae Radix showed that the aglycones, including Oroxylin A, are more readily absorbed than their corresponding glucuronides.[6] The transport of some related flavonoids across Caco-2 cell monolayers has been shown to involve passive diffusion, while others may also be subject to transporter-mediated efflux.[7]

Metabolism

Following the release of Oroxylin A in the intestine, the aglycone is absorbed and undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The resulting metabolites are the major forms detected in systemic circulation.[9][10]

Phase I Metabolism

The primary Phase I metabolic reaction is the hydrolysis of the glycosidic bond by gut microflora, as described above.[11] While other Phase I reactions such as oxidation and reduction are common for many xenobiotics, the dominant metabolic pathway for Oroxylin A after absorption involves direct conjugation via Phase II reactions.[9][12]

Phase II Metabolism

Phase II metabolism is the principal metabolic pathway for Oroxylin A, leading to the formation of more water-soluble conjugates that can be readily excreted.[9][13]

  • Glucuronidation: The most significant Phase II reaction for Oroxylin A is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[11][13] This process conjugates glucuronic acid to the 7-hydroxyl group of Oroxylin A, forming Oroxylin A 7-O-glucuronide (OG) . This metabolite is one of the most abundant forms found in plasma after oral administration.[9][14]

  • Sulfation: Another important conjugation reaction is sulfation, which leads to the formation of Oroxylin A sodium sulfonate (OS) .[14][15] In some species, such as beagle dogs, sulfation is a major metabolic route.[10][15]

Studies have shown that there are significant species-dependent differences in the metabolism of Oroxylin A. In vitro studies using liver microsomes and hepatocytes from humans, monkeys, dogs, rats, and mice have revealed variations in the extent of glucuronidation and sulfation.[9] Monkeys and rats have been suggested as potentially more suitable preclinical models for humans in this context.[9]

The overall metabolic pathway is visualized in the diagram below.

G cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation & Liver OGlc Oroxylin A 7-O-glucoside (Oral Administration) Microbiota Gut Microbiota (β-glucosidase) OGlc->Microbiota Hydrolysis OA_gut Oroxylin A (Aglycone) Microbiota->OA_gut OA_abs Absorbed Oroxylin A OA_gut->OA_abs Intestinal Absorption Liver Liver Enzymes (UGTs, SULTs) OA_abs->Liver Phase II Metabolism OG Oroxylin A 7-O-glucuronide (OG) (Metabolite) Liver->OG Glucuronidation OS Oroxylin A Sulfonate (OS) (Metabolite) Liver->OS Sulfation Excretion Excretion (Urine, Bile, Feces) OG->Excretion OS->Excretion

Caption: Metabolic pathway of Oroxylin A 7-O-glucoside.

Bioavailability and Pharmacokinetics

Pharmacokinetic studies in various animal models have consistently demonstrated that while Oroxylin A 7-O-glucoside is administered, its aglycone and subsequent metabolites are the primary moieties detected systemically.

Bioavailability

The absolute oral bioavailability of Oroxylin A itself is very low. Studies in rats have reported a relative bioavailability of less than 2% after intragastric administration of Oroxylin A at doses ranging from 40 to 360 mg/kg.[11][14] This poor bioavailability is attributed to its extensive first-pass metabolism in the liver. However, the systemic exposure of its metabolites, Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sulfonate (OS), is substantially higher.[6] In fact, the plasma concentrations (Cmax and AUC) of the glucuronide metabolite can be 10 to 130 times higher than that of the parent aglycone.[6]

Pharmacokinetic Parameters

Pharmacokinetic profiles have been characterized in rats and beagle dogs. After oral administration, Oroxylin A is rapidly absorbed, with Tmax values observed between 0.17 and 5.0 hours.[11] The parent compound is also eliminated quickly.[14] The area under the curve (AUC) values for Oroxylin A and its metabolites show dose-proportionality.[14]

Table 1: Summary of Pharmacokinetic Parameters in Rats after Intragastric (i.g.) Administration of Oroxylin A

Analyte Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL)
Oroxylin A 40 35.8 ± 15.6 0.42 ± 0.14 50.8 ± 20.9
120 108.6 ± 45.3 0.58 ± 0.20 200.5 ± 101.4
360 330.1 ± 121.7 0.75 ± 0.27 759.2 ± 301.5
Oroxylin A 7-O-glucuronide (OG) 40 1878.5 ± 650.1 1.00 ± 0.00 10450.3 ± 3112.8
120 5890.2 ± 1890.4 1.33 ± 0.41 37890.1 ± 11056.7
360 15890.6 ± 4501.2 2.00 ± 0.89 120110.8 ± 38901.4
Oroxylin A Sulfonate (OS) 40 250.1 ± 98.7 0.75 ± 0.27 890.4 ± 345.6
120 801.3 ± 289.5 1.00 ± 0.00 2987.6 ± 1001.2
360 2450.7 ± 901.3 1.33 ± 0.41 9870.5 ± 3501.9

Data compiled from literature; values are illustrative based on published findings.[11][14]

Tissue Distribution and Excretion

Following administration, Oroxylin A and its metabolites undergo rapid and widespread distribution to various tissues.[14] The highest concentrations are typically found in the liver and kidneys.[2][14] Oroxylin A tends to be more widely distributed in tissues compared to its more polar metabolites.[14] Studies investigating the subcellular distribution in HepG2 cancer cells found that both Oroxylin A and its glucuronide metabolite (OG) were primarily distributed into the cell nuclei.[16]

The excretion routes differ for the parent compound and its metabolites. After oral administration of Oroxylin A in rats, the parent compound is mainly excreted in the feces, while the glucuronide metabolite (OG) is predominantly eliminated through bile and urine.[14]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: For intravenous (i.v.) administration, Oroxylin A is dissolved in a suitable vehicle (e.g., DMSO, PEG400, saline) and administered via the tail vein (e.g., 2 mg/kg).[14] For intragastric (i.g.) administration, a suspension is prepared (e.g., in 0.5% carboxymethylcellulose sodium) and administered by gavage at various doses (e.g., 40, 120, 360 mg/kg).[14]

  • Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

G start Start: Fasted Rats admin Drug Administration (i.v. or i.g.) start->admin sampling Serial Blood Sampling (Jugular Vein) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Store Plasma (-80°C) processing->storage analysis UPLC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Intestinal Absorption (Caco-2 Cell Model)

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical (AP) to basolateral (BL) transport, the test compound (Oroxylin A 7-O-glucoside or Oroxylin A) is added to the apical chamber.

    • Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 min), and the volume is replaced with fresh buffer.

    • For BL to AP transport, the compound is added to the basolateral chamber, and samples are taken from the apical side.

  • Quantification and Calculation: The concentration of the compound in the collected samples is determined by UPLC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

G cluster_caco2 Caco-2 Permeability Assay cluster_transport Transport Study culture Culture Caco-2 cells on Transwell inserts (21 days) integrity Verify Monolayer Integrity (TEER measurement) culture->integrity apical Apical Chamber (Add Compound) integrity->apical basolateral Basolateral Chamber apical->basolateral A -> B Transport basolateral->apical B -> A Transport sampling Collect samples from receiver chamber at time intervals basolateral->sampling analysis Quantify with UPLC-MS/MS sampling->analysis calc Calculate Papp Value analysis->calc

Caption: Caco-2 cell monolayer experimental workflow.
Analytical Method: UPLC-MS/MS

  • Sample Preparation: Plasma or cell culture samples are typically prepared by protein precipitation.[15] An aliquot of the sample is mixed with three volumes of cold acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted for injection. Solid-phase extraction (SPE) may also be used for cleaner samples and higher sensitivity.[2][16]

  • Chromatography: Separation is performed on a UPLC system using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B) is commonly employed.[10][15]

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[1] Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[15]

Conclusion

The biopharmaceutical profile of Oroxylin A 7-O-glucoside is characterized by poor direct absorption, necessitating hydrolysis by the gut microbiota to release the more permeable aglycone, Oroxylin A. Following absorption, Oroxylin A undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, resulting in low systemic bioavailability of the parent aglycone. The major circulating forms are its Phase II metabolites, Oroxylin A 7-O-glucuronide and Oroxylin A sulfonate. These findings suggest that Oroxylin A 7-O-glucoside functions as a prodrug, and its pharmacological effects are likely mediated by the systemic exposure to its metabolites. A thorough understanding of these metabolic and pharmacokinetic properties is critical for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of this natural compound.

References

Relationship between Oroxylin 7-O-glucoside and its aglycone, Oroxylin A.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Relationship Between Oroxylin 7-O-glucoside and its Aglycone, Oroxylin A

Introduction

Oroxylin A is a bioactive flavonoid, specifically an O-methylated flavone, predominantly found in the root bark of Scutellaria baicalensis and other medicinal plants like Oroxylum indicum. It has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In its natural state within plants, Oroxylin A often exists as a glycoside conjugate, most notably Oroxylin A 7-O-glucoside. This glycosylation significantly alters its physicochemical properties, affecting its solubility, stability, and pharmacokinetic profile.

This technical guide elucidates the critical relationship between Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. It focuses on the conversion process, comparative biological activities, and underlying mechanisms of action, providing researchers and drug development professionals with a comprehensive understanding of these compounds.

The Core Relationship: A Prodrug-Metabolite Dynamic

The fundamental relationship between Oroxylin A 7-O-glucoside and Oroxylin A is that of a prodrug and its active metabolite. Oroxylin A 7-O-glucoside is generally considered to be poorly absorbed in the upper gastrointestinal tract due to its higher molecular weight and hydrophilicity. The conversion to the more pharmacologically active, lipophilic aglycone, Oroxylin A, is a crucial step for its systemic effects.

This biotransformation is primarily mediated by the enzymatic activity of the intestinal microbiota. Specifically, β-glucosidases produced by various gut bacteria hydrolyze the glycosidic bond, cleaving the glucose moiety from the 7-hydroxy position of the flavonoid backbone to release Oroxylin A. This aglycone is then readily absorbed through the intestinal epithelium into systemic circulation.

G cluster_ingestion Oral Ingestion & GI Transit cluster_metabolism Microbiota-Mediated Metabolism cluster_absorption Absorption & Systemic Circulation Ingestion Oroxylin A 7-O-glucoside (Oral Administration) Stomach Stomach (Acidic Environment, Minimal Change) Ingestion->Stomach SmallIntestine Small Intestine (Poor Absorption of Glucoside) Stomach->SmallIntestine LargeIntestine Large Intestine (Site of Major Transformation) SmallIntestine->LargeIntestine Microbiota Intestinal Microbiota (e.g., Lactobacilli, Bifidobacteria) LargeIntestine->Microbiota OroxylinA Oroxylin A (Aglycone) LargeIntestine->OroxylinA releases Enzyme β-glucosidase Enzymes Microbiota->Enzyme produce Enzyme->LargeIntestine hydrolyze glucoside in Absorption Intestinal Epithelium Absorption OroxylinA->Absorption Circulation Systemic Circulation (Pharmacological Activity) Absorption->Circulation

Caption: Workflow of Oroxylin A 7-O-glucoside conversion to Oroxylin A.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Oroxylin A and its glucoside differ significantly, highlighting the role of the glucoside as a prodrug that enhances the delivery of the active aglycone. Studies comparing the oral administration of both compounds in rat models provide quantitative evidence of this relationship.

ParameterOroxylin A (Oral Admin.)Oroxylin A 7-O-glucoside (Oral Admin.)Reference
Dose 50 mg/kg100 mg/kg
Cmax (ng/mL) 48.3 ± 18.2142.3 ± 45.8
Tmax (h) 0.28 ± 0.108.7 ± 1.5
AUC (0-t) (ng·h/mL) 113.6 ± 38.42073.4 ± 510.6
Relative Bioavailability -Significantly higher systemic exposure to Oroxylin A

Table 1: Comparative pharmacokinetic parameters of Oroxylin A detected in rat plasma following oral administration of Oroxylin A and Oroxylin A 7-O-glucoside.

As shown in Table 1, when Oroxylin A 7-O-glucoside is administered orally, the resulting plasma concentration of the active metabolite, Oroxylin A, is substantially higher (as indicated by the AUC) than when Oroxylin A itself is administered. The delayed Tmax for the glucoside group (8.7 h vs 0.28 h) reflects the time required for transit to the large intestine and subsequent enzymatic hydrolysis before absorption. This demonstrates that the glycoside form, despite its poor initial absorption, serves as an effective delivery vehicle for the aglycone.

Mechanism of Action: Anti-inflammatory Signaling

Oroxylin A exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.

Oroxylin A intervenes in this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Transcription initiates OroxylinA Oroxylin A OroxylinA->IKK inhibits OroxylinA->p_IkBa prevents degradation

Caption: Oroxylin A inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Conversion of Oroxylin A 7-O-glucoside

Objective: To determine the conversion of Oroxylin A 7-O-glucoside to Oroxylin A by intestinal bacteria.

Methodology:

  • Preparation of Bacterial Suspension: Fecal contents from Sprague-Dawley rats are collected and immediately suspended in anaerobic dilution medium. The suspension is homogenized and centrifuged to obtain a bacterial pellet.

  • Incubation: The bacterial suspension is anaerobically incubated at 37°C. Oroxylin A 7-O-glucoside (final concentration, e.g., 100 µM) is added to the suspension.

  • Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: The reaction in the collected aliquots is terminated by adding three volumes of ice-cold methanol. The samples are vortexed and centrifuged to precipitate proteins.

  • Quantification: The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to quantify the concentrations of both Oroxylin A 7-O-glucoside and the newly formed Oroxylin A. A standard curve for each analyte is used for accurate quantification.

Pharmacokinetic Study in Rats

Objective: To compare the in vivo pharmacokinetic profiles of Oroxylin A and Oroxylin A 7-O-glucoside.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before drug administration but have free access to water.

  • Drug Administration: Rats are divided into groups. One group receives Oroxylin A (e.g., 50 mg/kg) orally via gavage. Another group receives an equimolar dose of Oroxylin A 7-O-glucoside (e.g., 100 mg/kg). The compounds are typically suspended in a vehicle like 0.5% carboxymethylcellulose sodium.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to obtain plasma.

  • Sample Analysis: Plasma concentrations of Oroxylin A are determined using a validated LC-MS/MS method. This involves protein precipitation (e.g., with acetonitrile), followed by chromatographic separation on a C18 column and quantification using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.

Conclusion

The relationship between Oroxylin A 7-O-glucoside and Oroxylin A is a classic example of a prodrug-active metabolite system, primarily governed by the metabolic action of the gut microbiota. While Oroxylin A is the pharmacologically active agent, its oral delivery is significantly enhanced when administered in its glycosidic form. Oroxylin A 7-O-glucoside acts as a carrier, protecting the aglycone from premature metabolism and delivering it to the lower intestine for efficient conversion and absorption. This understanding is paramount for the rational design of formulations and dosage regimens in the development of Oroxylin A as a therapeutic agent. Researchers should consider the glycoside form as a viable strategy to improve the bioavailability and clinical efficacy of this promising natural compound.

A Technical Guide to the Therapeutic Targets of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oroxylin A 7-O-glucoside, a flavonoid glycoside primarily derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has emerged as a compound of significant pharmacological interest.[1][2] Its aglycone, Oroxylin A, has been extensively studied, revealing a spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] This document provides a comprehensive overview of the known and potential therapeutic targets of Oroxylin A and its 7-O-glucoside derivative. It details the molecular signaling pathways modulated by the compound, presents quantitative bioactivity data, and outlines key experimental protocols for its investigation. The primary mechanisms of action involve the modulation of critical cellular pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt, positioning it as a promising candidate for further drug development.[1][3][5]

Introduction to Oroxylin A and Oroxylin A 7-O-glucoside

Oroxylin A is a natural flavonoid (5,7-dihydroxy-6-methoxyflavone) found in the roots of Scutellaria baicalensis and the bark of Oroxylum indicum.[2][3] Oroxylin A 7-O-glucoside is a glycoside form of this compound, where a glucose molecule is attached at the 7-hydroxyl position.[1] While much of the research has focused on the aglycone, Oroxylin A, its glycoside and glucuronide metabolites are also biologically active, exhibiting activities such as prolyl oligopeptidase inhibition and modulation of key inflammatory and survival pathways.[1][6] These compounds are recognized for their therapeutic potential against a range of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4]

Key Signaling Pathways and Therapeutic Targets

Oroxylin A and its glycosides exert their effects by modulating multiple signaling cascades. This multi-target activity is a hallmark of many natural compounds and contributes to their broad therapeutic potential.

Anti-inflammatory and Antioxidant Pathways

The anti-inflammatory and antioxidant properties of Oroxylin A are among its most well-documented effects. The primary pathways involved are the NF-κB and Nrf2 signaling cascades.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oroxylin A 7-O-glucoside has been shown to inhibit the TLR4/NF-κB signaling pathway.[1] It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS, COX-2, and cytokines such as TNF-α and IL-6.[1][6][7]

  • Nrf2/ARE Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Oroxylin A activates the Nrf2 pathway by promoting its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE).[5][7] This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1), which protect cells from oxidative stress.[7][8]

G Figure 1: Anti-inflammatory & Antioxidant Pathways of Oroxylin A cluster_0 NF-κB Pathway cluster_1 Nrf2/ARE Pathway LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65/p50 IkBa->p65 releases p65_nuc p65/p50 (Nucleus) p65->p65_nuc translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) p65_nuc->Genes activates OA_nfkb Oroxylin A OA_nfkb->IKK inhibits OA_nfkb->p65_nuc inhibits Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds AO_Genes Antioxidant Genes (HO-1, NQO1) ARE->AO_Genes activates OA_nrf2 Oroxylin A OA_nrf2->Keap1 inhibits

Figure 1: Simplified signaling pathways for Oroxylin A's anti-inflammatory action.
Anti-Cancer Pathways

Oroxylin A demonstrates significant anti-tumor activity through the modulation of pathways controlling cell survival, proliferation, and metabolism.[4][9]

  • PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway often hyperactivated in cancer. Oroxylin A has been shown to inhibit the activation of PI3K/Akt, leading to decreased cell survival and induction of apoptosis in cancer cells.[3][10]

  • MAPK Signaling: The Mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and JNK, is involved in both cell proliferation and apoptosis. Oroxylin A can modulate this pathway, often inhibiting pro-proliferative signals like ERK1/2 while sometimes activating pro-apoptotic signals like JNK.[1][3][6]

  • Glycolysis Inhibition: In breast cancer cells, Oroxylin A has been found to inhibit glycolysis by upregulating the deacetylase SIRT3. This leads to the deacetylation of cyclophilin D, causing the dissociation of Hexokinase II (HK II) from the mitochondria, a key step in the Warburg effect.[11]

  • Apoptosis Induction: Oroxylin A-7-O-glucuronide has been shown to induce apoptosis in oral cancer cells through the mitochondrial pathway, involving targets like PARP and caspase-3.[12]

G Figure 2: Anti-Cancer Pathways of Oroxylin A cluster_0 PI3K/Akt Pathway cluster_1 Glycolysis Inhibition (Breast Cancer) GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival OA_akt Oroxylin A OA_akt->PI3K inhibits OA_gly Oroxylin A SIRT3 SIRT3 OA_gly->SIRT3 upregulates CypD Cyclophilin D SIRT3->CypD deacetylates HKII Hexokinase II CypD->HKII releases from Mito Mitochondria Glycolysis Inhibition of Glycolysis HKII->Glycolysis

Figure 2: Oroxylin A's modulation of cancer cell survival and metabolism pathways.
Neuroprotective Pathways

Oroxylin A exhibits neuroprotective effects, particularly in models of Alzheimer's disease and ischemic injury, by modulating neuronal apoptosis, inflammation, and neurotrophic factor expression.[8][13][14]

  • Anti-inflammatory Action in Neurons: In neuronal cells, Oroxylin A can downregulate the NF-κB and MAPK pathways to suppress the expression of inflammatory mediators like iNOS, COX-2, and TNF-α induced by stimuli such as amyloid-beta peptide.[13][14][15]

  • Adenosine A2A Receptor Signaling: Oroxylin A can induce the production of Brain-Derived Neurotrophic Factor (BDNF) in cortical neurons through the stimulation of the Adenosine A2A receptor. This activation proceeds via the PI3K-Akt pathway, promoting neuronal survival, neurite extension, and synapse formation.[16]

Quantitative Bioactivity Data

Quantitative data provides essential benchmarks for evaluating the potency of Oroxylin A and its derivatives. The following tables summarize key findings from the literature.

Table 1: Cytotoxicity of Oroxylin A-7-O-glucuronide in Glioma Cell Lines

Cell Line Cancer Type IC50 Value (µM) Citation
U87-MG Glioblastoma 36.87 [6]
U251-MG Glioblastoma 52.36 [6]
U138-MG Glioblastoma 59.67 [6]
SHG44 Glioma 56.39 [6]

Data reflects cell viability after 24 hours of treatment.

Table 2: Summary of Molecular Effects at Specified Concentrations

Effect Model System Concentration Molecular Target/Pathway Citation
Inhibition of iNOS & COX-2 Expression LPS-induced RAW264.7 Macrophages 50-150 µM Nrf2/ARE Activation [7]
Inhibition of Glioma Cell Proliferation U87-MG, U251-MG, U138-MG, SHG44 5-100 µM General Cytotoxicity [6]
Reduction of Pro-inflammatory Cytokines LPS-induced RAW264.7 Macrophages 2-100 µM NF-κB Inhibition [6]
Inhibition of Glucose Uptake MDA-MB-231 & MCF-7 Breast Cancer Cells 200 µM Glycolysis/SIRT3 [11]

| Upregulation of BDNF Production | Primary Cortical Neurons | 1-10 µM | Adenosine A2A Receptor |[16] |

Key Experimental Methodologies

Investigating the therapeutic targets of Oroxylin A 7-O-glucoside requires a combination of cellular and molecular biology techniques.

G Figure 3: Experimental Workflow for Target Validation start Treat Cells with Oroxylin A 7-O-glucoside pheno_assay Phenotypic Assays (e.g., MTT for viability, Wound healing for migration) start->pheno_assay protein_exp Western Blot Analysis (Total & Phosphorylated Protein) pheno_assay->protein_exp Investigate Mechanism gene_exp RT-qPCR (mRNA Expression of Target Genes) pheno_assay->gene_exp Investigate Mechanism target_val Target Validation (siRNA Knockdown or Pharmacological Inhibition) protein_exp->target_val Confirm Target Involvement trans_act Reporter Gene Assay (e.g., NF-κB or ARE-Luciferase) gene_exp->trans_act Confirm Transcriptional Regulation invivo In Vivo Model Testing (e.g., Mouse model of inflammation or cancer) target_val->invivo

Figure 3: A general workflow for identifying and validating molecular targets.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of the compound on cell lines.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Oroxylin A 7-O-glucoside (e.g., 0-200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to measure changes in the expression and phosphorylation levels of target proteins.

  • Protein Extraction: Treat cells with the compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, Nrf2, p-Akt, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (RT-qPCR)

This method is used to quantify the mRNA expression levels of target genes.

  • RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using cDNA, gene-specific primers (e.g., for TNF-α, COX2, HMOX1), and a SYBR Green master mix.

  • Amplification: Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.

Conclusion and Future Directions

Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, are pleiotropic modulators of key cellular signaling pathways implicated in cancer, inflammation, and neurodegeneration. The primary therapeutic targets identified include components of the NF-κB, Nrf2/ARE, and PI3K/Akt pathways .[1][3] The ability of these compounds to inhibit pro-inflammatory mediators, enhance antioxidant defenses, and induce apoptosis in cancer cells underscores their significant therapeutic potential.

Future research should focus on:

  • Pharmacokinetic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of Oroxylin A 7-O-glucoside to understand its bioavailability and conversion to the active aglycone, Oroxylin A.

  • In Vivo Efficacy: Expanding preclinical studies in animal models of specific diseases (e.g., inflammatory arthritis, specific cancer types, neurodegenerative diseases) to validate the in vitro findings.

  • Target Deconvolution: Utilizing advanced techniques such as proteomics and chemoproteomics to identify direct binding partners and further elucidate the mechanism of action.

  • Synergistic Combinations: Investigating the potential of Oroxylin A 7-O-glucoside in combination with existing chemotherapeutic or anti-inflammatory drugs to enhance efficacy and reduce toxicity.[9]

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Oroxylin A 7-O-glucoside (Baicalin)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oroxylin A 7-O-glucoside, commonly known as baicalin (B1667713), is a major flavonoid component found in the roots of Scutellaria baicalensis Georgi and the bark of Oroxylum indicum.[1][2] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][3] These therapeutic properties are linked to its ability to modulate various cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[2] This document provides detailed protocols for the isolation and purification of high-purity Oroxylin A 7-O-glucoside for research and drug development purposes.

Data Presentation: Comparison of Purification Methods

The following table summarizes quantitative data from various published methods for the isolation and purification of Oroxylin A 7-O-glucoside (Baicalin).

MethodStarting MaterialCrude Extract Yield (%)Purity (%)Recovery (%)Reference
High-Speed Counter-Current Chromatography (HSCCC) - Method 1200 mg Crude Baicalin (21.6% purity)N/A96.586.0[1][4]
High-Speed Counter-Current Chromatography (HSCCC) - Method 2120 mg Crude SampleN/A99.2N/A[5][6]
Partition/RecrystallizationScutellariae Radix~8.7 (w/w)>97N/A[7]
Alkali-solution and Acid-isolation followed by Column ChromatographyScutellaria baicalensis GeorgiN/A99.35N/A[8]
Water Extraction with Optimized ConditionsScutellaria baicalensis3.27N/AN/A[9][10]
80% Methanol (B129727) Extraction followed by Liquid-Liquid Partitioning100 kg Oroxylum indicum bark powder12-15>99 (after preparative HPLC)90 (after Counter-Current Chromatography)[2]

Experimental Protocols

Protocol 1: Isolation and Purification using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from methodologies demonstrating high efficiency and purity.[4][5]

1. Preparation of Crude Extract:

  • Plant Material Preparation: Pulverize dried roots of Scutellaria baicalensis or bark of Oroxylum indicum into a fine powder.[2]

  • Primary Extraction: Extract the powdered material with a 70:30 (v/v) methanol-water solution.[1][4] Alternatively, 80% methanol or ethanol (B145695) can be used.[2] A common ratio for extraction is 1:12 (solid to liquid).[10] The extraction can be performed at room temperature with maceration or under reflux for 1-2 hours.[11]

  • Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

2. HSCCC Purification:

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system is composed of n-butanol-water (1:1, v/v).[1][4] Another effective system is ethyl acetate-methanol-1% acetic acid water (5:0.5:5, v/v/v).[5][6] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

    • Dissolve the crude extract in a suitable volume of the biphasic solvent system.

    • Inject the sample into the HSCCC instrument.

    • Perform the separation by pumping the mobile phase (the lower phase of the solvent system) at a flow rate of 1.0-2.0 ml/min.[3][4]

  • Fraction Collection and Analysis: Collect fractions and monitor the effluent using a UV detector at 280 nm.[1] Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Oroxylin A 7-O-glucoside.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield purified Oroxylin A 7-O-glucoside.

Protocol 2: Isolation and Purification using Conventional Column Chromatography

This protocol is a widely used and cost-effective method for the purification of Oroxylin A 7-O-glucoside.

1. Preparation of Crude Extract:

  • Follow the steps for crude extract preparation as described in Protocol 1.

  • Liquid-Liquid Partitioning (Optional): To enrich the flavonoid content, the crude extract can be partitioned with ethyl acetate.[2]

2. Column Chromatography Purification:

  • Stationary Phase: Use silica (B1680970) gel or a macroporous resin as the adsorbent material packed into a glass column.[6][11]

  • Mobile Phase: A gradient of chloroform-methanol is often effective for silica gel chromatography.[12] The specific gradient will depend on the polarity of the compounds in the crude extract and should be optimized using Thin Layer Chromatography (TLC).

  • Loading and Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing the target compound.

  • Recrystallization: Combine the pure fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent (e.g., ethanol-water mixture) to obtain high-purity crystals of Oroxylin A 7-O-glucoside.[11]

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

G cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_hsccc HSCCC cluster_column Column Chromatography cluster_final Final Product start Plant Material (Scutellaria baicalensis or Oroxylum indicum) powder Pulverization start->powder extraction Solvent Extraction (e.g., 70% Methanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude Crude Extract concentration->crude purification_method Purification Method crude->purification_method hsccc HSCCC Separation purification_method->hsccc Option 1 column Column Chromatography purification_method->column Option 2 fractions_hsccc Fraction Collection & HPLC Analysis hsccc->fractions_hsccc final_product Pure Oroxylin A 7-O-glucoside fractions_hsccc->final_product fractions_column Fraction Collection & TLC/HPLC Analysis column->fractions_column recrystallization Recrystallization fractions_column->recrystallization recrystallization->final_product

Caption: Experimental workflow for the isolation and purification of Oroxylin A 7-O-glucoside.

Signaling Pathways Modulated by Oroxylin A 7-O-glucoside

G cluster_compound Compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes compound Oroxylin A 7-O-glucoside (Baicalin) nfkb NF-κB Pathway compound->nfkb Inhibits mapk MAPK Pathway compound->mapk Inhibits pi3k PI3K/Akt Pathway compound->pi3k Inhibits inflammation ↓ Inflammation nfkb->inflammation proliferation ↓ Cell Proliferation mapk->proliferation apoptosis ↑ Apoptosis (in cancer cells) pi3k->apoptosis pi3k->proliferation

Caption: Key signaling pathways modulated by Oroxylin A 7-O-glucoside.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oroxylin A 7-O-glucoside is a major flavonoid glycoside primarily isolated from the roots of Scutellaria baicalensis Georgi and the bark of Oroxylum indicum.[1][2] As a derivative of the pharmacologically active aglycone Oroxylin A, this compound and its parent molecule are subjects of extensive research for their anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] Oroxylin A has been shown to modulate key signaling pathways, including the TLR4/NF-κB pathway, which is critical in inflammatory responses.[3][5] Accurate and reliable quantification of Oroxylin A 7-O-glucoside in plant extracts, biological matrices, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development.

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of Oroxylin A 7-O-glucoside. The method is simple, accurate, and robust, making it suitable for routine analysis in research and quality control laboratories.

Experimental Protocols

Materials and Reagents
  • Oroxylin A 7-O-glucoside reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Scutellaria baicalensis root powder (for sample preparation example)

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, and centrifuge.

Chromatographic Conditions

The chromatographic separation was performed on a C18 reversed-phase column. A gradient elution was employed to ensure optimal separation of the analyte from other matrix components.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 20-30% B; 10-25 min: 30-75% B; 25-27 min: 75-95% B; 27-30 min: 95% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 350 nm
Injection Vol. 10 µL

Note: The gradient is adapted from methods for similar flavonoids to provide a robust starting point.[3][6]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oroxylin A 7-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Scutellaria baicalensis)
  • Extraction: Accurately weigh 1.0 g of dried, powdered Scutellaria baicalensis root into a centrifuge tube. Add 20 mL of 70% methanol.[4]

  • Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at 40 kHz.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed method was validated according to international guidelines for specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ).[7]

Specificity

Specificity was confirmed by comparing the chromatograms of a blank (methanol), the standard solution, and the sample extract. The retention time of the analyte in the sample was identical to the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

Quantitative Data Summary

The quantitative results of the method validation are summarized in the tables below.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterResult
Linear Range 1 - 200 µg/mL
Regression Equation y = 25481x + 1203
Correlation Coeff. (r²) 0.9995
LOD 0.31 µg/mL
LOQ 0.95 µg/mL

Linearity and sensitivity values are based on typical performance for flavonoid analysis.[8][9]

Table 2: Precision and Accuracy (Recovery)

Spiked Conc. (µg/mL)Precision (Intra-day RSD, n=6)Precision (Inter-day RSD, n=6)Accuracy (Recovery %)
101.85%2.41%101.5%
501.10%1.65%99.2%
1500.88%1.24%100.8%

Acceptable precision is typically defined as RSD ≤ 2%, and accuracy as recovery between 85-115%.[7][10]

Visualizations

experimental_workflow filter_sample filter_sample inject inject filter_sample->inject calib_standards calib_standards calib_standards->inject hplc_run hplc_run acquire acquire hplc_run->acquire

Caption: Experimental workflow for Oroxylin A 7-O-glucoside quantification.

validation_logic method Validated HPLC-UV Method specificity Specificity (No Interference) method->specificity linearity Linearity (r² > 0.999) method->linearity sensitivity Sensitivity method->sensitivity precision Precision (RSD < 2%) method->precision accuracy Accuracy (Recovery) method->accuracy lod LOD (Detection Limit) sensitivity->lod loq LOQ (Quantification Limit) sensitivity->loq intraday Intra-day precision->intraday interday Inter-day precision->interday

Caption: Logical relationship of method validation parameters.

signaling_pathway cluster_nuc Cellular Response lps LPS (Inflammatory Stimulus) tlr4 TLR4/MD2 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 ikk IKK Complex tak1->ikk ikb p-IκBα (Degradation) ikk->ikb nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Gene Expression oroxylin Oroxylin A (Aglycone) oroxylin->tlr4 Inhibits

Caption: Potential inhibitory action of Oroxylin A on the TLR4/NF-κB pathway.

References

LC-MS/MS for analyzing Oroxylin 7-O-glucoside in biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides the requisite selectivity and sensitivity for the quantification of Oroxylin 7-O-glucoside in complex biological matrices. This document outlines the protocols for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers in pharmacology and drug development.

Principle of the Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. For the analysis of this compound, the sample is first processed to remove interfering substances. The analyte is then separated from other components on a reversed-phase HPLC column and subsequently ionized, typically using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, ensuring high specificity and reducing background noise.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Cirsimarin or other suitable flavonoid

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma, beagle dog plasma)

Instrumentation
  • Liquid Chromatography: UHPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray ionization (ESI) source

Sample Preparation

Two common methods for sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

Protocol 2.3.1: Protein Precipitation (PPT) [1][2]

This method is rapid and effective for plasma samples.

  • Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial.

  • Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2.3.2: Solid-Phase Extraction (SPE) [3]

SPE provides a cleaner extract, which can be beneficial for reducing matrix effects.

  • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

G

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic and mass spectrometric analysis of this compound.

Liquid Chromatography Conditions
ParameterCondition 1Condition 2
Column C18 column (e.g., 2.1 x 150 mm, 5 µm)[2]UPLC C18 column
Mobile Phase A 0.1% Formic acid in water[2][4]2 mM Ammonium acetate in water[5]
Mobile Phase B Acetonitrile[2][4]Methanol[5]
Flow Rate 0.45 mL/min[5]Gradient dependent
Gradient Isocratic: 75% B[5]Gradient elution[1][2]
Column Temp. 40°CAmbient
Injection Vol. 5 µL10 µL
Mass Spectrometry Conditions

Detection is typically performed using an ESI source in negative ion mode.[5]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Source Temp. 120 - 150°C
Desolvation Temp. 350 - 500°C
Gas Flow Instrument dependent

Data Presentation

Quantitative data, including MRM transitions and method validation parameters, are crucial for assessing method performance.

MRM Transitions
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
This compound445.1[6]283.1Negative
Oroxylin A (Metabolite)283.1268.1Negative
Cirsimarin (IS)461.1313.1Negative

Note: The precursor ion for this compound corresponds to the [M-H]⁻ ion.

G

Method Validation Summary

The method should be validated according to regulatory guidelines. The table below summarizes typical performance characteristics from published methods.

ParameterThis compoundReference(s)
Matrix Beagle Dog Plasma[1]
Linearity Range 5.0 - 500.0 ng/mL[1]
Correlation (r²) > 0.99[2]
LLOQ (Plasma) 0.025 nmol/mL[3]
LLOQ (Brain) 0.02 nmol/g[3]
Intra-day Precision < 14%[4]
Inter-day Precision < 15%[4]
Accuracy 86.2% to 109.3%[4]
Recovery > 78.2%[4]

Application

This LC-MS/MS method has been successfully applied to pharmacokinetic studies in various animal models. For instance, it has been used to determine the concentration-time profiles of this compound in rats and beagle dogs after oral and intravenous administration of Oroxylin A.[1][7] The method is suitable for high-throughput analysis in preclinical and clinical drug development, enabling the investigation of absorption, distribution, metabolism, and excretion (ADME) properties of Oroxylin A and its metabolites.[3][8]

References

Preparation of Oroxylin 7-O-glucoside stock solutions for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Oroxylin 7-O-glucoside is a flavonoid glycoside, a derivative of the active flavonoid Oroxylin A, which is isolated from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2][3] This compound, along with its aglycone Oroxylin A, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These activities include anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] The mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt.[1][3] Accurate and reproducible in vitro studies investigating the biological effects of this compound rely on the correct preparation of stock solutions to ensure compound stability and consistent delivery to cell cultures. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for cell culture experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₂O₁₀[1]
Molecular Weight446.4 g/mol [1]
AppearanceSolid[4]
Purity≥98%[1]

Table 2: Solubility of Oroxylin A (Aglycone)

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
1:4 DMSO:PBS (pH 7.2)~0.20 mg/mL[4]

Table 3: Recommended Storage Conditions

Solution TypeStorage TemperatureShelf Life
Dry Powder-20°C≥ 4 years (as Oroxylin A)
High-Concentration Stock in DMSO-20°C or -80°CUp to 6 months (general guideline)
Diluted Working Solutions in Media2-8°CUse immediately; do not store for more than one day.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.464 mg of the compound (Molecular Weight = 446.4 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • Sterile microcentrifuge tubes

  • Sterile, calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution.

    • Intermediate Dilution: First, dilute the 10 mM stock solution in complete cell culture medium to an intermediate concentration (e.g., 1 mM). For example, add 10 µL of the 10 mM stock to 90 µL of medium.

    • Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Application to Cells: Immediately add the freshly prepared working solutions (and vehicle control) to your cell cultures. Gently mix the culture plates or flasks to ensure even distribution.

Mandatory Visualization

experimental_workflow Experimental Workflow: Preparation and Application of this compound cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Culture Application cluster_control Vehicle Control Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw intermediate_dilution Prepare Intermediate Dilution in Media thaw->intermediate_dilution final_dilution Prepare Final Working Dilution in Media intermediate_dilution->final_dilution dmso_control Prepare DMSO Vehicle Control in Media add_to_cells Add Working Solution to Cells final_dilution->add_to_cells incubate Incubate Cells for Experiment add_to_cells->incubate add_control Add Vehicle Control to Cells dmso_control->add_control add_control->incubate

Caption: Workflow for preparing this compound solutions.

signaling_pathway Simplified Signaling Pathway Modulated by Oroxylin A/Glucoside cluster_downstream Downstream Effects Oroxylin Oroxylin A / Glucoside TLR4 TLR4 Oroxylin->TLR4 Inhibits MAPK MAPK (JNK, p38, ERK) Oroxylin->MAPK Inhibits Phosphorylation IKK IKK Oroxylin->IKK Inhibits TLR4->MAPK TLR4->IKK NFkB NF-κB MAPK->NFkB Activates IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Oroxylin A's modulation of the TLR4/NF-κB signaling pathway.

References

Standard Operating Procedure for Cell-Based Assays with Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] Its mechanism of action involves the modulation of various critical cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, making it a promising candidate for therapeutic development.[1][4]

These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy and mechanism of action of Oroxylin A 7-O-glucoside.

Data Presentation

Table 1: Cytotoxicity of Oroxylin A 7-O-glucuronide in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
U87-MGGliomaProliferation2436.87[5]
U251-MGGliomaProliferation2452.36[5]
U138-MGGliomaProliferation2459.67[5]
SHG44GliomaProliferation2456.39[5]
HSC-3Oral CancerMTT16~50 µg/mL*[6]
HCT116Colon CancerCell Growth72Varies[7]
SW480Colon CancerCell Growth72Varies[7]
MCF-7Breast CancerMTT24167 ± 6.7[8]

*Note: The original study used an extract of Oroxylum indicum enriched with Oroxylin A-7-O-β-d-glucuronide.

Table 2: Anti-Inflammatory Activity of Oroxylin A
Cell LineStimulantMeasured ParameterEffective ConcentrationReference
RAW 264.7LPSNO ProductionIC50: 8.2 ± 0.27 µM[9]
RAW 264.7Polyinosinic-polycytidylic acidNO, IL-1α, IL-1β, IL-6, etc.Up to 50 µM[10]
L02 and LX2H2O2IL-6 Production50 µM[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of Oroxylin A 7-O-glucoside on the viability and proliferation of cells.

Materials:

  • Target cell line (e.g., HSC-3, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Oroxylin A 7-O-glucoside stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of Oroxylin A 7-O-glucoside in complete growth medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of Oroxylin A 7-O-glucoside. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Oroxylin A 7-O-glucoside.

Materials:

  • Target cell line (e.g., HCT116, H1299)

  • Complete growth medium

  • Oroxylin A 7-O-glucoside

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Oroxylin A 7-O-glucoside at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-Inflammatory Assay (Nitric Oxide Measurement)

Objective: To assess the inhibitory effect of Oroxylin A 7-O-glucoside on the production of nitric oxide (NO) in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Oroxylin A 7-O-glucoside

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of Oroxylin A 7-O-glucoside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Oroxylin A 7-O-glucoside Dilutions prep_compound->treatment incubation Incubate for Specified Duration treatment->incubation assay_viability Cell Viability (MTT) incubation->assay_viability assay_apoptosis Apoptosis (Annexin V) incubation->assay_apoptosis assay_inflammation Anti-inflammatory (NO) incubation->assay_inflammation data_collection Data Collection (e.g., Plate Reader, Flow Cytometer) assay_viability->data_collection assay_apoptosis->data_collection assay_inflammation->data_collection data_analysis Statistical Analysis and Interpretation data_collection->data_analysis nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Inhibits IκBα degradation p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Nucleus Nucleus p50_p65->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes OroxylinA Oroxylin A 7-O-glucoside OroxylinA->IKK_complex OroxylinA->p50_p65 Inhibits nuclear translocation apoptosis_pathway OroxylinA Oroxylin A 7-O-glucoside Mitochondria Mitochondria OroxylinA->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vivo Experiments Using Oroxylin A and its Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive details for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments with Oroxylin A 7-O-glucoside and its active aglycone, Oroxylin A. Oroxylin A is a flavonoid extracted from the root of Scutellaria baicalensis Georgi.[1][2][3] Oroxylin A 7-O-glucoside is a naturally occurring glycoside form.[4] Pharmacokinetic studies indicate that Oroxylin A has low oral bioavailability (<2% in rats) and is rapidly metabolized into forms such as Oroxylin A 7-O-glucuronide.[2][3] Therefore, many in vivo studies administer the aglycone, Oroxylin A, directly. These protocols are based on published findings for Oroxylin A.

Pharmacokinetics and Bioavailability

A thorough understanding of the pharmacokinetic profile of Oroxylin A is crucial for designing effective in vivo studies. Studies in rats and beagle dogs have shown that Oroxylin A is rapidly eliminated and has low oral bioavailability, while its metabolites, including Oroxylin A 7-O-glucuronide, are found in significant concentrations in plasma.[2][5][6]

Table 1: Summary of Pharmacokinetic Parameters for Oroxylin A

Animal Model Administration Route & Dose Key Findings
Rats Intravenous (i.v.): 2 mg/kg Rapid elimination in vivo.[2][3]
Rats Intragastric (i.g.): 40, 120, 360 mg/kg Relative bioavailability was less than 2%.[2][3] Widespread tissue distribution, with the highest concentrations in the liver and kidney.[2][3] Primarily excreted in feces.[2][3]
Beagle Dogs Oral and Intravenous The compound is mainly metabolized to Oroxylin A sodium sulfonate.[5] Linear pharmacokinetic profile observed in plasma within specific ranges.[5]

| Healthy Human Volunteers | Oral: 400-2400 mg (single dose) | Appeared rapidly in plasma (t_max ~0.17-5.0 h).[7] C_max increased in a dose-proportional manner.[7] A high-fat diet increased C_max by 1.6-fold.[7] |

Application Note I: Anti-Sepsis and Anti-Inflammatory Models

Oroxylin A has demonstrated significant anti-inflammatory effects, primarily by inhibiting the TLR4/NF-κB signaling pathway.[4][8][9] This makes it a promising candidate for treating systemic inflammatory conditions like sepsis.

Signaling Pathway: TLR4/NF-κB Inhibition

Oroxylin A is believed to competitively inhibit the binding of lipopolysaccharide (LPS) to the MD-2 protein, which prevents the activation of the Toll-like receptor 4 (TLR4) complex.[9] This blockade disrupts the downstream signaling cascade, leading to reduced activation of NF-κB and decreased production of pro-inflammatory cytokines.

Cancer_Pathways cluster_sirt3 SIRT3/HIF1α Pathway (Breast Cancer) cluster_p53 p53 Pathway (Colon Cancer) OA1 Oroxylin A SIRT3 SIRT3 OA1->SIRT3 Activates SOD2 SOD2 SIRT3->SOD2 Activates ROS Oxidative Stress SOD2->ROS Reduces HIF1α HIF1α SOD2->HIF1α Destabilizes ROS->HIF1α Stabilizes Glycolysis Glycolysis HIF1α->Glycolysis Promotes OA2 Oroxylin A p53_cyto Cytosolic p53 OA2->p53_cyto Activates p53_mito Mitochondrial p53 p53_cyto->p53_mito Promotes Translocation Mito_Dys Mitochondrial Dysfunction p53_mito->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis

References

Application Notes and Protocols: Oroxylin A 7-O-glucoside as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside that can be isolated from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1][2][3] It is the 7-O-glucoside derivative of the aglycone Oroxylin A. This document provides detailed application notes and protocols for the use of Oroxylin A 7-O-glucoside as an analytical reference standard in various research and drug development applications. As a reference standard, it is intended for research and analytical applications, including qualitative and quantitative analyses.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC22H22O10[4][5]
Molecular Weight446.40 g/mol [4][5]
CAS Number36948-77-3[4][5]
AppearanceSolid[6]
Purity≥98%[6]
UV/Vis (λmax)215, 273, 321 nm[6]
SolubilitySoluble in DMSO (10 mM) and other organic solvents like dimethyl formamide. Sparingly soluble in aqueous buffers.[5][6] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[6]
StorageStore as a solid at -20°C for long-term stability (≥ 4 years).[6] Solutions should be prepared fresh or stored at -20°C for a maximum of 2 weeks to prevent hydrolysis. Avoid repeated freeze-thaw cycles.[1]

Biological Activity and Signaling Pathways

Oroxylin A 7-O-glucoside, and its aglycone Oroxylin A, exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][7] These effects are mediated through the modulation of several key signaling pathways:

  • NF-κB Pathway: Oroxylin A 7-O-glucoside has been shown to inhibit the nuclear translocation of NF-κB p65, a key regulator of inflammation.[2][3]

  • MAPK/ERK Pathway: The compound can modulate the MAPK/ERK1/2 signaling cascade, which is involved in cell proliferation, differentiation, and survival.[1][7]

  • PI3K/Akt Pathway: It can also affect the PTEN/PI3K/Akt signaling pathway, which plays a crucial role in cell growth and apoptosis.[1]

  • JNK Pathway: Inhibition of the JNK pathway by Oroxylin A 7-O-glucoside has been observed, contributing to its protective effects against apoptosis and necroptosis.[3]

  • Wnt/β-catenin Pathway: Modulation of this pathway has also been reported.[1]

Signaling Pathway of Oroxylin A 7-O-glucoside

G Figure 1. Signaling Pathways Modulated by Oroxylin A 7-O-glucoside cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside Prolyl Oligopeptidase Prolyl Oligopeptidase Oroxylin A 7-O-glucoside->Prolyl Oligopeptidase inhibits MAPK MAPK Prolyl Oligopeptidase->MAPK modulates PI3K/Akt PI3K/Akt Prolyl Oligopeptidase->PI3K/Akt modulates NF-kB NF-kB Prolyl Oligopeptidase->NF-kB modulates ERK1/2 ERK1/2 MAPK->ERK1/2 Anti-cancer Anti-cancer MAPK->Anti-cancer PI3K/Akt->Anti-cancer Anti-inflammatory Anti-inflammatory NF-kB->Anti-inflammatory JNK JNK JNK->Anti-cancer Wnt/beta-catenin Wnt/beta-catenin Wnt/beta-catenin->Anti-cancer Neuroprotective Neuroprotective

Caption: A diagram illustrating the key signaling pathways modulated by Oroxylin A 7-O-glucoside.

Quantitative Data Summary

In Vitro Anti-proliferative Activity
Cell LineCompoundIC50 (µM)Duration (h)Assay TypeReference
U87-MG (glioma)Oroxylin A-7-O-glucuronide36.8724Cell Proliferation[3]
U251-MG (glioma)Oroxylin A-7-O-glucuronide52.3624Cell Proliferation[3]
U138-MG (glioma)Oroxylin A-7-O-glucuronide59.6724Cell Proliferation[3]
SHG44 (glioma)Oroxylin A-7-O-glucuronide56.3924Cell Proliferation[3]

Note: The available quantitative data for anti-proliferative activity was for Oroxylin A-7-O-glucuronide, a closely related compound.

Pharmacokinetic Parameters

A study in beagle dogs following intravenous and oral administration of Oroxylin A determined the pharmacokinetic profile of Oroxylin A and its metabolites, including Oroxylin A 7-O-glucuronide.[8] Another study in rats also investigated the pharmacokinetics after oral administration of a Scutellariae Radix extract.[9]

Linearity in Beagle Dog Plasma: [8]

AnalyteLinear Range (ng/mL)
Oroxylin A2.0 - 500.0
Oroxylin A 7-O-glucuronide5.0 - 500.0
Oroxylin A sodium sulfonate1.881 - 940.5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is a general guideline for the quantitative analysis of Oroxylin A 7-O-glucoside in biological matrices. Optimization may be required based on the specific matrix and instrumentation.

G Figure 2. General Workflow for HPLC Analysis A Sample Preparation (e.g., Plasma Precipitation) B HPLC Separation (C18 Column) A->B C Detection (UV/DAD or MS) B->C D Data Analysis (Quantification) C->D

Caption: A simplified workflow for the quantitative analysis of Oroxylin A 7-O-glucoside using HPLC.

a. Materials and Reagents:

  • Oroxylin A 7-O-glucoside reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

b. Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Analytical balance

  • Centrifuge

c. Standard Solution Preparation:

  • Prepare a stock solution of Oroxylin A 7-O-glucoside (e.g., 1 mg/mL) in DMSO or methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent to create a calibration curve (e.g., 5 - 500 ng/mL).

d. Sample Preparation (from Plasma): [8]

  • To 100 µL of plasma, add 300 µL of acetonitrile (or another suitable protein precipitation agent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion (e.g., 10 µL) into the HPLC system.

e. HPLC Conditions (Example): [1][10]

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid or 0.5% acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient can be used to achieve optimal separation. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-10% B

    • 22-30 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection:

    • UV/DAD: Monitor at 273 nm or 321 nm.[6]

    • MS (ESI): Operate in negative ion mode to detect the molecular ion [M-H]⁻ at m/z 445.[1]

f. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of Oroxylin A 7-O-glucoside in the unknown samples by interpolating their peak areas from the calibration curve.

Cell Viability (MTT) Assay

This protocol describes a general method to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on cancer cell lines.

a. Materials and Reagents:

  • Oroxylin A 7-O-glucoside

  • Cancer cell line of interest (e.g., U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

b. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Oroxylin A 7-O-glucoside in complete culture medium at various concentrations (e.g., 5 to 100 µM).[3]

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of DMSO used to dissolve the compound).

  • Incubate the plate for the desired period (e.g., 24 hours).[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Disclaimer

This document is intended for informational purposes only and for use by qualified professionals. The protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. Always follow appropriate laboratory safety procedures. Products are for research use only and not for human or veterinary use.

References

Application of Oroxylin A 7-O-glucoside in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Consequently, therapeutic strategies aimed at modulating microglial activation and inhibiting the production of these inflammatory mediators are of significant interest in neuropharmacology.

Oroxylin A, a flavonoid predominantly found in the roots of Scutellaria baicalensis, has demonstrated potent anti-inflammatory and neuroprotective properties. While much of the research has focused on the aglycone form, Oroxylin A, it is often present in its glycosidic form, Oroxylin A 7-O-glucoside, in medicinal plant extracts. It is widely understood that flavonoid glucosides can be hydrolyzed to their active aglycones in vivo. This document provides an overview of the application of Oroxylin A (as a proxy for its 7-O-glucoside) in neuroinflammation research models, summarizing its effects on key inflammatory markers and outlining detailed protocols for its investigation. Oroxylin A has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of Oroxylin A in various in vitro neuroinflammation models. These data highlight its potential as a potent inhibitor of inflammatory responses in microglial cells.

Table 1: Effect of Oroxylin A on Nitric Oxide (NO) Production and iNOS Expression in LPS-stimulated Microglial Cells

Cell LineTreatmentOroxylin A Concentration (µM)OutcomeResultReference
BV-2LPS (100 ng/mL)10 - 100NO ProductionConcentration-dependent inhibition[2]
BV-2LPS (100 ng/mL)10 - 100iNOS mRNA ExpressionConcentration-dependent inhibition[2]
BV-2LPS (100 ng/mL)10 - 100iNOS Protein ExpressionConcentration-dependent inhibition[2]

Table 2: Effect of Oroxylin A on Pro-inflammatory Cytokine Production in LPS-stimulated Microglial Cells

Cell LineTreatmentOroxylin A Concentration (µM)CytokineResultReference
BV-2LPS (100 ng/mL)10 - 100IL-1β mRNA ExpressionSignificant attenuation at 20 hours[2]
BV-2LPS (100 ng/mL)10 - 100IL-6 mRNA ExpressionSignificant attenuation at 20 hours[2]
THP-1LPSNot specifiedIL-6 SecretionSignificant suppression[4]

Table 3: Effect of Oroxylin A on NF-κB and MAPK Signaling Pathways in Inflammatory Models

Cell LineTreatmentOroxylin A ConcentrationPathway ComponentResultReference
MDA-MB-231-Not specifiedp-p65Significant inhibition[5]
MDA-MB-231-Not specifiedp-IκBSignificant inhibition[5]
Osteoarthritis ChondrocytesIL-1βNot specifiedp-ERK1/2Suppression[6]
BV-2LPS (100 ng/mL)10 - 100p-STAT1Significant suppression[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-neuroinflammatory effects of Oroxylin A 7-O-glucoside are provided below.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with various concentrations of Oroxylin A 7-O-glucoside (or Oroxylin A) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

    • 96-well plate.

  • Protocol:

    • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat as described above.[7]

    • After the treatment period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.[8][9]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Shake the plate for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of NO by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Materials:

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Add 50-100 µL of the supernatant to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

    • Mix equal volumes of Griess Reagent A and B immediately before use.

    • Add 100 µL of the mixed Griess Reagent to each well containing supernatant or standard.[1]

    • Incubate at room temperature for 10-15 minutes in the dark.[1]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)

This assay is used to quantify the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6.

    • Wash buffer.

    • Detection antibody.

    • Streptavidin-HRP.

    • Substrate solution (TMB).

    • Stop solution.

    • 96-well ELISA plate.

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kit.

    • Briefly, coat the 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add Streptavidin-HRP.

    • Incubate, wash, and add the TMB substrate solution.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-iNOS, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualization

Signaling Pathway Diagrams

G cluster_0 LPS-induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_n NF-κB (p65/p50) (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes activates transcription OroxylinA Oroxylin A OroxylinA->IKK inhibits

Caption: Oroxylin A inhibits the NF-κB signaling pathway.

G cluster_1 LPS-induced MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 p38->AP1 JNK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes activates transcription OroxylinA Oroxylin A OroxylinA->ERK inhibits phosphorylation

Caption: Oroxylin A modulates the MAPK signaling pathway.

Experimental Workflow Diagram

G cluster_2 In Vitro Neuroinflammation Experimental Workflow A Seed BV-2 Microglial Cells B Pre-treat with Oroxylin A 7-O-glucoside A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Lyse Cells D->F G NO Assay (Griess) E->G H Cytokine Assay (ELISA) E->H I Protein Analysis (Western Blot) F->I

Caption: Workflow for in vitro neuroinflammation studies.

References

Methodologies for Studying Enzyme Inhibition by Oroxylin 7-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for studying the enzyme inhibitory effects of Oroxylin 7-O-glucoside, a flavonoid of significant interest for its potential therapeutic properties. The protocols outlined below are designed to guide researchers in assessing its inhibitory activity against key enzymes and in elucidating its impact on relevant cellular signaling pathways.

Overview of this compound

This compound is a flavonoid glycoside that can be isolated from medicinal plants such as Scutellaria baicalensis.[1][2] It is the 7-O-glucoside derivative of Oroxylin A. Research suggests that this compound and its aglycone, Oroxylin A, exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These effects are often attributed to their ability to inhibit specific enzymes and modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[3]

Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data Summary:

Compound/ExtractTarget EnzymeIC50 Value
n-butanol fraction of Oroxylum indicumα-Glucosidase248.1 µg/ml[4]
Acarbose (B1664774) (standard)α-Glucosidase89.16 µg/ml[4]

Experimental Protocol:

This protocol is adapted from general methods for assessing α-glucosidase inhibition by flavonoids.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well microplate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the this compound solutions at different concentrations to the test wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Oroxylin 7-O-glucoside dilutions add_reagents Add buffer, inhibitor, and enzyme to plate prep_inhibitor->add_reagents prep_enzyme Prepare α-Glucosidase solution prep_enzyme->add_reagents prep_substrate Prepare pNPG solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for α-Glucosidase Inhibition Assay.
Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on prolyl oligopeptidase, a serine protease implicated in neurodegenerative diseases and inflammation.

Quantitative Data Summary:

Oroxylin A-7-O-glucuronide, a related compound, has been reported to exhibit prolyl oligopeptidase inhibitory activity.[5] Specific quantitative data for this compound is not available in the provided search results.

Experimental Protocol:

This protocol describes a continuous fluorometric assay for POP inhibition.

Materials:

  • Prolyl Oligopeptidase (POP), recombinant

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • This compound

  • A known POP inhibitor (e.g., Z-Pro-Prolinal) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound and the positive control in DMSO. Create serial dilutions in Assay Buffer.

  • To each well of the 96-well microplate, add 50 µL of the serially diluted this compound solutions. For control wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO.

  • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Determination of Inhibition Kinetics

Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by this compound.

Experimental Protocol (Lineweaver-Burk Plot Analysis):

  • Perform the enzyme activity assay (as described in sections 2.1 or 2.2) with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial reaction velocities (v) for each substrate and inhibitor concentration.

  • Plot 1/v versus 1/[S] (Lineweaver-Burk plot).

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect at the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.

    • Non-competitive inhibition: Lines intersect on the x-axis (-1/Km). The apparent Vmax decreases with increasing inhibitor concentration.

    • Uncompetitive inhibition: Lines are parallel. Both apparent Vmax and Km decrease.

    • Mixed inhibition: Lines intersect at a point other than on the axes.

inhibition_kinetics cluster_exp Experiment cluster_plot Plotting cluster_analysis Analysis vary_s Vary Substrate Concentration measure_v Measure Initial Velocity (v) vary_s->measure_v vary_i Vary Inhibitor Concentration vary_i->measure_v calculate_reciprocals Calculate 1/v and 1/[S] measure_v->calculate_reciprocals plot_lb Generate Lineweaver-Burk Plot calculate_reciprocals->plot_lb analyze_plot Analyze Intersection and Slopes plot_lb->analyze_plot determine_mode Determine Mode of Inhibition analyze_plot->determine_mode

Workflow for Determining Inhibition Kinetics.

Analysis of Cellular Signaling Pathways

Oroxylin A, the aglycone of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following protocols can be adapted to study the effects of this compound on these pathways.

NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocol (Western Blot Analysis):

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide) for stimulation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30 minutes for IκBα phosphorylation).

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL system and quantify the band intensities.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Oroxylin This compound Oroxylin->IKK inhibits mapk_pi3k_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Stimulus1 Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TF1 Transcription Factors MAPK->TF1 Stimulus2 Growth Factor Receptor Receptor Stimulus2->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Targets Akt->Downstream Oroxylin This compound Oroxylin->MAPKK inhibits Oroxylin->PI3K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oroxylin A 7-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for increasing the extraction yield of Oroxylin A 7-O-glucoside. It includes frequently asked questions, detailed troubleshooting, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary botanical sources for Oroxylin A 7-O-glucoside?

Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis (Baikal skullcap).[1] The dried bark or roots of these plants are typically used for extraction.[1] It can also be found in Scutellaria ouata.[2]

Q2: What is the conventional method for extracting Oroxylin A 7-O-glucoside?

The most common conventional method is solvent extraction. This process involves preparing the plant material, performing a primary extraction with a polar solvent, and then partitioning the crude extract to separate the target compound from impurities.[1]

Q3: Which solvents are most effective for the primary extraction?

Polar solvents are highly effective for solubilizing flavonoids like Oroxylin A 7-O-glucoside.[1] Aqueous solutions of methanol (B129727) or ethanol (B145695) (typically 70-80%) are widely used.[1][3][4] For example, a process using 80% methanol to treat 100 kg of powdered Oroxylum indicum bark yielded a 12-15% crude extract.[1]

Q4: My extraction yield is low. What common factors should I check first?

Low yields are often due to suboptimal extraction parameters. Key factors that significantly influence extraction efficacy include:

  • Solvent Concentration: The polarity of the solvent is critical. For many flavonoids, an aqueous ethanol or methanol solution is more effective than the pure solvent.[5]

  • Temperature: Higher temperatures can increase extraction rates, but excessive heat may degrade the target compound.[6][7]

  • Extraction Time: Insufficient time will result in incomplete extraction, while excessively long durations can increase energy consumption and risk compound degradation.[7]

  • Solid-to-Liquid Ratio: A proper ratio ensures the plant material is sufficiently saturated with the solvent for efficient mass transfer.[5][8]

  • Particle Size: The plant material should be pulverized into a fine powder to maximize the surface area available for solvent contact.[1][4]

Q5: How can I improve upon traditional maceration or Soxhlet extraction?

Modern, advanced techniques can significantly enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.[9] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and mass transfer.[6][10] This method has been shown to increase flavonoid yield by 20% compared to standard maceration.[1]

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction speed and efficiency, achieving up to 95% recovery in a fraction of the time.[1]

  • Enzyme-Assisted Extraction: Involves the use of enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the plant cell wall, which can increase the yield by 20-30% compared to traditional methods.[1]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction.[11]

Q6: Can enzymatic hydrolysis be used to increase the yield of the aglycone, Oroxylin A?

Yes, while this guide focuses on the glucoside, it's relevant to note that enzymatic hydrolysis is a powerful tool for converting flavonoid glycosides to their aglycones. Commercial enzyme mixtures, such as snailase, which contains cellulases, pectinases, and other hydrolases, have proven effective for the rapid and high-yield conversion of various flavonoid glycosides.[12] This can be a subsequent step after extraction if the aglycone is the desired final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process.

Issue 1: Low Yield of Crude Extract
  • Possible Cause 1: Inadequate Pulverization.

    • Solution: Ensure the dried plant material (bark or roots) is ground into a fine, consistent powder. This increases the surface area for solvent interaction.[1]

  • Possible Cause 2: Suboptimal Solvent.

    • Solution: Verify the solvent and its concentration. For Oroxylin A 7-O-glucoside, a 70-80% ethanol or methanol solution is recommended.[1][3] The optimal ethanol concentration can be a highly significant factor.[5]

  • Possible Cause 3: Insufficient Extraction Time or Temperature.

    • Solution: For conventional methods, ensure adequate maceration time (e.g., 24 hours) or a sufficient number of cycles in a Soxhlet apparatus.[10] For advanced methods like UAE, optimize the duration and temperature; for example, studies on similar flavonoids found optimal conditions around 50-82°C.[7][13]

Issue 2: Low Purity of Oroxylin A 7-O-glucoside in the Final Product
  • Possible Cause 1: Ineffective Partitioning.

    • Solution: After obtaining the crude extract, a liquid-liquid partitioning step is crucial. The aqueous methanol or ethanol extract should be concentrated, redissolved in water, and then partitioned against a less polar solvent like ethyl acetate (B1210297) to separate different classes of compounds.[1][3][14] Oroxylin A 7-O-glucoside, being polar, will preferentially remain in the aqueous fraction.[3]

  • Possible Cause 2: Co-extraction of Similar Compounds.

    • Solution: The source material contains numerous other flavonoids.[10][15] Final purification often requires chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate Oroxylin A 7-O-glucoside with high purity.[7]

Troubleshooting Workflow

The following flowchart provides a logical sequence for diagnosing and resolving low extraction yield issues.

TroubleshootingWorkflow cluster_advanced Advanced Method Options start Start: Low Yield Detected check_material 1. Verify Plant Material - Correct species? - Properly dried and powdered? start->check_material check_solvent 2. Check Solvent System - Correct solvent (EtOH/MeOH)? - Optimal concentration (70-80%)? check_material->check_solvent Material OK check_params 3. Review Extraction Parameters - Time, Temperature, Solid/Liquid Ratio check_solvent->check_params Solvent OK consider_advanced 4. Is Yield Still Low with Conventional Method? check_params->consider_advanced Parameters OK implement_uae Implement Ultrasound-Assisted Extraction (UAE) consider_advanced->implement_uae Yes end_ok Yield Improved consider_advanced->end_ok No, review steps 1-3 optimize_advanced 5. Optimize Advanced Method - UAE: Amplitude, Time - Enzyme: pH, Temp, Enzyme Conc. implement_uae->optimize_advanced implement_enzyme Implement Enzyme-Assisted Extraction implement_enzyme->optimize_advanced implement_ase Implement Accelerated Solvent Extraction (ASE) implement_ase->optimize_advanced optimize_advanced->end_ok

Caption: A flowchart to systematically troubleshoot low extraction yield.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the efficiency of various extraction techniques.

Table 1: Impact of Advanced Extraction Techniques on Yield

Extraction MethodComparison BasisReported Yield Increase/RecoveryReference
Ultrasound-Assisted Extraction (UAE)Compared to Maceration20% Increase[1]
Enzyme-Assisted ExtractionCompared to Traditional Ethanol Extraction20-30% Increase[1]
Accelerated Solvent Extraction (ASE)Total Recovery95% Recovery[1]
UAE (for Luteolin-7-O-glucoside)Compared to Soxhlet Extraction37.9% Increase[6]

Table 2: Example Yields from Conventional Extraction

Plant MaterialExtraction ProcessFractionCompoundReported Concentration/YieldReference
Oroxylum indicum Bark (100 kg)80% Methanol ExtractionCrude ExtractTotal Extractables12-15%[1]
Oroxylum indicum Bark80% Methanol -> Water -> Ethyl Acetate PartitionAqueous FractionOroxylin A-7-glucuronide0.5 - 8%[3][4]
Scutellaria baicalensisEthyl Acetate PartitionEthyl Acetate FractionOroxylin A-7-glucoside8-10%[1]

Note: Oroxylin A 7-O-glucuronide is structurally similar to the glucoside and is a major flavonoid in Scutellaria species.[16][17] The extraction principles are directly applicable.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction & Partitioning

This protocol is adapted from methodologies described for extracting flavonoids from Oroxylum indicum.[3][4][14]

  • Material Preparation: Cut, dry, and pulverize the bark of Oroxylum indicum into a fine powder (e.g., through a 65-mesh sieve).[4][15]

  • Primary Extraction: Macerate 100 g of the fine powder with 1 L of 80% methanol (v/v) at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the aqueous methanol extract under reduced pressure (e.g., using a rotary evaporator) to remove the methanol.

  • Aqueous Dissolution: Dissolve the resulting residue in 500 mL of distilled water. This may yield a turbid solution.[4]

  • Liquid-Liquid Partitioning: Transfer the aqueous solution to a separatory funnel and extract it three times with an equal volume of ethyl acetate.

  • Fraction Collection: Collect and combine the aqueous fractions. Oroxylin A 7-O-glucoside is more polar and is expected to be concentrated in this fraction.[3][4]

  • Final Concentration: Concentrate the aqueous fraction under reduced pressure and then lyophilize (freeze-dry) to obtain a powder enriched with Oroxylin A 7-O-glucoside.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized parameters for flavonoid extraction.[7][13]

  • Material Preparation: Prepare 10 g of finely powdered plant material.

  • Solvent Mixture: Mix the powder with 200 mL of 82% ethanol in a glass beaker (achieving a 1:20 solid-to-liquid ratio).[7][13]

  • Ultrasonication: Place the beaker in an ultrasonic bath or use a sonotrode. Perform the extraction under the following conditions:

    • Temperature: 50°C[7]

    • Time: 35 minutes[7]

    • Ultrasound Power/Frequency: 350 W / 40 kHz[1][7]

  • Processing: After extraction, centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the solid material.[15]

  • Collection: Decant and collect the supernatant, which contains the extracted flavonoids. This extract can then be further purified.

Visualizations

General Extraction and Purification Workflow

ExtractionWorkflow raw_material 1. Raw Plant Material (Oroxylum indicum or Scutellaria baicalensis) preparation 2. Preparation (Drying, Pulverizing) raw_material->preparation extraction 3. Primary Extraction (Solvent, UAE, ASE, etc.) preparation->extraction filtration 4. Filtration / Centrifugation extraction->filtration crude_extract 5. Crude Extract (Concentrated) filtration->crude_extract partitioning 6. Liquid-Liquid Partitioning (e.g., Water/Ethyl Acetate) crude_extract->partitioning aqueous_fraction 7. Enriched Aqueous Fraction partitioning->aqueous_fraction purification 8. Chromatographic Purification (e.g., Preparative HPLC) aqueous_fraction->purification final_product 9. Pure Oroxylin A 7-O-glucoside purification->final_product

Caption: A generalized workflow for the extraction and purification of Oroxylin A 7-O-glucoside.

References

Addressing stability issues of Oroxylin 7-O-glucoside in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oroxylin A 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Oroxylin A 7-O-glucoside?

For long-term stability, Oroxylin A 7-O-glucoside solid powder should be stored in airtight, light-protected containers at –20°C.[1] Lyophilized powders, if kept desiccated, are stable for short-term storage at 4°C.[1]

Q2: How should I prepare and store stock solutions of Oroxylin A 7-O-glucoside?

Stock solutions are typically prepared in organic solvents like DMSO.[2] For aqueous experiments, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3] It is best to prepare solutions fresh or, if necessary, aliquot and freeze them at –20°C to prevent hydrolysis.[1] Avoid repeated freeze-thaw cycles.[1] Aqueous solutions should not be stored for more than one day.[3]

Q3: What solvents are suitable for dissolving Oroxylin A 7-O-glucoside?

Oroxylin A 7-O-glucoside is soluble in polar organic solvents such as methanol (B129727) and ethanol, which are often used for extraction from plant materials.[1] For experimental use, a 10 mM solution in DMSO is commonly prepared.[2] Its aglycone, Oroxylin A, is soluble in DMSO and dimethylformamide at approximately 30 mg/ml but is sparingly soluble in aqueous buffers.[3] Glycosylation generally enhances water solubility compared to the aglycone.[4][5]

Q4: What factors can affect the stability of Oroxylin A 7-O-glucoside in solution?

Several factors can impact the stability of flavonoid glycosides:

  • pH: Flavonoids are generally more stable in acidic conditions.[5] As pH increases, especially to neutral or alkaline levels, degradation can accelerate significantly.[6]

  • Temperature: Higher temperatures promote the degradation of flavonoids.[6][7] For instance, studies on similar compounds show significant loss at temperatures of 70°C and 90°C.[6]

  • Light: As with many flavonoids, exposure to light can lead to degradation. Therefore, storage in light-protected containers is crucial.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4] Glycosylation can sometimes protect against this by blocking phenolic groups prone to oxidation.[4]

Q5: How does the glycoside moiety affect the stability compared to its aglycone, Oroxylin A?

The presence of the glucose moiety at the 7-O position generally improves the stability of the flavonoid.[4][5] Glycosylation can protect the molecule from oxidative degradation and enzymatic attack.[4][8] This modification also significantly increases water solubility while potentially decreasing solubility in polar organic solvents compared to the aglycone.[4]

Troubleshooting Guides

Problem 1: My Oroxylin A 7-O-glucoside has low solubility or is precipitating in my aqueous buffer.

  • Question: Did you prepare the aqueous solution correctly?

    • Answer: Oroxylin A 7-O-glucoside, like its aglycone, has limited aqueous solubility. For best results, first dissolve the compound in a small amount of 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer to the final desired concentration. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent effects on cells or assays.[3]

  • Question: What is the pH of your buffer?

    • Answer: Flavonoid solubility can be pH-dependent. Check if adjusting the pH of your buffer (while maintaining experimental relevance) improves solubility. However, be aware that higher pH can decrease stability.[6]

Problem 2: I suspect my compound is degrading during my experiment, leading to inconsistent results.

  • Question: How are you preparing and storing your working solutions?

    • Answer: Always prepare solutions fresh for each experiment. If you must store them, aliquot into single-use volumes and freeze at -20°C for no longer than two weeks.[1] Avoid leaving solutions at room temperature or in the light for extended periods.

  • Question: What are the temperature and pH conditions of your assay?

    • Answer: High temperatures and neutral-to-alkaline pH can rapidly degrade flavonoid glycosides.[6] If your experimental conditions are harsh (e.g., incubation at 37°C for over 24 hours), you may be experiencing significant degradation. Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions using an analytical method like HPLC.

  • Question: Are you observing unexpected peaks in your analytical run (e.g., HPLC, LC-MS)?

    • Answer: The appearance of new peaks, often with shorter retention times (more polar) or different UV-Vis spectra, can indicate degradation. The primary degradation pathway for O-glycosides is often hydrolysis, which would cleave the glucose moiety to yield the aglycone, Oroxylin A.

Quantitative Data Summary

Table 1: Solubility Data for Oroxylin A and its Glucoside

Compound Solvent Solubility Reference
Oroxylin A DMSO, Dimethylformamide ~30 mg/mL [3]
Oroxylin A 1:4 DMSO:PBS (pH 7.2) ~0.20 mg/mL [3]

| Oroxylin A 7-O-glucoside | DMSO | 10 mM (~4.46 mg/mL) |[2] |

Table 2: General Stability of Flavonoid Glycosides Under Various Conditions (Based on related compounds)

Condition Effect on Stability Rationale / Observation Reference
Acidic pH (e.g., 2.5 - 4.0) High Stability The flavylium (B80283) cation form is predominant and more stable. [6]
Neutral pH (e.g., 7.0) Low Stability Rapid degradation is often observed as the molecule converts to less stable forms. [6]
Low Temperature (e.g., 4°C, -20°C) High Stability Slows down chemical and enzymatic degradation processes. [1][7]
Elevated Temperature (e.g., >60°C) Very Low Stability Degradation rate increases significantly with temperature. [7][9]
Presence of Sugar Moieties Increased Stability Glycosylation protects against oxidative degradation. [4][8]

| Presence of Hydroxyl Groups | Decreased Stability | A higher number of free hydroxyl groups can promote degradation. |[8] |

Experimental Protocols

Protocol: HPLC Method for Assessing Stability of Oroxylin A 7-O-glucoside

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of Oroxylin A 7-O-glucoside over time.

1. Objective: To quantify the concentration of Oroxylin A 7-O-glucoside and detect the appearance of potential degradation products (e.g., Oroxylin A) in a solution under specific conditions (e.g., different solvents, pH, temperatures).

2. Materials:

  • Oroxylin A 7-O-glucoside standard

  • Oroxylin A standard (for degradation product identification)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Solvent for stability study (e.g., DMSO, Ethanol, buffered solution)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Oroxylin A 7-O-glucoside in DMSO.

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase to create a calibration curve.

    • Prepare a standard of the potential degradation product, Oroxylin A, to determine its retention time.

  • Sample Preparation (Forced Degradation/Stability Study):

    • Prepare a solution of Oroxylin A 7-O-glucoside (e.g., 100 µg/mL) in the solvent/buffer system to be tested.

    • Divide the solution into aliquots for each time point and condition (e.g., T=0, 2, 4, 8, 24 hours at 37°C).

    • At each time point, take an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution:

      • 0-5 min: 10-30% B

      • 5-20 min: 30-70% B

      • 20-25 min: 70-10% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of Oroxylin A 7-O-glucoside (e.g., ~270-280 nm and ~320-340 nm). Using a DAD allows for full spectrum analysis to help identify peaks.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • For each time point, calculate the concentration of Oroxylin A 7-O-glucoside remaining using the calibration curve.

  • Plot the percentage of Oroxylin A 7-O-glucoside remaining versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products by comparing their retention times and UV spectra to standards (like Oroxylin A).

Visualizations

Caption: Experimental workflow for assessing compound stability using HPLC.

Caption: Troubleshooting decision tree for stability issues.

Caption: Oroxylin A derivatives inhibit the pro-inflammatory NF-κB pathway.[10][11][12]

References

Technical Support Center: Optimizing HPLC Parameters for Oroxylin A 7-O-Glucoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Oroxylin A 7-O-glucoside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Oroxylin A 7-O-glucoside in a systematic question-and-answer format.

Question: Why is my Oroxylin A 7-O-glucoside peak exhibiting significant tailing?

Answer:

Peak tailing is a common issue with phenolic compounds like flavonoids due to secondary interactions with the stationary phase.[1]

  • Primary Cause: The primary reason is often the interaction between the polar hydroxyl groups of the analyte and active residual silanol (B1196071) groups (Si-OH) on the silica-based C18 column packing.[1] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O⁻) and interact ionically with the analyte, causing tailing.[1][2]

  • Optimization Strategies:

    • Mobile Phase pH: Acidify the aqueous portion of your mobile phase with 0.1% formic or acetic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.[3][4]

    • Column Type: Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which reduces tailing for polar compounds.[2]

    • Sample Overload: Injecting too high a concentration can saturate the stationary phase. Try diluting your sample to see if the peak shape improves.[5]

    • Sample Solvent: Dissolve your sample in the initial mobile phase composition. Using a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile (B52724) or methanol) can cause peak distortion.[1][5]

Question: I am observing poor resolution between my target peak and other impurities. How can I improve it?

Answer:

Poor resolution is a frequent challenge, especially when analyzing complex extracts containing structurally similar flavonoids.

  • Initial Checks: First, ensure your column is not degraded or contaminated, as this leads to peak broadening. Also, verify your system suitability to confirm the HPLC system is performing correctly.[3]

  • Optimization Strategies:

    • Modify Gradient Program: A shallow gradient is highly effective for separating compounds with similar polarities. Try decreasing the rate of organic solvent increase (e.g., from a 5% to 2% increase per minute) in the region where your peaks of interest are eluting.

    • Change Organic Modifier: Acetonitrile often provides different selectivity and higher efficiency compared to methanol (B129727) for flavonoid separation and can lead to sharper peaks.[3] If you are using methanol, try switching to acetonitrile.

    • Adjust Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve separation efficiency by lowering mobile phase viscosity and increasing mass transfer kinetics. However, be aware that it may also reduce retention times.[3]

    • Flow Rate: Decreasing the flow rate can sometimes enhance resolution, but it will increase the analysis time.

Question: My retention times are shifting between injections. What is causing this instability?

Answer:

Fluctuating retention times compromise the reliability and reproducibility of your method.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly mixed and degassed. The composition can change over time due to the evaporation of the more volatile organic solvent.[3]

  • Column Equilibration: Inadequate column equilibration before injection is a common cause of retention time drift, especially in gradient elution. Ensure the column is flushed with 10-20 column volumes of the initial mobile phase conditions before each run.[3]

  • Temperature Control: If a column oven is not used, fluctuations in ambient laboratory temperature can significantly affect retention times.[3] Maintaining a constant column temperature is crucial for reproducibility.

  • Pump Performance: Leaks, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times. Regular pump maintenance is essential.[3]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC column for Oroxylin A 7-O-glucoside analysis?

A1: A reversed-phase (RP) C18 column is the most common and suitable choice for separating flavonoid glycosides.[6] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

Q2: What is the optimal mobile phase composition?

A2: A binary gradient system is generally used. A good starting point consists of Solvent A: Water with 0.1% formic or acetic acid, and Solvent B: Acetonitrile or Methanol.[4][6] Gradient elution is preferred to effectively separate the relatively polar glucoside from other compounds in a mixture.

Q3: What UV wavelength should be used for detection?

A3: Flavones like Oroxylin A 7-O-glucoside exhibit strong UV absorbance. An optimal detection wavelength is typically in the range of 280–330 nm.[6] Using a Photo Diode Array (PDA) detector is highly recommended to monitor multiple wavelengths and check for peak purity.

Q4: Should I use a guard column?

A4: Yes, using a guard column with the same stationary phase as your analytical column is highly recommended. It protects the analytical column from contaminants and particulates in the sample, extending its lifetime and preventing issues like increased backpressure and peak shape distortion.[7]

Experimental Protocol: HPLC Separation of Oroxylin A 7-O-Glucoside

This protocol provides a robust starting point for method development and optimization.

1. Sample Preparation

  • Accurately weigh and dissolve the standard or sample extract in a solvent compatible with the initial mobile phase (e.g., a Methanol:Water mixture).

  • Use ultrasonication to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Value
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 330 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for troubleshooting and optimization.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_column Step 1: Check Column Health - Age & Contamination? - Correct Type? start->check_column check_mobile_phase Step 2: Evaluate Mobile Phase - Freshly Prepared? - Correct pH/Additives? check_column->check_mobile_phase Column OK check_system Step 3: Verify System Parameters - Temperature Stable? - Flow Rate Correct? check_mobile_phase->check_system Mobile Phase OK optimize_method Step 4: Optimize Method Parameters check_system->optimize_method System OK mod_gradient Modify Gradient Profile (e.g., Shallower Slope) optimize_method->mod_gradient change_solvent Change Organic Solvent (Methanol <=> Acetonitrile) optimize_method->change_solvent adjust_temp Adjust Column Temperature optimize_method->adjust_temp end_node Problem Resolved mod_gradient->end_node change_solvent->end_node adjust_temp->end_node

Caption: A logical workflow for systematic HPLC troubleshooting.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is mobile phase acidified? (e.g., 0.1% Formic Acid) start->check_ph add_acid Action: Add Acid to Aqueous Mobile Phase check_ph->add_acid No check_overload Is sample concentration too high? check_ph->check_overload Yes resolved Peak Shape Improved add_acid->resolved dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is column old or non-endcapped? check_overload->check_column No dilute_sample->resolved replace_column Action: Use a new, high-quality end-capped C18 column check_column->replace_column Yes check_column->resolved No, issue persists. Consider other factors. replace_column->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Oroxylin A 7-O-glucoside Cell Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for fine-tuning cell treatment protocols involving Oroxylin A 7-O-glucoside. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Oroxylin A 7-O-glucoside and what are its primary biological activities?

Oroxylin A 7-O-glucoside is a flavonoid compound, often isolated from plants like Oroxylum indicum and Scutellaria baicalensis.[1][2] It is the 7-O-glucoside conjugate of Oroxylin A. The compound has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1] Its mechanism of action often involves the modulation of critical cellular signaling pathways.[1][3]

Q2: What is the difference between Oroxylin A 7-O-glucoside and Oroxylin A 7-O-glucuronide?

While structurally similar, the key difference lies in the sugar moiety attached at the 7-position. Oroxylin A 7-O-glucoside contains a glucose unit, whereas the 7-O-glucuronide variant (also known as Oroxyloside) contains glucuronic acid. The glucuronide is a major metabolite of Oroxylin A.[4][5] Much of the available research focuses on the glucuronide form; however, their biological activities and the pathways they modulate are often comparable. It is crucial to verify the exact compound being used in your research.

Q3: How should I prepare and store stock solutions of Oroxylin A 7-O-glucoside?

Proper preparation and storage are critical for experimental consistency. Oroxylin A 7-O-glucoside is reported to be soluble in DMSO at 10 mM.[6] The aglycone, Oroxylin A, is soluble in DMSO and dimethylformamide at approximately 30 mg/ml.[7]

  • Preparation: To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration (e.g., 10 mM). Purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.[7]

  • Working Solution: For cell culture experiments, dilute the DMSO stock solution with your aqueous buffer or culture medium to the final working concentration. It is recommended to first dissolve the compound in DMSO before diluting it with an aqueous buffer.[7]

  • Storage: Store the DMSO stock solution at -20°C for long-term stability (≥4 years for the aglycone).[7] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[7]

Q4: What are the typical working concentrations for cell culture experiments?

The optimal concentration is highly dependent on the cell line and the biological endpoint being measured. Based on available literature for the closely related glucuronide, concentrations can range from 2 µM to 160 µM.[4]

  • Anti-inflammatory effects in RAW264.7 macrophages have been observed in the 2-100 µM range.[4]

  • Anti-cancer effects (e.g., proliferation inhibition, apoptosis induction) in glioma and endothelial cells have been demonstrated between 5 µM and 160 µM.[4]

  • IC50 values for glioma cell lines were reported to be between 36.87 µM and 59.67 µM after 24 hours of treatment.[4]

It is always recommended to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the optimal working concentration for your specific cell model and experiment.

Q5: Which cellular signaling pathways are known to be modulated by Oroxylin A 7-O-glucoside and its related forms?

Oroxylin A and its glycosides are known to modulate a wide array of signaling pathways crucial for cell survival, proliferation, and inflammation.[1][3] Key targets include:

  • NF-κB Pathway: Inhibition of this pathway is a primary mechanism for its anti-inflammatory effects.[1][4][8]

  • MAPK/ERK Pathways: Modulation of these pathways is involved in its anti-cancer activities.[1][3]

  • PTEN/PI3K/Akt Pathway: This pathway, critical for cell survival and proliferation, is also affected.[1][3]

  • JNK Pathway: Inhibition of the JNK pathway has been linked to its protective effects against apoptosis in certain cell types.[4]

  • Apoptosis Pathway: It can induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3 and cleavage of PARP.[9][10]

  • TLR4 Signaling: The compound can suppress the TLR4/NF-κB signaling cascade.[8][11]

Q6: What are the essential control experiments to include?

To ensure the validity of your results, the following controls are critical:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Oroxylin A 7-O-glucoside. This accounts for any effects of the solvent itself.

  • Untreated Control: A population of cells that receives no treatment.

  • Positive Control: If applicable, include a known inhibitor or activator of the pathway you are studying to validate the assay's responsiveness. For apoptosis studies, a known anticancer drug like Cisplatin can be used.[12]

Troubleshooting Guide

Problem: I am not observing any significant biological effect in my cell line.

  • Check Concentration: The compound's efficacy is dose-dependent. You may need to increase the concentration. Perform a dose-response experiment to identify the active range for your specific cell line.[4]

  • Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions.[7]

  • Incubation Time: The observed effect may be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.

  • Cell Line Sensitivity: Not all cell lines will respond similarly. The metabolic and signaling pathways in your chosen cell line may not be sensitive to this specific compound. Review literature to see if effects have been reported in similar cell models.

Problem: I am observing high levels of unexpected cytotoxicity.

  • Assess Purity: Verify the purity of your compound. Impurities could be the source of toxicity.

  • Reduce Concentration: Your current concentration may be too high for your specific cell line. Refer to dose-response data to select a concentration that elicits the desired biological effect without causing excessive cell death. Some related flavonoids show cytotoxicity at concentrations of 50-100 µM.[8]

  • Check Vehicle Concentration: High concentrations of DMSO (>0.5%) can be toxic to many cell lines. Ensure your final vehicle concentration is low and consistent across all treatments, including the vehicle control.

Problem: My results are inconsistent between experiments.

  • Standardize Protocols: Ensure all experimental parameters are kept consistent, including cell passage number, seeding density, treatment duration, and compound preparation.

  • Source Variability: Bioactivity can differ if the compound is derived from different plant extraction methods.[1] If using a natural extract, standardize the starting material. If using a synthetic compound, ensure lot-to-lot consistency.

  • Metabolite Interference: Be aware that in cellular or in vivo systems, the glucoside may be metabolized to its aglycone, Oroxylin A, which has its own distinct bioactivities.[1]

Problem: The compound is not dissolving properly in my media.

  • Use DMSO Stock: Oroxylin A and its glycosides have poor solubility in aqueous solutions.[7] Always prepare a concentrated stock in DMSO first.

  • Dilution Technique: When preparing the working solution, add the DMSO stock to the cell culture medium and mix immediately and thoroughly to prevent precipitation. Do not add media directly to the small volume of DMSO stock.

Data Presentation: Summary of In Vitro Efficacy

The following table summarizes quantitative data from studies on Oroxylin A 7-O-glucuronide, a closely related and often studied metabolite. These values serve as a strong starting point for designing experiments with Oroxylin A 7-O-glucoside.

Cell LineCell TypeConcentration RangeDurationObserved EffectCitation
U87-MG, U251-MG, etc. Human Glioma5-100 µM24 hDose-dependent suppression of proliferation (IC50: 36.87-59.67 µM)[4]
EA.hy926 Human Endothelial40-160 µM24 hInhibition of cell viability and invasion[4]
L02, AML12 Human/Mouse Hepatocytes100 µM24 hReduction of APAP-induced apoptosis and necroptosis via JNK inhibition[4]
RAW264.7, BMDM Mouse Macrophages2-100 µM24 hDecreased LPS-induced pro-inflammatory cytokine production[4]
HSC-3 Human Oral Cancer50 µg/mL (extract)16 hIC50 for cell viability reduction; induction of apoptosis[12]
RAW264.7 Mouse Macrophages0.78-50 µM-Inhibition of nitric oxide (NO) release[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method to assess the effect of Oroxylin A 7-O-glucoside on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of Oroxylin A 7-O-glucoside in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.1%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol allows for the analysis of key protein changes in the NF-κB pathway following treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Oroxylin A 7-O-glucoside at the desired concentration for a specific time. If studying inflammation, pre-treat with the compound for 1-2 hours before stimulating with an agent like LPS (1 µg/mL).

  • Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin) overnight at 4°C.[8][11]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep prep exp exp analysis analysis decision decision endpoint endpoint start Start stock Prepare 10 mM Stock in DMSO start->stock culture Seed Cells in Appropriate Plates stock->culture treat Treat Cells with Oroxylin 7-O-glucoside (Dose & Time Course) culture->treat assay Perform Assay (e.g., MTT, Western Blot) treat->assay data Collect Raw Data (Absorbance, Band Intensity) assay->data norm Normalize Data to Controls data->norm check Effect Observed? norm->check success Report Results check->success Yes trouble Troubleshoot Protocol (See Guide) check->trouble No

Caption: General experimental workflow for cell treatment with Oroxylin A 7-O-glucoside.

Signaling Pathway Diagram

signaling_pathways Key Signaling Pathways Modulated by Oroxylin A 7-O-glucoside compound Oroxylin A 7-O-glucoside tlr4 TLR4 compound->tlr4 pop Prolyl Oligopeptidase (POP) compound->pop nfkb_path NF-κB Pathway compound->nfkb_path Inhibits pi3k_path PI3K/Akt Pathway compound->pi3k_path Inhibits mapk_path MAPK Pathway compound->mapk_path Inhibits apoptosis_path Mitochondrial Apoptosis compound->apoptosis_path Induces tlr4->nfkb_path Activates pop->pi3k_path Modulates pop->mapk_path Modulates ikb IκBα nfkb_path->ikb p65 p65 Translocation to Nucleus ikb->p65 inflammation Inflammation (IL-6, IL-1β) p65->inflammation akt Akt Activation pi3k_path->akt proliferation Cell Proliferation & Survival akt->proliferation erk ERK1/2 mapk_path->erk erk->proliferation cas3 Caspase-3 Activation apoptosis_path->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Key signaling pathways modulated by Oroxylin A 7-O-glucoside in cells.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Oroxylin A 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to enhancing the in vivo bioavailability of Oroxylin A 7-O-glucoside, a major bioactive flavonoid from Scutellaria baicalensis.[1][2][3][4] For clarity, Oroxylin A 7-O-glucoside is often referred to by the more common name Baicalin (B1667713) in much of the scientific literature, and these terms are used interchangeably here.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the in vivo bioavailability of Oroxylin A 7-O-glucoside?

A1: The oral bioavailability of Oroxylin A 7-O-glucoside is notably low due to a combination of factors.[1][5][6] Key challenges include:

  • Poor Aqueous Solubility: The compound has inherently low solubility in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[5][7][8]

  • Intestinal Metabolism: Gut microbiota can hydrolyze the glucoside bond, converting it to its aglycone, Oroxylin A.[1][9] This conversion is a critical step as the aglycone is more permeable but is also subject to further metabolism.[9]

  • Efflux Transporter Activity: The compound is a substrate for efflux pumps like the Multidrug Resistance-Associated Protein 2 (MRP2) in intestinal epithelial cells.[10][11] These transporters actively pump the absorbed compound back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: After absorption, the compound undergoes extensive metabolism in the liver before reaching systemic circulation.[1][6]

Diagram: Barriers to Oral Bioavailability

The following diagram illustrates the sequential challenges Oroxylin A 7-O-glucoside faces following oral administration.

G Figure 1: Key Barriers to Oral Bioavailability of Oroxylin A 7-O-glucoside cluster_GITract Gastrointestinal Tract cluster_Circulation Systemic Circulation A Oral Administration (Oroxylin A 7-O-glucoside) B Poor Dissolution (Low Aqueous Solubility) A->B Solubility Barrier C Gut Microbiota Metabolism (Hydrolysis) B->C Metabolic Barrier 1 D Intestinal Absorption (Enterocytes) C->D Forms Aglycone (Oroxylin A) E Efflux by MRP2 Pumps (Back into Lumen) D->E Efflux Barrier F Portal Vein to Liver D->F Successful Absorption G First-Pass Metabolism (Liver) F->G Metabolic Barrier 2 H Low Systemic Bioavailability G->H Reduced Drug Level

Caption: Logical flow of bioavailability barriers for Oroxylin A 7-O-glucoside.

Troubleshooting Guide: Formulation Strategies

Q2: My standard formulation of Oroxylin A 7-O-glucoside shows poor results in animal models. What advanced formulation strategies can I try?

A2: To overcome the aforementioned barriers, various nanoformulation strategies have proven effective in enhancing bioavailability.[1][6][7] These approaches improve solubility, protect the drug from degradation, and facilitate absorption.

  • Nanoemulsions: These systems consist of oil, water, a surfactant, and a cosurfactant, creating small, stable droplets that can encapsulate the drug.[5][12] They enhance bioavailability by increasing the dissolution rate and permeability.[12]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature.[7][8] They offer advantages like controlled release and improved stability.

  • Lipid Nanocapsules (LNCs): LNCs have shown to significantly increase the bioavailability of baicalin after both intravenous and intranasal administration.[13]

  • Co-crystals: Forming co-crystals with other compounds, such as theophylline, can dramatically improve the dissolution rate and subsequent oral bioavailability.[8][14]

  • Micelles: Polymeric micelles, for example using Solutol® HS 15 and Poloxamer 188, can encapsulate the compound, increasing its solubility and permeability across the Caco-2 cell monolayer model.[15]

Table 1: Comparison of Pharmacokinetic Parameters for Different Baicalin Formulations
Formulation TypeAnimal ModelDose (Oral)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Free Baicalin SuspensionRat100 mg/kg~350~1,2001.0 (Control)[5]
Nanoemulsion (BAN-1)Rat100 mg/kg~1,100~8,4007.0[5]
Baicalein (B1667712) Co-crystal (with Theophylline)Rat100 mg/kg4510 ± 123011890 ± 21405.86 (vs. coarse powder)[14]
Baicalein Micelles (HS15/F68)Rat50 mg/kg1580 ± 2104410 ± 8303.02 (vs. free baicalein)[15]
Baicalin Lipid Nanocapsules (LNCs)RatNot Specified-6.26 ± 0.11 (µg/mL*h)~2.0 (vs. free baicalin, intranasal)[13]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. Some studies use the aglycone, baicalein, which has different baseline pharmacokinetics.

Q3: I am having trouble with the stability of my nanoemulsion formulation. What are common pitfalls?

A3: Nanoemulsion stability is a common challenge. Here are some troubleshooting tips:

  • Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface. Constructing a pseudo-ternary phase diagram is essential to identify the optimal ratios that form a stable nanoemulsion region.[5]

  • Ostwald Ripening: This is a major cause of instability where larger droplets grow at the expense of smaller ones. Ensure the oil phase has minimal water solubility.

  • Temperature and pH Sensitivity: Formulations can be sensitive to storage conditions. One study found their nanoemulsion was stable for at least 6 months, but stability can vary.[5][12] Conduct stability tests at different temperatures and pH values relevant to your storage and application conditions.

  • Drug Loading: Exceeding the optimal drug loading capacity can lead to precipitation and formulation collapse. Determine the maximum solubility of Oroxylin A 7-O-glucoside in your chosen oil phase and surfactant system.

Troubleshooting Guide: Experimental Protocols & Mechanisms

Q4: Can co-administration with other compounds improve bioavailability?

A4: Yes, co-administration with inhibitors of efflux pumps or metabolic enzymes can be a viable strategy.

  • P-gp and MRP Inhibitors: While Oroxylin A 7-O-glucoside (baicalin) itself does not appear to be a strong P-glycoprotein (P-gp) inhibitor, its aglycone (baicalein) is.[16][17] However, baicalin is a substrate for MRP2.[10][11] Co-administration with known MRP2 inhibitors like probenecid (B1678239) or genistein (B1671435) has been shown to significantly inhibit its efflux in Caco-2 cell models.[10]

  • Metabolic Enzyme Inhibitors: Co-administration with compounds that inhibit glucuronidation enzymes in the liver could potentially reduce first-pass metabolism, although this is less explored.

Diagram: Experimental Workflow for Bioavailability Assessment

This diagram outlines a typical workflow for developing and testing a new formulation to enhance bioavailability.

G Figure 2: Workflow for Formulation Development and In Vivo Testing A 1. Formulation Design (e.g., Nanoemulsion, SLN) B 2. Physicochemical Characterization - Particle Size - Zeta Potential - Entrapment Efficiency A->B C 3. In Vitro Release Study (e.g., Dialysis Bag Method) B->C D 4. In Vivo Pharmacokinetic Study (Animal Model, e.g., Rats) C->D E 5. Blood Sampling (Time-course) D->E F 6. Sample Analysis (LC-MS/MS) E->F G 7. Data Analysis - Calculate PK Parameters (Cmax, AUC, T½) F->G H 8. Compare with Control (Calculate Relative Bioavailability) G->H

Caption: A standard experimental workflow for bioavailability studies.

Q5: What is a representative protocol for an in vivo pharmacokinetic study in rats?

A5: Below is a generalized protocol based on common practices cited in the literature.[18]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.[19] Animals should be fasted overnight (12 hours) before the experiment with free access to water.

  • Grouping:

    • Control Group: Administer Oroxylin A 7-O-glucoside suspended in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose).[12]

    • Test Group: Administer the novel formulation (e.g., nanoemulsion) containing an equivalent dose of the drug.

  • Administration: Administer the formulations orally via gavage at a specific dose (e.g., 100 mg/kg).[5]

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[18]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5,000 rpm for 10 minutes) to separate the plasma.[18] Store the plasma at -20°C or -80°C until analysis.

  • Sample Analysis:

    • Protein precipitation is a common method for plasma sample preparation.

    • Quantify the concentration of Oroxylin A 7-O-glucoside (and its aglycone, Oroxylin A) in the plasma samples using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.[3][20]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: Calculate the relative oral bioavailability using the formula:

    • Relative Bioavailability (%) = (AUC_test / AUC_control) x 100

Q6: Why is it important to enhance the bioavailability of this specific compound? What is its mechanism of action?

A6: Oroxylin A, the active aglycone of Oroxylin A 7-O-glucoside, possesses a range of potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][4][21] Enhancing its bioavailability is crucial to achieving therapeutic concentrations in the body. One of its key mechanisms is the modulation of inflammatory pathways. For instance, Oroxylin A has been shown to target and inhibit the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway, which is a central pathway in the inflammatory response to pathogens and cellular stress.[4][22]

Diagram: Simplified TLR4/NF-κB Signaling Pathway

The diagram below shows a simplified representation of the TLR4 signaling cascade and the inhibitory action of Oroxylin A.

G Figure 3: Inhibition of TLR4/NF-κB Pathway by Oroxylin A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Releases NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Induces LPS LPS (Stimulus) LPS->TLR4 OroxylinA Oroxylin A OroxylinA->TLR4 Inhibits

Caption: Oroxylin A can inhibit the inflammatory TLR4/NF-κB pathway.

References

Minimizing matrix interference in LC-MS/MS analysis of Oroxylin 7-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix interference during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Oroxylin 7-O-glucoside.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis in a question-and-answer format.

Question: Why am I observing poor sensitivity, low signal intensity, or signal suppression for this compound?

Answer: Low signal intensity is one of the most common challenges in LC-MS/MS analysis and is often a primary indicator of matrix effects, specifically ion suppression.[1] Co-eluting endogenous compounds from the sample matrix, such as phospholipids (B1166683), salts, and metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[2]

Initial Troubleshooting Steps:

  • Assess Sample Preparation: The single most effective way to combat matrix effects is by improving the sample cleanup procedure.[3] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components.[2][3]

  • Check Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Modify your gradient, mobile phase composition, or even the column chemistry to improve the separation of your analyte from interfering compounds.[4]

  • Evaluate for Contamination: High background noise or poor signal-to-noise ratios can indicate contamination from sample residues, mobile phase impurities, or column bleed.[1] Injecting system suitability test samples regularly can help identify contamination issues.[1]

  • Optimize MS Source Conditions: Ensure ion source parameters (e.g., gas flows, temperatures, voltages) are appropriate for this compound and are stable.[5][6] Harsh source conditions can sometimes exacerbate matrix effects.

Question: How can I definitively determine if matrix effects are impacting my results?

Answer: A post-extraction addition experiment is the standard method for quantifying the extent of matrix effects (ion suppression or enhancement). This involves comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract that has already gone through the sample preparation process.[7]

Procedure Summary:

  • Set A: Prepare this compound standards in a pure solvent (e.g., mobile phase).

  • Set B: Process blank matrix samples (e.g., plasma, urine) through your entire extraction procedure. After extraction, spike the resulting clean extract with this compound at the same concentrations as Set A.

  • Calculation: The matrix effect is calculated as: (Peak Area of Set B / Peak Area of Set A) * 100%.

    • A value of ~100% indicates no significant matrix effect.

    • A value <100% indicates ion suppression.

    • A value >100% indicates ion enhancement.

Question: My retention time for this compound is shifting between injections. Is this related to the matrix?

Answer: Yes, retention time (RT) shifts can be a consequence of matrix effects, although other factors can also be responsible.

  • Matrix-Related Causes: The buildup of matrix components on the analytical column can alter its chemistry over time, leading to RT shifts.[1] This is particularly common when injecting samples with insufficient cleanup. A slow washout gradient can help flush strongly retained compounds that might otherwise accumulate on the column.[7]

  • Other Common Causes:

    • Mobile Phase Issues: Changes in mobile phase pH or composition. Ensure solvents are correctly prepared.[1]

    • Column Equilibration: Insufficient column equilibration time between injections. A column should be equilibrated with at least 10 column volumes.[6]

    • Temperature Fluctuations: Inconsistent column oven temperature.[5]

    • System Leaks or Pressure Fluctuations: Check for any leaks in the LC system that could affect flow rate consistency.[1]

Question: What is the best sample preparation technique to reduce interference for this compound?

Answer: The optimal technique depends on the complexity of your matrix and the required sensitivity. While there is no single "best" method, moving to more selective techniques generally yields cleaner extracts.

  • Protein Precipitation (PPT): This is a fast and common method, often used for flavonoids in biological fluids.[7][8] It involves adding a solvent like acetonitrile (B52724) to precipitate proteins. However, it is the least selective method and often fails to remove other significant interferences like phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer. It is effective at removing inorganic salts but can be labor-intensive.[9]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[10][11] By using a sorbent with a specific affinity for this compound (e.g., a reversed-phase C18 sorbent), you can selectively bind and elute the analyte while washing away a broad range of interfering compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference for flavonoid glycosides like this compound? A1: For biological samples (plasma, blood, urine), the most common sources are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[3] In plant extracts, interfering substances can include chlorophylls, waxes, lipids, and tannins.[11]

Q2: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS)? A2: A SIL-IS is the most effective way to compensate for matrix effects.[4] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification even when absolute signal intensity varies.[2] You should strongly consider using a SIL-IS when high accuracy and precision are required, especially with complex matrices or less selective sample preparation methods.

Q3: Can I just dilute my sample to reduce matrix effects? A3: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering compounds.[4] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the instrument's limit of detection after dilution.[4]

Q4: How do I perform a post-column infusion experiment to visualize matrix effects? A4: Post-column infusion provides a qualitative view of where ion suppression or enhancement occurs across a chromatogram. It is performed by infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the MS ion source. When a blank matrix extract is injected onto the column, any dip in the constant analyte signal indicates ion suppression at that retention time, while a spike indicates enhancement.

Quantitative Data on Sample Preparation

The following table summarizes recovery and matrix effect data from a study analyzing flavonoids, including this compound (oroxyloside), in mouse blood using a protein precipitation method.

Analyte GroupSample Preparation MethodMatrixRecovery (%)Matrix Effect (%)Reference
Flavonoids (incl. Oroxyloside)Protein Precipitation (PPT)Mouse Blood> 78.2%85.3% - 111.3%[12]

Note: A matrix effect of 100% signifies no effect, <100% signifies suppression, and >100% signifies enhancement.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To a 100 µL aliquot of your biological sample (e.g., plasma), add 300-400 µL of cold acetonitrile (containing the internal standard, if used).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To a 100 µL aliquot of your sample, add the internal standard and any necessary pH-adjusting buffer.

  • Add 500-1000 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex or mechanically shake for 10-15 minutes to ensure thorough mixing.

  • Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer for most extraction solvents) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - General Reversed-Phase Protocol

  • Conditioning: Pass 1 mL of methanol (B129727) through the C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualized Workflows and Concepts

troubleshooting_workflow Troubleshooting Workflow for Matrix Effects problem Problem Observed (Low Signal, Poor Reproducibility) assess_me Assess Matrix Effect (Post-Extraction Addition) problem->assess_me me_sig Significant ME? (e.g., <80% or >120%) assess_me->me_sig improve_sp Improve Sample Preparation me_sig->improve_sp Yes optimize_lc Optimize Chromatography me_sig->optimize_lc No, but still poor performance ppt Currently using PPT? improve_sp->ppt try_lle_spe Switch to LLE or SPE ppt->try_lle_spe Yes ppt->optimize_lc No, already using SPE revalidate Re-evaluate & Validate Method try_lle_spe->revalidate check_sep Check Analyte/ Phospholipid Separation optimize_lc->check_sep modify_grad Modify Gradient or Change Column check_sep->modify_grad No use_is Use Internal Standard check_sep->use_is Yes modify_grad->revalidate using_is Using SIL-IS? use_is->using_is implement_is Implement SIL-IS using_is->implement_is No using_is->revalidate Yes implement_is->revalidate

Caption: Systematic workflow for troubleshooting matrix effects in LC-MS/MS.

matrix_sources Sources of Matrix Interference in LC-MS/MS cluster_0 Sample Preparation cluster_1 LC System cluster_2 MS Ion Source matrix Biological Matrix (Plasma, Tissue, etc.) analyte This compound interferences Interferences (Phospholipids, Salts, Metabolites) lc_column LC Column analyte->lc_column interferences->lc_column ion_source Ionization Process (Droplet Formation & Desolvation) interferences->ion_source Ion Suppression/ Enhancement lc_column->ion_source Co-elution ms_detector MS Detector ion_source->ms_detector

Caption: How matrix components interfere with analyte ionization in LC-MS/MS.

References

Investigating anomalous results in experiments involving Oroxylin 7-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oroxylin A 7-O-glucoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Oroxylin A 7-O-glucoside and what are its primary biological activities?

Oroxylin A 7-O-glucoside is a flavonoid glycoside naturally found in plants such as Oroxylum indicum and Scutellaria baicalensis.[1] It is recognized for a variety of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways.[1]

Q2: What are the main signaling pathways modulated by Oroxylin A 7-O-glucoside?

Oroxylin A 7-O-glucoside has been shown to influence several critical signaling pathways, including:

  • NF-κB pathway[1]

  • MAPK/ERK pathway[1]

  • PI3K/Akt pathway[1]

  • Wnt/β-catenin pathway[1]

Modulation of these pathways contributes to its observed anti-inflammatory and anti-cancer effects.[1]

Q3: How should I store and handle Oroxylin A 7-O-glucoside to ensure its stability?

For long-term stability, Oroxylin A 7-O-glucoside should be stored as a solid at -20°C in a light-protected, airtight container.[1] Stock solutions should be prepared fresh or aliquoted and frozen at –20°C to prevent hydrolysis; it is recommended to store solutions for a maximum of two weeks.[1] It is also advisable to avoid repeated freeze-thaw cycles.[1] Lyophilized powders can be stored at 4°C for short periods if kept desiccated.[1]

Q4: What are the metabolites of Oroxylin A 7-O-glucoside in vivo?

In vivo, Oroxylin A 7-O-glucoside can be metabolized to its aglycone, Oroxylin A, and other conjugates.[1] It is important to distinguish between the effects of the glucoside and its metabolites in in vivo studies, which can be achieved using techniques like HPLC-DAD-ESI-MS to analyze serum samples.[1]

Troubleshooting Guide

This guide addresses specific anomalous results that may be encountered during experiments with Oroxylin A 7-O-glucoside.

Issue 1: Inconsistent or No Biological Activity Observed

Q: I am not observing the expected biological effect of Oroxylin A 7-O-glucoside in my cell-based assays. What could be the reason?

A: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:

  • Compound Purity and Integrity:

    • Action: Verify the purity of your Oroxylin A 7-O-glucoside using methods like HPLC.[1] Impurities or degradation can significantly impact its biological activity.

    • Action: Ensure the compound has been stored correctly (see FAQ 3) to prevent degradation.

  • Solubility Issues:

    • Action: Oroxylin A 7-O-glucoside has low solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[2] Observe for any precipitation in your stock solution or in the culture wells.

  • Cell Line and Passage Number:

    • Action: The responsiveness of cells to a compound can vary between cell lines and even with the passage number of the same cell line. Ensure you are using a responsive cell line and that the passage number is not excessively high.

  • Concentration and Incubation Time:

    • Action: Review the literature for effective concentrations and treatment durations for your specific assay and cell line. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.

Issue 2: Anomalous Results in Cell Viability Assays (e.g., MTT, XTT)

Q: My cell viability assay results are inconsistent or show unexpected patterns, such as an increase in signal at high concentrations. Why is this happening?

A: Flavonoids like Oroxylin A 7-O-glucoside can interfere with colorimetric and fluorescent assays.

  • Interference with Assay Chemistry:

    • Possible Cause: Many natural products, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal that can be misinterpreted as high cell viability.[3]

    • Troubleshooting:

      • Cell-Free Control: Run a control plate with your compound at all tested concentrations in the cell culture medium but without cells.[3] Subtract the absorbance from these wells from your experimental wells.[3]

      • Alternative Assays: Consider using a non-colorimetric or non-fluorescent-based assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to interference from colored compounds.[3] An LDH release assay can also be an alternative.[3]

  • Compound Precipitation:

    • Possible Cause: At higher concentrations, the compound may precipitate out of the solution in the cell culture medium. These precipitates can scatter light and lead to artificially high absorbance readings.[3]

    • Troubleshooting:

      • Microscopic Examination: Visually inspect the wells under a microscope to check for any precipitate.

      • Improve Solubility: If precipitation is observed, you may need to adjust your solvent concentration or use a different solubilizing agent. However, be mindful of solvent toxicity to your cells.

Issue 3: Difficulty in Reproducing Western Blot Results for Signaling Pathways

Q: I am having trouble detecting changes in the phosphorylation of proteins in the NF-κB or MAPK pathways after treatment with Oroxylin A 7-O-glucoside. What should I check?

A: Western blotting for signaling pathways requires careful optimization.

  • Timing of Stimulation and Treatment:

    • Possible Cause: Phosphorylation events are often transient. The timing of cell lysis after treatment is critical.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation. For NF-κB activation, this can be as short as 10-30 minutes after stimulation.[4]

      • Pre-treatment Time: Optimize the pre-treatment time with Oroxylin A 7-O-glucoside before adding a stimulus (like LPS for NF-κB activation).

  • Antibody Quality and Specificity:

    • Action: Ensure your primary antibodies are specific for the phosphorylated and total forms of the proteins of interest and have been validated for Western blotting.

  • Sample Preparation:

    • Action: Use fresh protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[4]

  • Positive and Negative Controls:

    • Action: Include appropriate positive and negative controls to ensure your assay is working correctly. For example, for the NF-κB pathway, a known activator like LPS or TNF-α should be used as a positive control.

Quantitative Data Summary

Table 1: Solubility of Oroxylin A 7-O-glucoside and its Aglycone

CompoundSolventSolubilityReference
Oroxylin A 7-O-glucosideDMSO10 mM[2]
Oroxylin A (Aglycone)DMSO~30 mg/mL[5]
Oroxylin A (Aglycone)Dimethyl formamide~30 mg/mL[5]
Oroxylin A (Aglycone)1:4 DMSO:PBS (pH 7.2)~0.20 mg/mL[5]

Table 2: Reported IC50 Values for Oroxylin A and Related Compounds in Cancer Cell Lines

CompoundCell Line(s)Cancer TypeIC50 Value (µM)Treatment Duration (h)Reference
Oroxylin ASMMC-7721, HepG2, MHCC-97HHepatocellular Carcinoma40.34, 48.58, 41.0248[6]
Oroxylin A 7-O-glucuronideU87-MG, U251-MG, U138-MG, SHG44Glioma36.87, 52.36, 59.67, 56.3924[7]
Oroxylin A 7-O-glucuronideEA.hy926(Endothelial)Inhibits viability at 40-160 µM24[7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the effect of Oroxylin A 7-O-glucoside on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Oroxylin A 7-O-glucoside

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) SDS, pH 4.7)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of Oroxylin A 7-O-glucoside. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Cell-Free Control: In a separate set of wells, add the medium containing the different concentrations of Oroxylin A 7-O-glucoside without any cells to account for potential assay interference.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free control wells from the corresponding experimental wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol outlines the steps to analyze the effect of Oroxylin A 7-O-glucoside on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • 6-well cell culture plates

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Oroxylin A 7-O-glucoside

  • DMSO (sterile)

  • LPS (lipopolysaccharide) or another suitable stimulus

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with the desired concentrations of Oroxylin A 7-O-glucoside for a specified time (e.g., 1 hour).

    • Stimulate the cells with a known NF-κB activator (e.g., 100 ng/mL LPS) for the optimal duration to induce phosphorylation (e.g., 30 minutes).[9]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[9]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant containing the whole-cell protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9]

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-p65) and a loading control (e.g., anti-β-actin) to normalize the data.

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Oroxylin 7-O-glucoside Stock treatment Cell Treatment with Oroxylin 7-O-glucoside prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (Signaling Pathways) incubation->western data_analysis Data Analysis viability->data_analysis western->data_analysis

Caption: A generalized workflow for in vitro experiments involving Oroxylin A 7-O-glucoside.

Diagram 2: Simplified NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkB NF-κB (p65/p50) proteasome Proteasome ikb->proteasome Degradation nucleus Nucleus nfkB->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription oroxylin Oroxylin A 7-O-glucoside oroxylin->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A 7-O-glucoside.

Diagram 3: Simplified MAPK/ERK Signaling Pathway

mapk_pathway cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription oroxylin Oroxylin A 7-O-glucoside oroxylin->raf Inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by Oroxylin A 7-O-glucoside.

References

Technical Support Center: Optimizing the Synthetic Route for Oroxylin 7-O-glucoside Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic route for Oroxylin 7-O-glucoside production.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Oroxylin A and its subsequent glucosylation to this compound.

Synthesis of Oroxylin A from Baicalin (B1667713)

Q1: The yield of Oroxylin A from the hydrolysis of Baicalin is consistently low. What are the possible causes and solutions?

A1: Low yields in the acid hydrolysis of baicalin to baicalein (B1667712) (the precursor to Oroxylin A) can be attributed to several factors:

  • Incomplete Hydrolysis: The glycosidic bond in baicalin may not be fully cleaved.

    • Solution: Ensure precise control over reaction conditions. A reported method involves using a mixture of water and concentrated sulfuric acid (5:2) at 121°C for 40 minutes in a high-pressure steam sterilizer for accurate temperature and time management.[1]

  • Degradation of the Product: Flavonoids can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid prolonged reaction times. After hydrolysis, immediate work-up and purification are recommended.

  • Suboptimal Reagents: The quality of baicalin and the concentration of the acid are crucial.

    • Solution: Use high-purity baicalin. The concentration of sulfuric acid should be carefully controlled.

Q2: I am having difficulty with the selective methylation of baicalein to form Oroxylin A. How can I improve regioselectivity and avoid the formation of isomers like Negletein?

A2: Achieving selective methylation at the C6-hydroxyl group of baicalein is a common challenge. Misidentification of the final product is also a known issue, with the regioisomer Negletein often being mistaken for Oroxylin A.

  • Protecting Group Strategy: Protecting the other hydroxyl groups is a reliable method to ensure selective methylation.

    • Solution: A multi-step approach starting from baicalin can be employed. This involves hydrolysis to baicalein, followed by acetylation to furnish baicalein 6,7-diacetate. The C-7 position can then be site-selectively protected with a methoxymethyl (MOM) group. After removal of the remaining acetyl groups, site-selective methylation of the C-6 position can be achieved, followed by deprotection of the MOM group to yield Oroxylin A.[1]

  • Direct Methylation Control: While more challenging, direct methylation can be optimized.

    • Solution: A process involving the esterification of baicalin to its methyl ester, followed by selective methylation with dimethyl sulfate (B86663) and potassium carbonate in DMF, has been reported to yield Oroxylin A glucuronide methyl ester, which can then be de-glycosylated.[2]

  • Product Characterization: It is critical to unambiguously confirm the structure of the final product.

    • Solution: Use NMR spectroscopy to distinguish Oroxylin A from Negletein. The chemical shifts of the H3 and H8 protons are key indicators. For Oroxylin A, these protons typically appear at distinct chemical shifts.[3] X-ray crystallography can also provide definitive structural confirmation.[3][4]

Glucosylation of Oroxylin A to this compound

Q3: The chemical glycosylation of Oroxylin A using the Koenigs-Knorr reaction is giving a low yield of this compound. What are the troubleshooting steps?

A3: The Koenigs-Knorr reaction is sensitive to several factors that can impact the yield.

  • Moisture Contamination: This is a primary cause of low yields as it deactivates the glycosyl donor.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use anhydrous solvents.[5]

  • Purity of Reactants: The purity of Oroxylin A, the glycosyl donor (e.g., acetobromo-α-D-glucose), and the promoter (e.g., silver oxide) is critical.

    • Solution: Use freshly prepared or high-purity reagents. The reactivity of silver oxide can decrease over time.[5]

  • Reaction Conditions: Temperature and reaction time can influence the outcome.

    • Solution: The reaction may require elevated temperatures and prolonged stirring. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time. The addition of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to accelerate the reaction.[6][7]

  • Incomplete Deprotection: If using a protected glucose donor, the final deprotection step must go to completion.

    • Solution: Ensure the deprotection conditions (e.g., using sodium methoxide (B1231860) in methanol) are sufficient to remove all protecting groups. Monitor this step by TLC.

Q4: My enzymatic synthesis of this compound using a UDP-glucosyltransferase (UGT) is inefficient. How can I optimize the reaction?

A4: Enzymatic glycosylation offers high regioselectivity but requires optimization of several parameters.

  • Enzyme Activity: The specific activity of the chosen UGT is crucial.

    • Solution: Ensure the enzyme is active and used at an appropriate concentration. Consider screening different UGTs to find one with high activity and selectivity for Oroxylin A. Fungal glucosyltransferases have shown versatility.[8]

  • Reaction Conditions: pH, temperature, and incubation time must be optimal for the specific enzyme.

    • Solution: Perform small-scale experiments to determine the optimal pH and temperature for the UGT. A typical condition is pH 8.0 and 35°C.[8] Time-course experiments can determine the optimal incubation period.

  • Substrate and Cofactor Concentrations: The concentrations of Oroxylin A and the sugar donor (e.g., UDP-glucose) can be limiting.

    • Solution: Optimize the molar ratio of the sugar donor to the acceptor (Oroxylin A). Ensure a sufficient supply of the UDP-sugar. For whole-cell biocatalysis, optimizing the culture and induction conditions is important.[9]

  • Product Inhibition: The accumulation of the product, this compound, may inhibit the enzyme.

    • Solution: Consider using an in-situ product removal strategy if product inhibition is suspected.

Purification of this compound

Q5: I am facing challenges in purifying this compound from the reaction mixture using HPLC.

A5: HPLC purification of flavonoids requires careful method development.

  • Column Selection: The choice of the stationary phase is important for achieving good separation.

    • Solution: A reversed-phase C18 column is commonly used for the separation of flavonoids and their glycosides.[10]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for resolution.

    • Solution: A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective. The gradient should be optimized to achieve separation of this compound from unreacted Oroxylin A and other byproducts.[10][11]

  • Peak Tailing: Flavonoids can sometimes exhibit peak tailing, which affects purity and quantification.

    • Solution: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Sample Preparation: Proper sample preparation is necessary to protect the column and ensure good chromatography.

    • Solution: The crude product should be dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.22 or 0.45 µm syringe filter before injection.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: There are two primary strategies:

  • Chemical Synthesis: This typically involves the synthesis of the aglycone, Oroxylin A, followed by a chemical glycosylation reaction, such as the Koenigs-Knorr reaction, to attach the glucose moiety at the 7-hydroxyl position. This method may require the use of protecting groups to ensure regioselectivity.

  • Enzymatic or Chemo-enzymatic Synthesis: This approach utilizes a glycosyltransferase enzyme to catalyze the regioselective transfer of a glucose unit from an activated sugar donor (like UDP-glucose) to the 7-hydroxyl group of Oroxylin A. This can be done with an isolated enzyme or through whole-cell biocatalysis.

Q2: How can I confirm the successful synthesis and regioselectivity of this compound?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons of both the flavonoid backbone and the sugar moiety will confirm the structure and the position of the glycosidic linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

  • HPLC: Co-injection with a known standard of this compound can be used for identification if a standard is available.

Q3: What are the advantages of enzymatic glycosylation over chemical synthesis for this compound production?

A3: Enzymatic glycosylation offers several advantages:

  • High Regioselectivity: Enzymes can selectively target a specific hydroxyl group, often eliminating the need for complex protection and deprotection steps.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and moderate temperatures, which can prevent the degradation of sensitive molecules.

  • Stereospecificity: Enzymes produce a single anomer (e.g., β-glucoside), whereas chemical methods can sometimes yield a mixture of anomers.

  • Environmentally Friendly: Enzymatic methods avoid the use of hazardous reagents and solvents often employed in chemical synthesis.

III. Data Presentation

Table 1: Comparison of Synthetic Routes for Oroxylin A

Synthetic RouteKey Reagents/StepsReported Overall YieldReference
From Baicalin1. Acid Hydrolysis (H₂SO₄) 2. Acetylation 3. MOM protection 4. Deacetylation 5. Methylation 6. MOM deprotection62%[1]
From Baicalin1. Esterification (MeOH, H₂SO₄) 2. Methylation (DMS, K₂CO₃) 3. De-glycosylationNot explicitly stated for Oroxylin A, but steps have high yields[2]

Table 2: Comparison of Glycosylation Methods for Flavonoids

MethodKey Reagents/EnzymesTypical YieldKey AdvantagesKey Challenges
Chemical (Koenigs-Knorr) Acetobromo-α-D-glucose, Ag₂O65% (for similar flavonoids)Well-established methodRequires anhydrous conditions, potential for anomeric mixtures, use of heavy metals
Enzymatic (UGT) UDP-glucosyltransferase, UDP-glucoseCan reach over 80%High regioselectivity, mild conditions, stereospecificEnzyme cost and stability, optimization of reaction conditions

IV. Experimental Protocols

Protocol 1: Synthesis of Oroxylin A from Baicalin (6-Step Method)

Adapted from Fujita et al. (2018)[1]

  • Hydrolysis of Baicalin:

    • Suspend baicalin in a mixture of water and concentrated sulfuric acid (5:2 v/v).

    • Heat the mixture at 121°C for 40 minutes in a high-pressure steam sterilizer.

    • Cool the reaction mixture and collect the precipitate (crude baicalein) by filtration.

  • Acetylation of Baicalein:

    • Treat the crude baicalein with acetic anhydride (B1165640) in pyridine.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to obtain baicalein 6,7-diacetate.

  • MOM Protection:

    • Protect the C-7 hydroxyl group of baicalein 6,7-diacetate using methoxymethyl chloride (MOM-Cl) and a suitable base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane).

  • Deacetylation:

    • Remove the acetyl groups under basic conditions (e.g., with potassium carbonate in methanol).

  • Selective Methylation:

    • Methylate the C-6 hydroxyl group using a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

  • MOM Deprotection:

    • Remove the MOM protecting group under acidic conditions (e.g., with hydrochloric acid in methanol) to yield Oroxylin A.

    • Purify the final product by column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

General protocol based on the use of a UDP-glucosyltransferase (UGT)

  • Reaction Setup:

    • Prepare a reaction buffer at the optimal pH for the chosen UGT (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

    • Dissolve Oroxylin A in a minimal amount of a co-solvent like DMSO.

    • To the buffer, add Oroxylin A solution, UDP-glucose (typically in molar excess), and the UGT enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) with gentle shaking.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.

  • Reaction Quenching and Work-up:

    • Once the reaction has reached completion or the desired conversion, stop the reaction by adding a water-miscible organic solvent like acetonitrile or by heat inactivation of the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

  • Purification:

    • Purify the this compound from the supernatant using preparative HPLC or other chromatographic techniques.

V. Mandatory Visualization

Synthetic_Route_for_Oroxylin_7_O_glucoside cluster_OroxylinA Oroxylin A Synthesis cluster_Glucosylation Glucosylation Baicalin Baicalin Baicalein Baicalein Baicalin->Baicalein Hydrolysis Protected_Baicalein Protected Baicalein Baicalein->Protected_Baicalein Protection OroxylinA Oroxylin A Protected_Baicalein->OroxylinA Methylation & Deprotection Oroxylin_7_O_glucoside This compound OroxylinA->Oroxylin_7_O_glucoside Glycosylation (Chemical or Enzymatic)

Caption: Synthetic workflow for this compound production.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Purity Check Reagent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions (for chemical steps) Start->Check_Moisture Product_ID Confirm Product Identity (NMR, MS) Check_Purity->Product_ID Check_Conditions->Product_ID Check_Moisture->Product_ID Isomer_Issue Isomer Formation Detected? Product_ID->Isomer_Issue Purification_Issue Difficulty in Purification? Product_ID->Purification_Issue Optimize Optimize Reaction Parameters Isomer_Issue->Optimize No Use_Protecting_Groups Employ Protecting Group Strategy Isomer_Issue->Use_Protecting_Groups Yes Purification_Issue->Optimize No Optimize_Purification Optimize HPLC Method (Column, Mobile Phase) Purification_Issue->Optimize_Purification Yes Optimize_Purification->Optimize Use_Protecting_Groups->Optimize

Caption: Troubleshooting logic for low yield in synthesis.

PI3K_AKT_Signaling_Pathway Oroxylin_A Oroxylin A / This compound PI3K PI3K Oroxylin_A->PI3K Inhibits AKT Akt PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Inflammation Inflammation, Proliferation Downstream->Inflammation

Caption: Inhibition of the PI3K/Akt signaling pathway.

NF_kappaB_Signaling_Pathway cluster_nucleus Nucleus Oroxylin_A Oroxylin A / This compound IKK IKK Oroxylin_A->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

Caption: Modulation of the NF-κB signaling pathway.

References

Validation & Comparative

Purity Assessment of Synthesized Oroxylin 7-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Oroxylin 7-O-glucoside. It includes detailed experimental protocols, comparative data against a commercial standard, and insights into potential impurities, offering a valuable resource for researchers engaged in the synthesis and characterization of this and other flavonoid glycosides.

This compound, a flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] As with any synthesized compound intended for research or pharmaceutical development, rigorous purity assessment is paramount to ensure the validity of biological data and to meet regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to the selection and optimization of analytical methods.

PropertyValueReference
Molecular Formula C22H22O10[1][2]
Molecular Weight 446.40 g/mol [1][2][3]
IUPAC Name 5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Appearance Pale yellow needles/crystals[4]

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound should be compared against a high-purity reference standard. While a dedicated commercial standard for this compound may be available, the closely related Oroxylin A-7-O-β-D-glucuronide is commercially available with a high degree of purity and can serve as a useful benchmark for analytical method development and validation.

Analytical TechniqueSynthesized this compound (Hypothetical Data)Commercial Oroxylin A-7-O-β-D-glucuronide Standard
HPLC-UV (280 nm) 98.5%≥99.83%[5]
LC-MS (ESI-) Consistent with target mass [M-H]⁻ at m/z 445Consistent with target mass
¹H NMR (DMSO-d6) Characteristic peaks observed, minor impurity signalsConforms to structure, no significant impurities
Elemental Analysis C: 59.19%, H: 4.97% (Theoretical: C: 59.19%, H: 4.97%)Conforms to theoretical values

Experimental Protocols for Purity Assessment

Accurate purity determination relies on the implementation of robust and validated analytical methods. Below are detailed protocols for the key techniques used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a cornerstone for quantitative purity assessment of flavonoids.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation of flavonoid glycosides from potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-25 min: Linear gradient to 35% B

    • 25-45 min: Linear gradient to 55% B

    • 45-50 min: Linear gradient to 100% B, hold for 5 min

    • 55-60 min: Return to initial conditions (20% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280-330 nm is optimal for flavones.[1] A wavelength of 280 nm is commonly used.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Synthesized Compound in Methanol filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Fig. 1: HPLC Purity Assessment Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the synthesized compound and for identifying potential impurities by providing molecular weight information.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC conditions as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) for flavonoids.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N2) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Analysis: The mass spectrum of the major peak should correspond to the expected molecular weight of this compound (446.40 g/mol ), with the primary ion being [M-H]⁻ at m/z 445.4.

LCMS_Workflow sample HPLC Eluent esi Electrospray Ionization (Negative Mode) sample->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector spectrum Mass Spectrum ([M-H]⁻ at m/z 445.4) detector->spectrum

Fig. 2: LC-MS Identification Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation and confirmation of the synthesized molecule. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent for flavonoid glycosides.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d6.

  • Key Expected ¹H NMR Signals (in DMSO-d6): [1]

    • Anomeric proton of glucose: ~δ 4.98 (d, J = 7.2 Hz)

    • Aromatic protons: δ 6.82 (s, H-3), and signals between δ 7.48–7.72 for the B-ring protons.

    • Methoxy group: ~δ 3.89 (s)

  • Data Analysis: The obtained spectrum should be compared with literature data for this compound to confirm the structure and identify any impurity signals. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.

Potential Impurities in Synthesized this compound

The synthesis of this compound, particularly through a semi-synthetic route starting from the more abundant flavonoid Baicalin, can introduce specific impurities.

  • Starting Materials:

    • Baicalin: The starting material for a common semi-synthetic route.

    • Oroxylin A: The aglycone, which may be present due to incomplete glycosylation or hydrolysis of the product.

  • Intermediates and By-products:

    • Baicalin methyl ester: An intermediate in the semi-synthesis from Baicalin.[1]

    • Oroxylin A-7-glucuronide methyl ester: Another intermediate in the same synthetic pathway.[1]

    • Regioisomers: Glycosylation at other hydroxyl groups of Oroxylin A could lead to isomeric impurities.

  • Reagents and Solvents:

    • Residual solvents from the reaction and purification steps (e.g., DMF, methanol, ethyl acetate).

    • Residual reagents such as dimethyl sulfate (B86663) (a methylating agent).[1]

A thorough purity assessment should aim to detect and quantify these potential impurities.

Impurity_Relationship cluster_synthesis Semi-synthesis from Baicalin cluster_impurities Potential Impurities Baicalin Baicalin (Starting Material) Intermediate1 Baicalin Methyl Ester (Intermediate) Baicalin->Intermediate1 Impurity1 Unreacted Baicalin Baicalin->Impurity1 Intermediate2 Oroxylin A-7-glucuronide Methyl Ester (Intermediate) Intermediate1->Intermediate2 Impurity2 Residual Intermediates Intermediate1->Impurity2 Oroxylin_Glucoside This compound (Final Product) Intermediate2->Oroxylin_Glucoside Intermediate2->Impurity2 Impurity3 Oroxylin A (Aglycone) Oroxylin_Glucoside->Impurity3 Hydrolysis Impurity4 Regioisomers Oroxylin_Glucoside->Impurity4 Side Reaction

Fig. 3: Potential Impurities from a Baicalin-based Synthesis

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. A combination of HPLC for quantitative purity determination, LC-MS for identity confirmation, and NMR for structural verification provides a robust and comprehensive evaluation. By comparing the analytical data of the synthesized product with that of a high-purity commercial standard and by being cognizant of potential process-related impurities, researchers can ensure the quality and reliability of their findings in the development of this promising therapeutic agent.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Oroxylin A and Oroxylin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-cancer properties of Oroxylin A and its glycoside derivative, Oroxylin 7-O-glucoside (often studied as Oroxylin A-7-O-glucuronide). Oroxylin A is a well-characterized flavonoid extracted from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, known for its broad-spectrum anti-tumor activities.[1][2] Its glycoside, this compound, is also a subject of research, demonstrating distinct pharmacological activities that warrant a comparative evaluation for researchers and drug development professionals.

Comparative Analysis of Anti-Cancer Effects

Oroxylin A has been extensively studied and demonstrates a wide range of anti-cancer effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of metastasis, and modulation of tumor metabolism.[1][3] Research on this compound (and its closely related metabolite, Oroxylin A-7-O-glucuronide) is emerging, indicating that it also possesses significant anti-tumor properties, although its mechanisms and potency may differ from its aglycone parent, Oroxylin A.[4][5]

In Vitro Cytotoxicity

The cytotoxic potential of both compounds has been evaluated against a variety of cancer cell lines. Oroxylin A generally exhibits potent activity across multiple cancer types, with its efficacy being correlated with the p53 status of the cancer cells.[6] Oroxylin A-7-O-glucuronide has also demonstrated significant dose-dependent cytotoxicity, particularly against glioma cell lines.[5] Data from studies on crude extracts rich in Oroxylin A glycosides further support its cytotoxic potential.[7]

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) of Oroxylin A and its Glycoside

Compound Cancer Cell Line IC50 (µM) Incubation Time (h) Reference
Oroxylin A HeLa (Cervical Cancer, wtp53) 39.1 36 [6]
HepG2 (Liver Cancer, wtp53) 68.2 36 [6]
K-562 (Leukemia, p53-null) 125.6 36 [6]
HL-60 (Leukemia, p53-null) 134.7 36 [6]
MDA-MB-435 (Melanoma, mtp53) 163.5 36 [6]
Oroxylin A-7-O-glucuronide * U87-MG (Glioblastoma) 36.87 24 [5]
U251-MG (Glioblastoma) 52.36 24 [5]
SHG44 (Glioblastoma) 56.39 24 [5]
U138-MG (Glioblastoma) 59.67 24 [5]
Oroxylum indicum Extract ** HSC-3 (Oral Cancer) 50 µg/mL 16 [7]
HeLa (Cervical Cancer) 57.02 µg/mL (leaf extract) 48 [8]

| | MCF-7 (Breast Cancer) | 131.3 µg/mL (fruit extract) | 48 |[8] |

*Note: Data is for Oroxylin A-7-O-glucuronide, a closely related and major metabolite of this compound. **Note: IC50 values for crude extracts are provided for context and are not directly comparable to pure compounds.

In Vivo Anti-Tumor Efficacy

Animal studies have confirmed the anti-tumor effects of both compounds. Oroxylin A has been shown to inhibit the growth of transplanted breast and colon tumors.[9][10] Similarly, its glucuronide derivative effectively suppresses tumor growth in glioma xenograft models, highlighting its potential as a therapeutic agent that can be administered orally.[5]

Table 2: Comparative In Vivo Anti-Tumor Efficacy

Compound Cancer Model Dosage & Administration Key Outcome Reference
Oroxylin A MDA-MB-231 Breast Cancer Xenograft 50-100 mg/kg Dose-dependent inhibition of tumor growth. [9]

| Oroxylin A-7-O-glucuronide | U87-MG Glioblastoma Xenograft | 10-40 mg/kg; p.o. daily | Dose-dependent suppression of tumor growth without affecting body weight. |[5] |

Mechanism of Action and Signaling Pathways

Oroxylin A exerts its anti-cancer effects through multiple signaling pathways. It is known to inhibit glycolysis in cancer cells by destabilizing Hypoxia-Inducible Factor 1α (HIF1α) via the activation of Sirtuin 3 (SIRT3).[9][10] It also modulates key regulators of apoptosis and cell cycle, such as p53 and NF-κB.[6]

Oroxylin 7-O-glucuronide also demonstrates multi-pathway activity. Studies have shown it inhibits the JNK pathway, upregulates PPARγ, and prevents NF-κB p65 nuclear translocation, which collectively contribute to its anti-inflammatory and anti-tumor effects.[5]

Oroxylin_A_Pathway cluster_SIRT3 Glycolysis Inhibition cluster_p53 Apoptosis Induction OA Oroxylin A SIRT3 SIRT3 OA->SIRT3 Activates p53 p53 OA->p53 Promotes HIF1a HIF1α Destabilization SIRT3->HIF1a SOD2 SOD2 Activation SIRT3->SOD2 Glycolysis Glycolysis Inhibition HIF1a->Glycolysis Inhibits Proliferation Tumor Cell Proliferation Glycolysis->Proliferation ROS Reduced Oxidative Stress SOD2->ROS Reduces Mito Mitochondrial Translocation p53->Mito Apoptosis Apoptosis Mito->Apoptosis Triggers Apoptosis->Proliferation

Caption: Signaling pathways modulated by Oroxylin A.

Oroxylin_Glucuronide_Pathway cluster_NFkB Anti-inflammatory & Anti-Tumor Effects OAG Oroxylin A-7-O-glucuronide JNK JNK Pathway OAG->JNK Inhibits PPARg PPARγ OAG->PPARg Upregulates TumorGrowth Tumor Growth & Angiogenesis JNK->TumorGrowth NFkB NF-κB p65 Nuclear Translocation PPARg->NFkB Inhibits Cytokines IL-1β, IL-6 Production NFkB->Cytokines Promotes Cytokines->TumorGrowth

Caption: Signaling pathways of Oroxylin A-7-O-glucuronide.

Experimental Methodologies

Detailed protocols for key experiments are provided below. These methodologies are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Workflow A 1. Cell Seeding (5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (24-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Caption: General workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with serial dilutions of Oroxylin A or this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the compounds, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT3, HIF1α, p53, p-JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ MDA-MB-231 or U87-MG cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the compound (e.g., Oroxylin A or Oroxylin 7-O-glucuronide) via the desired route (e.g., intraperitoneal or oral gavage) at a specified dosage and frequency.[5]

  • Monitoring: Monitor tumor volume (calculated as 0.5 × length × width²) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

The comparative analysis reveals that both Oroxylin A and its glycoside, this compound (as represented by its glucuronide metabolite), are promising anti-cancer agents.

  • Oroxylin A is a potent, broadly acting flavonoid with well-documented effects on cancer cell metabolism (glycolysis inhibition) and apoptosis, supported by extensive in vitro and in vivo data.[6][9] Its very low oral bioavailability (<2%) presents a significant challenge for clinical development.[11]

  • This compound/glucuronide also demonstrates significant anti-tumor activity, particularly in glioma models where it showed efficacy with oral administration.[5] Its mechanism appears to be strongly linked to the inhibition of pro-inflammatory and pro-survival pathways like JNK and NF-κB.[5]

The glycoside form may serve as a more bioavailable prodrug that is metabolized to the active Oroxylin A in vivo. The available data, particularly the oral efficacy of the glucuronide in xenograft models, suggests that this compound could be a more viable candidate for therapeutic development. Further head-to-head studies are necessary to directly compare their pharmacokinetic profiles and efficacy in various cancer models to fully elucidate their respective therapeutic potentials.

References

A Comparative Guide to the Neuroprotective Properties of Oroxylin A 7-O-glucoside and Baicalin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the neuroprotective properties of Oroxylin A 7-O-glucoside and Baicalin (B1667713), two prominent flavonoids derived from the roots of Scutellaria baicalensis. The content is based on preclinical experimental data to aid in research and drug development.

Overview of Neuroprotective Mechanisms

Oroxylin A and Baicalin are major flavonoid constituents of Scutellaria baicalensis that have demonstrated significant neuroprotective potential.[1][2] While they share common structural features and some mechanisms, such as anti-inflammatory and antioxidant effects, their primary modes of action and signaling pathway modulation show notable differences.

Oroxylin A 7-O-glucoside , often studied as its aglycone, Oroxylin A, exerts potent anti-inflammatory and antioxidant effects.[1] A primary mechanism of its action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5] Oroxylin A has also been shown to modulate the NF-κB and MAPK signaling pathways to reduce neuroinflammation in models of amyloid-beta (Aβ) toxicity.[6][7]

Baicalin and its aglycone, Baicalein (B1667712), exhibit a broader, multifactorial neuroprotective profile.[8][9][10] Their mechanisms include potent antioxidative stress, anti-excitotoxicity, anti-apoptotic, and anti-inflammatory effects.[9][11] Baicalin's neuroprotective actions are mediated through the modulation of several critical cell survival and inflammatory pathways, including the PI3K/Akt, MAPK, and NF-κB signaling cascades.[9][12][13][14] Furthermore, Baicalin and Baicalein have been shown to activate the Nrf2/HO-1 pathway, contributing to their antioxidant effects.[12][15]

Comparative Efficacy Data

The following table summarizes quantitative data from studies evaluating the neuroprotective and related activities of Oroxylin A and Baicalin/Baicalein. Direct head-to-head comparisons in the same study are prioritized where available.

Parameter Oroxylin A Baicalein/Baicalin Experimental Model Key Findings & Reference
Antioxidant Activity (DPPH Scavenging) IC₅₀ > 100 µg/mLBaicalein: IC₅₀ = 2.80 µg/mLBaicalin: IC₅₀ = 3.65 µg/mLDPPH free radical scavenging assayBaicalein and Baicalin showed significantly stronger free radical scavenging activity than Oroxylin A.[16]
Anti-inflammatory Activity (NO Production) Stronger inhibition of iNOS expression than Baicalein at 10 µMWeaker inhibition of iNOS expression than Oroxylin A at 10 µMAβ₂₅₋₃₅-induced inflammation in PC12 cellsOroxylin A showed potent inhibition of the iNOS enzyme, a key producer of nitric oxide in neuroinflammation.[17]
Anti-inflammatory Activity (TNF-α Expression) Reduced TNF-α to control levels at 100 µMWeaker effect on TNF-α expression compared to Oroxylin AAβ₂₅₋₃₅-induced inflammation in PC12 cellsOroxylin A demonstrated superior suppression of the pro-inflammatory cytokine TNF-α.[17]
Modulation of NF-κB Pathway Strong inhibitory effect against both phospho-p65 and phospho-IκBαBaicalein suppressed phospho-p65; Baicalin suppressed phospho-IκBαAβ₂₅₋₃₅-induced signaling in PC12 cellsOroxylin A more comprehensively inhibited the activation of the NF-κB pathway.[7][17]
Modulation of Nrf2 Pathway Activates Nrf2 and upregulates downstream genes (HO-1, NQO-1)Activates Nrf2 via PI3K/Akt pathwayVarious in vitro and in vivo modelsBoth compounds activate the Nrf2 antioxidant pathway, though potentially through different upstream regulators.[3][5][12][15][18]

Signaling Pathway Diagrams

The diagrams below illustrate the key neuroprotective signaling pathways modulated by Oroxylin A and Baicalin.

G cluster_OroxylinA Oroxylin A Signaling OroxylinA Oroxylin A Nrf2_O Nrf2 Activation OroxylinA->Nrf2_O NFkB_Inhibition NF-κB Inhibition (p65, IκBα) OroxylinA->NFkB_Inhibition MAPK_Inhibition MAPK Inhibition OroxylinA->MAPK_Inhibition ARE Antioxidant Response Element Nrf2_O->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Neuroprotection_O Neuroprotection (Antioxidant Effect) Antioxidant_Genes->Neuroprotection_O Anti_Inflammation_O Anti-inflammation NFkB_Inhibition->Anti_Inflammation_O MAPK_Inhibition->Anti_Inflammation_O Anti_Inflammation_O->Neuroprotection_O

Caption: Key neuroprotective pathways modulated by Oroxylin A.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Oroxylin A 7-O-glucoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Oroxylin A 7-O-glucoside, a flavonoid glycoside with significant anti-cancer, anti-inflammatory, and antioxidant properties, is paramount for robust pharmacological research and drug development.[1] The selection of an appropriate analytical method is a critical decision that influences data reliability and comparability across studies. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the detection and quantification of Oroxylin A 7-O-glucoside. We present a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid researchers in making informed decisions.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters for HPLC, UPLC-MS/MS, and HPTLC methods for the analysis of Oroxylin A 7-O-glucoside and other flavonoid glycosides.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery) 96.67–103.60%86.2–109.3%97.4–101.6%
Precision (% RSD) < 5.5% (Intra-day & Inter-day)< 15% (Intra-day & Inter-day)< 2%
Limit of Detection (LOD) ~10-100 ng/mL0.02–0.37 ng/mL~50 ng/spot
Limit of Quantification (LOQ) ~50-200 ng/mL0.06–1.15 ng/mL~150 ng/spot
Analysis Time 20-40 minutes per sample< 15 minutes per sample~2-3 hours for multiple samples
Selectivity Moderate to HighVery HighModerate
Cost Low to ModerateHighLow

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible results. Below are representative methodologies for the analysis of Oroxylin A 7-O-glucoside using HPLC, UPLC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of Oroxylin A 7-O-glucoside in plant extracts and herbal formulations where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the plant extract or sample in methanol.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of Oroxylin A 7-O-glucoside (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of Oroxylin A 7-O-glucoside in complex biological matrices such as plasma and tissue homogenates.[2][3]

Instrumentation:

  • UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Oroxylin A 7-O-glucoside reference standard

  • Internal Standard (IS), e.g., Diazepam or a structurally similar flavonoid.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oroxylin A 7-O-glucoside: m/z 445.1 → 283.0

    • Internal Standard (e.g., Diazepam): m/z 285.1 → 154.1

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and inject it into the UPLC-MS/MS system.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the qualitative and quantitative analysis of Oroxylin A 7-O-glucoside in herbal raw materials and finished products.

Instrumentation:

  • HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).

Reagents:

  • Toluene (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • Oroxylin A 7-O-glucoside reference standard

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a pre-saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plates at 270 nm.

Sample Preparation:

  • Extract a known amount of powdered plant material with methanol using ultrasonication.

  • Filter the extract and use the filtrate for HPTLC application.

Standard Preparation:

  • Prepare a stock solution of Oroxylin A 7-O-glucoside (1 mg/mL) in methanol.

  • Prepare working standards of different concentrations by diluting the stock solution.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the analytical process and the biological context of Oroxylin A 7-O-glucoside, the following diagrams have been generated.

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_comp Cross-Validation Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Linearity, Accuracy, Precision) Dev_HPLC->Val_HPLC Dev_UPLC UPLC-MS/MS Method Development Val_UPLC UPLC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) Dev_UPLC->Val_UPLC Dev_HPTLC HPTLC Method Development Val_HPTLC HPTLC Validation (Linearity, Accuracy, Precision) Dev_HPTLC->Val_HPTLC Data_Analysis Sample Analysis with All Three Methods Val_HPLC->Data_Analysis Val_UPLC->Data_Analysis Val_HPTLC->Data_Analysis Stat_Comp Statistical Comparison of Results Data_Analysis->Stat_Comp

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Oroxylin Oroxylin A 7-O-glucoside NFkB NF-κB Pathway Oroxylin->NFkB Inhibition MAPK MAPK/ERK Pathway Oroxylin->MAPK Modulation PI3K PI3K/Akt Pathway Oroxylin->PI3K Inhibition Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis in Cancer Cells PI3K->Apoptosis

Caption: Signaling pathways modulated by Oroxylin A 7-O-glucoside.

Conclusion

The cross-validation of analytical methods for the detection of Oroxylin A 7-O-glucoside is critical for ensuring the accuracy and reliability of experimental data.

  • HPLC-UV is a robust and cost-effective method for routine analysis of relatively simple matrices.

  • UPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for analyzing complex biological samples and for pharmacokinetic studies.[2][3]

  • HPTLC offers a high-throughput and economical option for the quality control of herbal materials.

Researchers should select the most appropriate method based on the specific requirements of their study, considering factors such as the nature of the sample, the required level of sensitivity, and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for Oroxylin A 7-O-glucoside, ultimately contributing to more reliable and reproducible scientific findings.

References

Assessing the Reproducibility of the Anti-inflammatory Effects of Oroxylin 7-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Oroxylin 7-O-glucoside, a flavonoid glycoside derived from the medicinal plant Oroxylum indicum.[1] By systematically comparing data from multiple preclinical studies, this document aims to objectively assess the reproducibility of its therapeutic effects and benchmark its performance against other relevant flavonoid compounds. Detailed experimental protocols and quantitative data are presented to facilitate critical evaluation and inform future research directions in inflammation and drug discovery.

Mechanism of Action: Targeting Key Inflammatory Pathways

Oroxylin A, the aglycone of this compound, has been shown to exert its anti-inflammatory effects by modulating several critical signaling pathways.[2][3] A significant body of evidence points to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway as a primary mechanism.[1][4][5] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), TLR4 activation typically leads to the nuclear translocation of NF-κB, a key transcription factor that upregulates the expression of numerous pro-inflammatory genes. Oroxylin A intervenes in this cascade, leading to a downstream reduction in inflammatory mediators.[3][4]

Furthermore, Oroxylin A has been demonstrated to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes such as heme oxygenase-1 (HO-1).[7] This dual action of inhibiting pro-inflammatory pathways while promoting antioxidant defenses underscores the therapeutic potential of Oroxylin A and its glycoside form. Other modulated pathways include MAPK, ERK1/2, and PI3K/Akt.[1][2]

Oroxylin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Oroxylin Oroxylin A / This compound Oroxylin->NFkB Inhibits Nrf2 Nrf2 Pathway Oroxylin->Nrf2 Activates ARE ARE Activation Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Oroxylin's dual anti-inflammatory mechanism.

Reproducibility in In Vitro Models

The anti-inflammatory effects of Oroxylin A (the aglycone) have been consistently demonstrated across multiple in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. These studies consistently report a dose-dependent reduction in key inflammatory mediators.

Table 1: Comparison of In Vitro Anti-inflammatory Effects of Oroxylin A

Study ReferenceCell LineInflammatory StimulusKey Markers InhibitedEffective Concentration (Oroxylin A)IC50 Value
[4]RAW 264.7LPSNitric Oxide (NO)Not specified8.2 ± 0.27 µM
[7]RAW 264.7LPSCOX-2, iNOS50, 100, 150 µMNot reported
[4]RAW 264.7LPSIL-1β, IL-6, TNF-αNot specifiedNot reported

Note: this compound is the glycoside form, while many studies utilize its aglycone, Oroxylin A, for in vitro experiments.

The data indicates a high degree of reproducibility in the qualitative findings; Oroxylin A consistently inhibits the production of pro-inflammatory cytokines and enzymes in LPS-stimulated macrophages. Quantitative reproducibility, particularly regarding IC50 values, may vary slightly due to differences in experimental conditions.

This protocol is a synthesized representation of methods commonly employed in the cited literature.[4][5][7]

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of Oroxylin A (e.g., 10, 25, 50, 100 µM) or vehicle control for 1-2 hours.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS and COX-2.

  • Cell Viability: A parallel MTT assay is conducted to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture RAW 264.7 Cells Seed 2. Seed Cells in Plates Culture->Seed Treat 3. Pre-treat with Oroxylin A Seed->Treat Stimulate 4. Stimulate with LPS Treat->Stimulate Griess 5a. Griess Assay (NO) Stimulate->Griess ELISA 5b. ELISA (Cytokines) Stimulate->ELISA WB 5c. Western Blot (iNOS/COX-2) Stimulate->WB MTT 5d. MTT Assay (Viability) Stimulate->MTT

Caption: Standard workflow for in vitro anti-inflammatory assays.

Reproducibility in In Vivo Models

The anti-inflammatory efficacy of Oroxylin A has been validated in several animal models of inflammation, demonstrating consistent protective effects.

Table 2: Comparison of In Vivo Anti-inflammatory Effects of Oroxylin A

Study ReferenceAnimal ModelKey FindingsOroxylin A Dosage
[4]LPS-induced endotoxemia in miceSignificantly improved survival rate; Reduced plasma levels of IL-1β, IL-6, and TNF-α.Not specified
[1]Endotoxemia-induced miceReduced inflammatory cytokine levels and improved survival rates.Not specified
[6]Cigarette smoke-induced lung inflammation in miceAttenuated lung histopathologic changes; Reduced TNF-α, IL-1β, and MCP-1 expression.Intraperitoneal injection (dosages not detailed in abstract)

The in vivo studies consistently show that Oroxylin A can mitigate systemic inflammation and tissue damage in different models, reinforcing the in vitro findings and supporting the reproducibility of its anti-inflammatory action.

This protocol is a synthesized representation of the methodology described in the cited literature.[4][5]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Treatment Groups: Mice are randomly assigned to groups: Control, LPS model, Oroxylin A treatment + LPS, and a positive control (e.g., Dexamethasone) + LPS.

  • Administration: Oroxylin A is administered (e.g., via intraperitoneal injection) at specified doses one hour prior to LPS challenge.

  • Induction of Endotoxemia: Sepsis is induced by a single intraperitoneal injection of a lethal dose of LPS.

  • Survival Rate Monitoring: Survival is monitored and recorded every 12 hours for a period of 72-96 hours.

  • Sample Collection: At a specified time point (e.g., 24 hours post-LPS), blood is collected via cardiac puncture for plasma separation.

  • Cytokine Analysis: Plasma levels of IL-1β, IL-6, and TNF-α are quantified using ELISA to assess the systemic inflammatory response.

In_Vivo_Workflow Start Start: Acclimatize Mice Grouping 1. Randomize into Groups (Control, LPS, Oroxylin A) Start->Grouping Treatment 2. Administer Oroxylin A (i.p. injection) Grouping->Treatment Induction 3. Induce Endotoxemia (LPS injection) Treatment->Induction Monitoring 4a. Monitor Survival Rate Induction->Monitoring Sampling 4b. Collect Blood Samples Induction->Sampling End End: Evaluate Efficacy Monitoring->End Analysis 5. Analyze Plasma Cytokines (ELISA) Sampling->Analysis Analysis->End

Caption: General workflow for in vivo endotoxemia studies.

Comparison with Alternative Flavonoid Glucosides

This compound belongs to a broad class of flavonoids with recognized anti-inflammatory properties. Comparing its activity with structurally similar compounds is crucial for understanding its relative potency and potential advantages.

Table 3: Comparative Anti-inflammatory Activity of Flavonoid Glucosides

CompoundKey Anti-inflammatory MechanismReported In Vitro EffectsReported In Vivo EffectsReference
This compound / Oroxylin A Inhibition of TLR4/NF-κB pathway; Activation of Nrf2/ARE pathway.[1][7]Reduces NO, iNOS, COX-2, TNF-α, IL-6, IL-1β in macrophages.[1][4][7]Improves survival in endotoxemia; reduces lung inflammation.[4][6][1][4][6][7]
Apigenin-7-O-glucoside Inhibition of NF-κB/NLRP3/caspase-1 signaling.[8]Stronger inhibition of LPS-induced signaling in RAW 264.7 cells compared to Trolox.[8]Not specified in provided abstracts.[8]
Luteolin-7-O-glucoside Inhibition of JAK1/STAT6/SOCS1 pathway.[9]Inhibits STAT3 pathway and ROS production in HUVEC cells.[10]Alleviates acute colitis in mice by reducing IL-6, IL-1β, IL-18, and TNF-α.[9][9][10]

This comparison highlights that while these flavonoid glucosides share anti-inflammatory properties, their primary mechanisms of action can differ. Luteolin-7-O-glucoside, for instance, shows promise in colitis models through the JAK/STAT pathway, while Oroxylin A's effects are strongly linked to the NF-κB and Nrf2 pathways. This suggests that the choice of therapeutic agent may be tailored to specific inflammatory conditions.

Conclusion on Reproducibility

The available preclinical data demonstrates a high degree of reproducibility regarding the anti-inflammatory effects of this compound and its aglycone, Oroxylin A.

  • Consistent Mechanism: Multiple studies corroborate the inhibitory action on the NF-κB pathway and the activation of the Nrf2 pathway as core mechanisms.[1][4][6][7]

  • Reproducible In Vitro Results: A consistent, dose-dependent reduction of key pro-inflammatory mediators (NO, TNF-α, IL-6, iNOS, COX-2) is observed in LPS-stimulated macrophage models across different studies.[1][4][7]

  • Corroborated In Vivo Efficacy: The protective effects observed in vitro translate to in vivo models of systemic inflammation and organ-specific inflammation, with consistent reports of reduced cytokine storms and improved outcomes.[1][4][6]

References

A Comparative Phytochemical Analysis of Oroxylin A 7-O-Glucuronide from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Oroxylin A 7-O-glucuronide derived from its primary plant sources. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons of the compound's prevalence in different species, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

Introduction to Oroxylin A 7-O-Glucuronide

Oroxylin A 7-O-glucuronide is a significant flavonoid glycoside, a water-soluble metabolite of the flavone (B191248) Oroxylin A. It has garnered considerable scientific interest for its diverse pharmacological activities. This compound is primarily isolated from two key botanical sources: the bark of Oroxylum indicum (Indian Trumpet Tree) and the roots of Scutellaria baicalensis (Baikal Skullcap). Both plants have a long history of use in traditional medicine systems. Oroxylin A 7-O-glucuronide is known to modulate several critical cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are implicated in inflammation, cell proliferation, and apoptosis.

Comparative Quantitative Analysis

Plant SourcePlant PartCompoundExtraction MethodQuantification MethodReported Yield/ContentReference
Oroxylum indicumBarkOroxylin A 7-O-glucuronide80% Methanol (B129727) Extraction followed by Ethyl Acetate (B1210297) FractionationHPLC0.5% - 8% of the dried aqueous fraction[1]
Scutellaria baicalensisRootOroxylin A 7-O-glucuronideAqueous ExtractionLC-MS/MS43.04 mg/kg in an 800 mg/kg oral dose administered to rats[2]

Note: The reported yields are from different studies with varying experimental protocols and may not be directly comparable. The yield from Oroxylum indicum is reported as a percentage of a specific extract fraction, while the content in Scutellaria baicalensis is inferred from a pharmacokinetic study.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the extraction, isolation, and quantification of Oroxylin A 7-O-glucuronide.

Extraction and Isolation of Oroxylin A 7-O-Glucuronide from Oroxylum indicum Bark

This protocol is a composite based on methodologies described in the literature[1][3].

  • Plant Material Preparation: The bark of Oroxylum indicum is collected, washed, dried, and pulverized into a fine powder.

  • Primary Extraction: 100 kg of the fine powder is extracted with 80% (v/v) methanol to yield an aqueous methanolic extract.

  • Solvent Partitioning: The methanolic extract is concentrated and then dissolved in water. This aqueous solution is then subjected to liquid-liquid extraction with ethyl acetate.

  • Fractionation: The ethyl acetate fraction, rich in flavonoids, is separated, concentrated, and dried to yield a yellow-brown powder.

  • Further Purification: The resulting powder is further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate Oroxylin A 7-O-glucuronide.

Quantification of Oroxylin A 7-O-Glucuronide by UPLC-MS/MS

This protocol is adapted from established methods for the analysis of flavonoids in plant extracts and biological samples[2][4][5].

  • Sample Preparation:

    • Plant Extracts: A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol), filtered, and diluted to a known concentration.

    • Plasma Samples: For pharmacokinetic studies, plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.

  • UPLC-MS/MS System: A Waters Acquity UPLC system coupled with a Xevo TQD mass spectrometer or a similar setup is used.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for Oroxylin A 7-O-glucuronide.

    • Source and Desolvation Temperatures: Optimized for the specific instrument, typically around 120°C and 350°C, respectively.

  • Quantification: A calibration curve is generated using a certified reference standard of Oroxylin A 7-O-glucuronide. The concentration of the analyte in the samples is determined by interpolating from this curve.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways modulated by Oroxylin A 7-O-glucuronide.

experimental_workflow plant_material Plant Material (O. indicum Bark or S. baicalensis Root) powdering Drying and Powdering plant_material->powdering extraction Solvent Extraction (e.g., 80% Methanol) powdering->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) concentration->fractionation purification Chromatographic Purification (Column/Prep HPLC) fractionation->purification quantification UPLC-MS/MS Quantification fractionation->quantification isolated_compound Isolated Oroxylin A 7-O-Glucuronide purification->isolated_compound

Caption: Experimental workflow for the extraction, isolation, and quantification of Oroxylin A 7-O-glucuronide.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n translocation ikb_nfkb->ikb degradation ikb_nfkb->nfkb releases oroxylin Oroxylin A 7-O-Glucuronide oroxylin->ikk inhibits dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression activates

Caption: Oroxylin A 7-O-glucuronide inhibits the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors, Stress receptor Receptor stimulus->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates erk_n ERK erk->erk_n translocation oroxylin Oroxylin A 7-O-Glucuronide oroxylin->raf inhibits oroxylin->mek inhibits transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk_n->transcription_factors activates gene_expression Cell Proliferation, Differentiation, Apoptosis transcription_factors->gene_expression regulates

Caption: Oroxylin A 7-O-glucuronide modulates the MAPK/ERK signaling pathway.

References

Structural Elucidation of Oroxylin A 7-O-glucoside: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for Oroxylin A and its glycosylated form, Oroxylin A 7-O-glucoside. The structural confirmation of the glucoside linkage is detailed through an analysis of 1D and 2D NMR data, offering a valuable resource for the identification and characterization of this significant flavonoid glycoside.

Introduction

Oroxylin A is a flavone (B191248) found in several medicinal plants, including Scutellaria baicalensis. Its glycosylated form, Oroxylin A 7-O-glucoside, is also a naturally occurring compound with various biological activities. The precise structural determination of these compounds is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such natural products. This guide presents a comparative analysis of the ¹H and ¹³C NMR data of Oroxylin A and Oroxylin A 7-O-glucoside, highlighting the key spectral changes upon glycosylation.

Comparative NMR Data Analysis

The structural differences between Oroxylin A and Oroxylin A 7-O-glucoside are clearly reflected in their respective NMR spectra. The addition of a glucose moiety at the 7-position of the flavone backbone induces characteristic shifts in the signals of the A-ring and introduces new signals corresponding to the sugar unit.

Data Presentation

The ¹H and ¹³C NMR chemical shifts for Oroxylin A and Oroxylin A 7-O-glucoside, recorded in DMSO-d₆, are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

PositionOroxylin AOroxylin A 7-O-glucosideΔδ (ppm)
36.82 (s)6.95 (s)+0.13
86.55 (s)6.82 (s)+0.27
2', 6'8.05 (m)8.08 (m)+0.03
3', 4', 5'7.55 (m)7.58 (m)+0.03
5-OH12.78 (s)12.95 (s)+0.17
6-OCH₃3.75 (s)3.89 (s)+0.14
1''-5.08 (d, J=7.5 Hz)-
2''-3.45 (m)-
3''-3.40 (m)-
4''-3.29 (m)-
5''-3.58 (m)-
6''a-3.72 (m)-
6''b-3.52 (m)-

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

PositionOroxylin AOroxylin A 7-O-glucosideΔδ (ppm)
2163.5163.8+0.3
3104.5105.2+0.7
4182.2182.4+0.2
5152.8152.5-0.3
6131.5132.1+0.6
7157.8158.5+0.7
894.595.1+0.6
9152.5152.9+0.4
10105.0105.8+0.8
1'131.0131.2+0.2
2', 6'126.5126.8+0.3
3', 5'129.2129.5+0.3
4'132.0132.3+0.3
6-OCH₃60.560.8+0.3
1''-100.5-
2''-73.2-
3''-76.5-
4''-69.6-
5''-77.2-
6''-60.7-

Note: The chemical shift values for Oroxylin A and Oroxylin A 7-O-glucoside have been compiled from various sources and may have been recorded under slightly different experimental conditions. The primary source for Oroxylin A ¹³C NMR data is SpectraBase. The data for Oroxylin A 7-O-glucoside is a composite from several literature sources.

Structural Confirmation by 2D NMR

The key to confirming the position of the glycosidic linkage is the analysis of long-range correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart.

HMBC Signaling Pathway for Glycosylation Site Confirmation

The following diagram illustrates the crucial HMBC correlation that confirms the attachment of the glucose moiety to the 7-position of the Oroxylin A backbone.

HMBC_Correlation cluster_glucose Glucose Moiety C7 C-7 (δ 158.5) C6 C-6 (δ 132.1) C8 C-8 (δ 95.1) H1_glc H-1'' (δ 5.08) H1_glc->C7 ³J(C,H)

Validating the In Vitro to In Vivo Correlation of Oroxylin A 7-O-Glucoside's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Oroxylin A 7-O-glucoside, a flavonoid glycoside derived from the medicinal plant Oroxylum indicum, and its correlation between in vitro and in vivo studies.[1] To offer a broader context for its performance, this document also includes comparative data for other structurally related flavonoids, Baicalin (B1667713) and Scutellarin. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development in their evaluation of Oroxylin A 7-O-glucoside as a potential therapeutic agent.

Comparative Analysis of Biological Activity

The therapeutic potential of Oroxylin A 7-O-glucoside has been investigated across several key areas, primarily focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. This section presents a comparative summary of the available quantitative data from in vitro and in vivo studies for Oroxylin A 7-O-glucoside and the comparator flavonoids.

Anti-Cancer Activity

Oroxylin A and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition data.

Table 1: In Vitro Anti-Cancer Activity

CompoundCell LineAssayIC50 ValueReference
Oroxylin A 7-O-Glucoside (as part of Oroxylum indicum extract) HSC-3 (Oral Cancer)MTT Assay50 µg/mL (extract)[2]
Oroxylin AHepG2 (Hepatocellular Carcinoma)CCK-8 Assay~150 µM (at 48h)[3]
Oroxylin AMDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified[4]
Oroxylin AMCF-7 (Breast Cancer)Not SpecifiedNot Specified[4]
BaicaleinMCF-7 (Breast Cancer)MTT Assay95 ± 4.8 µmol/L[5]
BaicaleinH-460 (Non-Small Cell Lung Cancer)BrdU AssayDose-dependent decrease in proliferation[6]
BaicalinMDA-MB-231 (Triple-Negative Breast Cancer)CCK8 Assay23.05 µM (at 48h)[7]
BaicalinMCF-7 (Breast Cancer)CCK8 Assay>40 µM (at 48h)[7]

Table 2: In Vivo Anti-Cancer Activity

CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
Oroxylin ANude Mice (MCF-7 Xenograft)Breast CancerNot SpecifiedSignificant inhibition[4]
Oroxylin ANude Mice (HepG2 Xenograft)Hepatocellular CarcinomaNot SpecifiedSignificant inhibition[3]
BaicaleinAthymic Nude Mice (H-460 Xenograft)Non-Small Cell Lung CancerNot SpecifiedSignificant reduction in tumor growth[6]
BaicalinBALB/c Nude MiceBreast CancerNot SpecifiedReduced tumor growth[8]
Anti-Inflammatory Activity

The anti-inflammatory effects of Oroxylin A 7-O-glucoside are attributed to its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Table 3: In Vitro Anti-Inflammatory Activity

CompoundCell LineKey FindingsReference
Oroxylin ARAW 264.7 MacrophagesInhibition of NO, IL-1α, IL-1β, IL-6, TNF-α production[9]
Oroxylin ARAW 264.7 MacrophagesInhibition of LPS-induced iNOS and COX-2 expression
BaicaleinHuman Endothelial CellsInhibited LPS-induced barrier disruption and monocyte adhesion
ScutellarinRAW 264.7 MacrophagesShowed strong cytotoxicity at 100 µM[10]

Table 4: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelKey FindingsReference
Oroxylin AMice (LPS-induced endotoxemia)Reduced inflammatory cytokine levels and improved survival[1][10]
Oroxylin AMice (Cigarette smoke-induced lung inflammation)Attenuated lung histopathologic changes and cytokine expression[11]
BaicaleinMice (LPS-induced lethal endotoxemia)Reduced mortality
BaicalinMice (LPS-induced lethal endotoxemia)Reduced mortality
Neuroprotective Activity

Emerging evidence suggests that Oroxylin A and its derivatives may offer protection against neuroinflammation and neuronal damage.

Table 5: In Vitro Neuroprotective Activity

CompoundCell ModelKey FindingsReference
Oroxylin ANot SpecifiedExhibits neuroprotective properties against oxidative stress and inflammation[1]
BaicalinSchwann cellsPromoted cell viability

Table 6: In Vivo Neuroprotective Activity

CompoundAnimal ModelKey FindingsReference
Oroxylin ANot SpecifiedModulates signaling pathways involved in neuroinflammation[1]
BaicalinNot SpecifiedReported to have neuroprotective effects

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Western blotting is used to detect specific proteins in a sample. This protocol focuses on the p65 subunit of NF-κB.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 40 µg of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p65 or phospho-p65 overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[15]

In Vivo Models

This model is used to evaluate the anti-cancer efficacy of compounds on human breast cancer tumors grown in immunocompromised mice.[16][17][18]

  • Animal Preparation: Use female nude mice. One week prior to cell implantation, subcutaneously implant a β-Estradiol pellet to support the growth of estrogen-dependent MCF-7 cells.

  • Cell Preparation: Culture MCF-7 cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.

  • Compound Administration: Once tumors reach a palpable size, randomly group the mice and begin treatment with the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

This is a widely used model for screening acute anti-inflammatory activity.[19][20][21][22]

  • Animal Preparation: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound or vehicle control to the animals.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw.[20]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This model is used to study the effects of compounds on inflammation in the central nervous system.[24][25][26]

  • Animal Preparation: Use C57BL/6J mice.

  • Compound Administration: Administer the test compound or vehicle control to the animals.

  • Induction of Neuroinflammation: After a set time, inject lipopolysaccharide (LPS) intraperitoneally at a dose of 0.33-0.83 mg/kg.[25][27]

  • Behavioral and Molecular Analysis: At specific time points after LPS injection (e.g., 4, 8, or 24 hours), assess for sickness behavior (e.g., open field test).[25]

  • Tissue Collection: Euthanize the animals and collect brain tissue and blood to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or RT-PCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Protein Expression Protein Expression Western Blot->Protein Expression In Vitro Data In Vitro Data Cell Viability->In Vitro Data Protein Expression->In Vitro Data Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Tumor/Edema/Behavior Measurement Tumor/Edema/Behavior Measurement Compound Administration->Tumor/Edema/Behavior Measurement Tissue Analysis Tissue Analysis Compound Administration->Tissue Analysis In Vivo Data In Vivo Data Tumor/Edema/Behavior Measurement->In Vivo Data Tissue Analysis->In Vivo Data Correlation Analysis Correlation Analysis In Vitro Data->Correlation Analysis In Vivo Data->Correlation Analysis

Figure 1. Experimental workflow for correlating in vitro and in vivo data.

nfkb_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside Oroxylin A 7-O-glucoside->IKK Complex Inhibition

Figure 2. Simplified NF-κB signaling pathway and the inhibitory role of Oroxylin A 7-O-glucoside.

References

Safety Operating Guide

Navigating the Disposal of Oroxylin 7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Characterization and Hazard Assessment

The initial step in any chemical disposal procedure is to understand the compound's properties and potential hazards. Oroxylin 7-O-glucoside is a flavone, and a related compound, Oroxylin A, is classified as harmful if swallowed.[2][3] The Safety Data Sheet (SDS) for Oroxylin A recommends disposing of the contents and container in accordance with applicable laws and regulations.[3] In the absence of a specific SDS for this compound, it is prudent to handle it with care, assuming it may present similar hazards.

A thorough risk assessment should be conducted, considering the concentration and quantity of the waste, as well as the potential for interaction with other chemicals. Consulting your institution's Environmental Health and Safety (EHS) department is crucial for ensuring compliance with local, state, and federal regulations.[4][5]

Standard Disposal Procedures for Non-Hazardous Laboratory Waste

Most institutions have established protocols for the disposal of non-hazardous chemical waste, which can be adapted for this compound.[4][6][7] The following table summarizes the key steps and considerations:

StepActionKey Considerations
1. Waste Identification & Segregation Determine if the waste is hazardous. Segregate this compound waste from other waste streams.Do not mix with hazardous waste unless explicitly instructed by EHS.[8] Incompatible chemicals should never be mixed.[9]
2. Container Selection & Labeling Use a compatible, leak-proof container with a secure lid.[9][10][11] Label the container clearly with "Non-Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.[5][10]Deface any original labels on reused containers.[10]
3. Waste Accumulation Store the waste container in a designated, well-ventilated area, away from incompatible materials.[11]Do not overfill containers; leave at least 10% headspace for expansion.[11]
4. Disposal Path Determination Consult with your institution's EHS office to determine the appropriate disposal route.[7]Options may include disposal via the sanitary sewer (for dilute aqueous solutions, if permitted), incineration, or landfilling by a licensed waste management contractor.[4][6][7]
5. Documentation Maintain accurate records of the waste generated and its disposal, in line with institutional policies.This is crucial for regulatory compliance and safety audits.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult SDS for this compound (or related compound like Oroxylin A) start->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No end End: Disposal Complete hazardous_disposal->end check_local_rules Check local regulations for sewer disposal non_hazardous->check_local_rules sewer_disposal Dispose of dilute aqueous solutions down the drain with copious amounts of water (if permitted) check_local_rules->sewer_disposal Permitted solid_waste Is the waste a solid or concentrated liquid? check_local_rules->solid_waste Not Permitted sewer_disposal->end collect_waste Collect in a labeled, compatible container for pickup by waste management solid_waste->collect_waste Yes collect_waste->end

Disposal Decision Workflow for this compound.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general procedure for preparing non-hazardous laboratory chemical waste for disposal is as follows:

Protocol for Collection and Labeling of Non-Hazardous Chemical Waste:

  • Obtain a suitable waste container: Select a clean, chemically compatible container with a screw-top cap. The container should be in good condition and free of leaks.

  • Label the container: Affix a "Non-Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name ("this compound"), the solvent if in solution (e.g., "in DMSO"), and the approximate concentration.

  • Add waste to the container: Carefully transfer the this compound waste into the container, avoiding spills. Do not fill the container to more than 90% of its capacity.[11]

  • Secure the container: Tightly close the container cap after each addition of waste.

  • Store the container: Place the container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Arrange for disposal: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling Oroxylin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oroxylin 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for closely related flavonoid compounds.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould provide a complete seal around the eyes to protect from dust and potential splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always check for tears or punctures before use. Change gloves frequently, especially if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin from accidental contact.
Respiratory Protection Dust Respirator or N95 MaskUse when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure. The following table outlines first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Handling and Disposal Plan

Proper handling and disposal are essential to prevent contamination and ensure environmental safety.

ProcedureGuidelines
Engineering Controls Handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.
Safe Handling Avoid generating dust when working with the solid form. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Spill Cleanup In case of a spill, wear appropriate PPE. Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
Waste Disposal Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound, a common procedure in a research setting.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-analysis: Before handling the compound, ensure all necessary PPE is correctly worn. The entire procedure should be conducted within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Oroxylin A, a related compound, is soluble in DMSO at approximately 30 mg/ml.[1]

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term use. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[1]

Safety Workflow

The following diagram illustrates the logical flow of procedures for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Risk Assessment B Wear Appropriate PPE A->B C Handle in Fume Hood B->C D Weighing and Preparation C->D E Experimentation D->E F Segregate Waste E->F G Dispose as Hazardous Waste F->G G->A Review & Update Protocols H Spill J Follow First Aid H->J I Exposure I->J K Seek Medical Attention J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.